PZ-Pro-OH
Description
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Structure
3D Structure
Properties
IUPAC Name |
(2S)-1-[(4-phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-18(24)17-7-4-12-22(17)19(25)26-13-14-8-10-16(11-9-14)21-20-15-5-2-1-3-6-15/h1-3,5-6,8-11,17H,4,7,12-13H2,(H,23,24)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZPSHULEFQAGI-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)OCC2=CC=C(C=C2)N=NC3=CC=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
understanding the function of Z-proline derivatives
An In-Depth Technical Guide to the Function and Application of Z-Proline and Its Derivatives in Modern Chemistry and Drug Discovery
Abstract
This technical guide offers an in-depth exploration of the multifaceted roles of N-benzyloxycarbonyl-L-proline (Z-L-proline) and its diverse derivatives, tailored for researchers, scientists, and professionals in drug development. Moving beyond a singular definition, this document elucidates the function of Z-proline from its foundational application as a protected amino acid in peptide synthesis to its conceptual linkage with the burgeoning field of asymmetric organocatalysis. We will dissect the mechanisms that empower the proline scaffold to induce stereoselectivity and examine how advanced derivatives, including substituted prolines and peptide bond isosteres, serve as powerful tools to modulate molecular conformation, stability, and biological activity. Through detailed protocols, mechanistic diagrams, and a case study on enzyme inhibitors, this guide provides field-proven insights into the causality behind experimental choices, equipping the reader with a comprehensive understanding of how to leverage the unique structural and functional properties of proline derivatives in contemporary chemical and pharmaceutical research.
The Foundational Role of Z-L-Proline
The journey into the functional complexity of proline derivatives begins with a molecule fundamental to peptide chemistry: Z-L-proline. Its utility stems from the strategic, temporary masking of the proline nitrogen, which enables controlled chemical transformations.
Chemical Identity and Core Properties
Z-L-proline is an amino acid derivative where the secondary amine of the proline ring is protected by a benzyloxycarbonyl group, commonly abbreviated as "Z" or "Cbz".[1][2] This protecting group is instrumental in peptide synthesis, preventing the highly reactive amine from engaging in undesired side reactions during the formation of peptide bonds.[1]
The Z-group is valued for its stability under a wide range of reaction conditions, including those that are mildly acidic or basic. Its primary mode of removal is through hydrogenolysis (catalytic hydrogenation), a clean and efficient process that yields the deprotected amine, toluene, and carbon dioxide, simplifying purification. This orthogonality—the ability to be removed under conditions that do not affect other common protecting groups (like Boc or Fmoc)—makes it a versatile tool in complex multi-step syntheses.[1]
Z-Proline as a Chiral Building Block
Beyond its role as a protected amino acid, Z-L-proline is a valuable chiral building block in asymmetric synthesis.[2] Its rigid, stereochemically defined pyrrolidine ring serves as a scaffold to introduce chirality into a target molecule. Chemists can leverage the inherent (S)-configuration of natural L-proline to construct complex molecules with specific, predictable three-dimensional architectures. This is particularly crucial in the pharmaceutical industry, where the stereochemistry of a drug candidate can dictate its efficacy and safety.[2][3]
The typical workflow involves incorporating the Z-proline unit and then using its defined stereocenter to direct the stereochemical outcome of subsequent reactions before or after the eventual deprotection of the nitrogen.
Application in Peptide Synthesis
In both solution-phase and solid-phase peptide synthesis (SPPS), Z-proline is a key component for incorporating proline residues into a growing peptide chain.[1] Proline's unique cyclic structure introduces a "kink" or turn in the peptide backbone, significantly influencing the peptide's secondary structure and overall conformation. The use of Z-proline allows for precise control over this process. It is particularly important in the synthesis of cyclic peptides, which often exhibit enhanced stability and biological activity due to their constrained conformations.[2]
The Proline Scaffold in Asymmetric Organocatalysis
While the protected amine of Z-proline prevents it from acting as a direct catalyst, understanding the catalytic power of the unprotected proline scaffold is essential. Z-proline is often the precursor for synthesizing more complex proline-based catalysts, and the principles of proline organocatalysis are central to the function of many of its derivatives.[4][5] Proline and its analogues are lauded as "the simplest enzymes" for their ability to catalyze reactions with high stereoselectivity through biomimetic mechanisms.[6]
Principle of Proline Organocatalysis
Proline's catalytic efficacy arises from its bifunctional nature: the secondary amine acts as a nucleophile, while the carboxylic acid acts as a Brønsted acid/base co-catalyst.[6][7] This allows it to activate substrates through two primary pathways:
-
Enamine Catalysis: Proline reacts with a carbonyl compound (like a ketone or aldehyde) to form a nucleophilic enamine intermediate. This enamine is more reactive than the corresponding enolate and can attack electrophiles.[8][9]
-
Iminium Catalysis: Proline reacts with an α,β-unsaturated carbonyl to form an iminium ion. This transformation lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the substrate, making it more susceptible to attack by nucleophiles.[10]
The Catalytic Cycle: An Enamine-Based Aldol Reaction
The asymmetric aldol reaction is a classic example of proline's catalytic power. The mechanism, first elucidated by List and Barbas, proceeds through a well-defined catalytic cycle that regenerates the catalyst.[11]
Causality in the Mechanism: The formation of the enamine (I) is the crucial activation step, transforming the weakly nucleophilic ketone into a potent one. The stereochemical outcome is determined in the subsequent carbon-carbon bond-forming step (TS), where the chiral proline scaffold directs the facial selectivity of the attack.
The Zimmerman-Traxler Model for Stereoselectivity
The high degree of stereoselectivity observed in proline-catalyzed reactions is explained by a highly organized, chair-like six-membered transition state, analogous to the Zimmerman-Traxler model.[8][12] In this model, the proline's carboxylate group acts as an intramolecular Brønsted acid, forming a hydrogen bond with the aldehyde's oxygen. This rigid arrangement minimizes steric hindrance and dictates that the aldehyde's substituent occupies an equatorial position, leading to a strong preference for one enantiomer of the product.[12]
Advanced Proline Derivatives in Drug Discovery
Modern drug discovery leverages proline derivatives that go far beyond the simple Z-protected form. These analogues are designed to precisely control molecular conformation, introduce new functionalities, and enhance pharmacokinetic properties.
Modulating Conformation: 4-Substituted Prolines
Substituting the proline ring at the C4 position is a powerful strategy for influencing the conformation of peptides and proteins.[13] The nature and stereochemistry of the substituent dictate the "puckering" of the five-membered ring, which can exist in two primary low-energy conformations: Cγ-exo (down) and Cγ-endo (up). This, in turn, strongly influences the cis/trans isomerism of the preceding peptide bond.
Fluorine substitution is a prime example. Due to a powerful stereoelectronic gauche effect between the electronegative fluorine atom and the ring amide, (4R)-fluoroproline (Flp) strongly favors a Cγ-exo pucker, while (4S)-fluoroproline (flp) favors a Cγ-endo pucker.[5][13][14] This predictable control over local geometry is used to stabilize desired protein folds, such as the collagen triple helix, or to lock a peptide ligand into its bioactive conformation.[5][15]
| Proline Derivative | Substituent | Preferred Pucker | Impact on Preceding Xaa-Pro Bond |
| (4R)-Hydroxyproline | -OH | Cγ-exo | Favors trans isomer |
| (4S)-Hydroxyproline | -OH | Cγ-endo | Favors cis isomer |
| (4R)-Fluoroproline | -F | Cγ-exo | Strongly favors trans isomer |
| (4S)-Fluoroproline | -F | Cγ-endo | Strongly favors cis isomer |
"Proline Editing": A Workflow for Peptide Functionalization
"Proline editing" is an innovative and practical solid-phase methodology for creating a vast library of 4-substituted proline derivatives post-synthetically.[5][13] The process begins by incorporating 4-hydroxyproline (Hyp) into a peptide. After the full peptide is synthesized, the hydroxyl group is selectively modified through a series of stereospecific chemical reactions, such as Mitsunobu inversions, oxidations, reductions, and substitutions.[13]
This technique circumvents the need for laborious solution-phase synthesis of individual protected proline analogues.[5] It allows for the introduction of diverse functional groups, including spectroscopic probes, bioorthogonal handles (azides, alkynes), and mimics of other amino acids, directly onto the peptide scaffold.[5][13]
Peptide Bond Isosteres: (Z)-Alkene Dipeptide Mimetics
The peptide bond involving proline can exist as a mixture of cis and trans isomers, a feature that complicates structure-activity relationship (SAR) studies.[16][17] To overcome this, chemists have developed dipeptide mimetics where the flexible amide bond is replaced by a conformationally restricted (Z)-alkene.[16][17] The "(Z)" designation here refers to the stereochemistry of the double bond, which mimics the cis conformation of the proline peptide bond.
This strategy provides a powerful method for dissecting the biological importance of a specific amide bond geometry.[17] The synthesis of these mimetics is a non-trivial chemical challenge, often relying on sophisticated organometallic reactions like intramolecular Suzuki couplings to construct the five-membered ring.[16][17]
Case Study: Proline Derivatives in ACE Inhibitors
The critical role of the proline scaffold in drug design is exemplified by its prevalence in Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension.[3] Drugs like Ramipril and Perindopril feature a C-terminal proline or proline-like moiety that is essential for their inhibitory activity.[18]
The proline derivative serves as a "tecton," or a molecular building block, that forms a specific pattern of intermolecular interactions—a "supramolecular synthon"—within the enzyme's active site.[3] The carboxylate group of the proline coordinates directly with a catalytic zinc ion (Zn²⁺) in the active site, while the rigid pyrrolidine ring orients the rest of the inhibitor for optimal hydrophobic and hydrogen-bonding interactions.[3]
Experimental Methodologies
The following protocols are representative of common transformations involving Z-proline and its deprotected form.
Protocol: Deprotection of Z-L-Proline via Catalytic Hydrogenation
-
Objective: To remove the benzyloxycarbonyl (Z) protecting group from Z-L-proline to yield L-proline.
-
Materials: Z-L-proline, Methanol (or Ethanol/Acetic Acid), Palladium on Carbon (10% Pd/C), Hydrogen gas source (balloon or H₂ generator), filtration apparatus (Celite pad).
-
Procedure:
-
Dissolve Z-L-proline (1.0 eq) in a suitable solvent like methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd). Caution: Pd/C is flammable, especially when dry or in the presence of solvents.
-
Seal the flask and purge the system with an inert gas (Nitrogen or Argon).
-
Introduce hydrogen gas via a balloon or by connecting to a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS until all starting material is consumed (typically 2-12 hours).
-
Once complete, carefully purge the flask with inert gas again to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with additional methanol.
-
Concentrate the filtrate under reduced pressure to yield L-proline.
-
Protocol: A Representative Proline-Catalyzed Asymmetric Aldol Reaction
-
Objective: To catalyze the asymmetric aldol reaction between cyclohexanone and 4-nitrobenzaldehyde.
-
Materials: L-proline, Cyclohexanone, 4-Nitrobenzaldehyde, Dimethyl Sulfoxide (DMSO), Diethyl ether, Saturated aqueous NH₄Cl, Anhydrous MgSO₄.
-
Procedure:
-
To a vial, add L-proline (0.2 eq, e.g., 20 mol%).
-
Add cyclohexanone (10 eq), which serves as both the reactant and the solvent in many protocols, or dissolve the catalyst in a minimal amount of a suitable solvent like DMSO.
-
Add 4-nitrobenzaldehyde (1.0 eq) to the mixture.
-
Stir the reaction at room temperature. The reaction is often heterogeneous at the start.
-
Monitor the reaction by TLC for the disappearance of the aldehyde (typically 4-24 hours).
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Analyze the product's enantiomeric excess (ee) by chiral HPLC.
-
Conclusion
Z-proline derivatives represent a class of chemical tools whose functional significance has evolved dramatically. Initially conceived as a simple protected amino acid for the controlled assembly of peptides, Z-proline is now recognized as the foundation for a vast array of sophisticated molecules. Its rigid chiral scaffold is the conceptual and synthetic starting point for potent organocatalysts capable of mimicking enzymatic selectivity. Furthermore, the targeted modification of the proline ring itself, through strategies like "proline editing" and the synthesis of peptide bond isosteres, has provided researchers with unprecedented control over molecular architecture. These advanced derivatives are instrumental in stabilizing protein structures, elucidating structure-activity relationships, and designing next-generation therapeutics. As the demand for chemical and biological specificity grows, the multifaceted functions of Z-proline and its analogues will continue to be a cornerstone of innovation in drug discovery and chemical synthesis.
References
-
Stereoselective Synthesis of (Z)-Alkene-Containing Proline Dipeptide Mimetics. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Dual mechanism of zinc-proline catalyzed aldol reactions in water. ResearchGate. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society - ACS Publications. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. CEM Corporation. [Link]
-
Synthesis of Peptides Containing Proline Analogues. Thieme Connect. [Link]
-
Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. PMC - National Center for Biotechnology Information. [Link]
-
Stereoselective synthesis of (Z)-alkene-containing proline dipeptide mimetics. PubMed. [Link]
-
Proline. Wikipedia. [Link]
-
Proline organocatalysis. Wikipedia. [Link]
-
A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. PMC - National Center for Biotechnology Information. [Link]
-
Chapter 5: Proline as an Asymmetric Organocatalyst. The Royal Society of Chemistry. [Link]
-
Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]
-
Proline-Catalyzed Asymmetric Reactions. ResearchGate. [Link]
-
Heterogeneous organocatalysis: the proline case. RSC Publishing. [Link]
-
10.1: Chiral Proline Based Reactions. Chemistry LibreTexts. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - National Center for Biotechnology Information. [Link]
-
Proline-catalyzed aldol reactions. Wikipedia. [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]
-
Structural Aspects of Proline Methanologues in Drug Design, Optimization, and Development. The Journal of Organic Chemistry - ACS Publications. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. chemimpex.com [chemimpex.com]
- 3. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proline Derivatives in Organic Synthesis [organic-chemistry.org]
- 5. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02331A [pubs.rsc.org]
- 8. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. books.rsc.org [books.rsc.org]
- 11. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]
- 12. Proline organocatalysis - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Proline - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Stereoselective synthesis of (Z)-alkene-containing proline dipeptide mimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. enamine.net [enamine.net]
Advanced Discovery and Synthesis of Novel Proline-Containing Scaffolds
Topic: Discovery and Synthesis of Novel Proline-Containing Compounds Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary: The Proline Privilege
In the landscape of medicinal chemistry, proline is not merely a building block; it is a structural architect. Unlike primary amino acids, proline’s secondary amine functionality forces the backbone nitrogen into a pyrrolidine ring, creating severe conformational restrictions ($ \phi $ angle locked at approx. -65°). This "proline kink" is critical for nucleating
However, the native proline scaffold is metabolically vulnerable and conformationally dynamic (cis/trans isomerization). The frontier of drug discovery lies in novel proline surrogates —specifically C3-, C4-, and C5-substituted analogs, and bridged "methanologues"—which offer tunable ring puckering, enhanced metabolic stability, and locked amide bond geometries.
This guide details the strategic synthesis of these high-value scaffolds, moving beyond classical condensation to modern C-H activation and "proline editing" methodologies.
Structural & Mechanistic Rationale
The Conformational Switch (Cis/Trans Isomerism)
The peptide bond preceding a proline residue ($ Xaa-Pro
-
Mechanism: The population is governed by the $ n \rightarrow \pi^* $ interaction between the carbonyl oxygen of the preceding residue and the antibonding orbital of the proline carbonyl.
-
Design Lever: Electron-withdrawing groups (EWGs) at C4 (e.g., Fluorine) modulate this ratio via inductive effects on the ring nitrogen pKa and ring puckering ($ C^\gamma $-exo vs $ C^\gamma $-endo).
-
4(R)-Fluoroproline: Favors $ C^\gamma $-exo pucker
stabilizes trans amide. -
4(S)-Fluoroproline: Favors $ C^\gamma $-endo pucker
stabilizes cis amide.
-
Metabolic Blocking
Proline is susceptible to oxidation by Proline Dehydrogenase (PRODH) at the C5 position. Substituting C5 or introducing steric bulk at C3 (adjacent to the carbonyl) can sterically hinder proteolytic cleavage, extending the half-life of peptide therapeutics (e.g., in HCV NS5A inhibitors like Ledipasvir).
Strategic Functionalization Workflows
We categorize synthesis into three "Zones of Functionalization" based on the pyrrolidine ring numbering.
Zone 1: C4-Editing (The "Hydroxyproline Hub")
The most efficient route to diverse 4-substituted prolines is Proline Editing , utilizing naturally abundant trans-4-hydroxy-L-proline (Hyp) as a chiral starting material.
-
Strategy: Stereoinversion via Mitsunobu reaction or activation/displacement (SN2).
-
Key Targets: 4-fluoroprolines, 4-azidoprolines (for Click chemistry), 4-arylprolines.
Zone 2: C3-H Activation (Directing Group Strategy)
Direct functionalization of C3 is challenging due to steric crowding.
-
Strategy: Pd(II)-catalyzed C(sp3)-H activation using bidentate directing groups (e.g., 8-aminoquinoline).
-
Mechanism: Formation of a rigid 5,5-fused metallacycle intermediate allows stereoselective arylation cis to the directing group.
Zone 3: C5-Late Stage Functionalization
-
Strategy: Shono oxidation (electrochemical) or chemical oxidation to the $ N $-acyliminium ion, followed by nucleophilic attack.
Experimental Protocols
Protocol A: Stereoselective Synthesis of (4S)-Fluoroproline
Target: Inversion of natural (4R)-Hyp to (4S)-Fluoro derivative for cis-amide stabilization.
Reagents:
-
Boc-trans-4-hydroxy-L-proline methyl ester (Starting Material)
-
DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor
-
Dichloromethane (DCM), anhydrous
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask under Argon, dissolve Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv) in anhydrous DCM (0.2 M). Cool to -78°C.
-
Fluorination (Inversion): Slowly add DAST (1.5 equiv) dropwise via syringe. The low temperature is critical to prevent elimination to the enamine (3,4-dehydroproline).
-
Expert Insight: DAST induces an SN2 reaction with inversion of configuration. (4R)-OH becomes (4S)-F.
-
-
Warming: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) overnight.
-
Quench: Cool back to 0°C. Quench carefully with saturated aqueous $ NaHCO_3 $. Caution: Vigorous $ CO_2 $ evolution.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over $ MgSO_4 $.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validating Checkpoints:
-
TLC: Product ($ R_f \approx 0.6
R_f \approx 0.3 $ in 1:1 Hex/EtOAc). -
NMR Validation:
- NMR: Look for a multiplet around -175 ppm.
-
NMR Coupling: The geminal H-F coupling ($ ^2J{H,F} $) is distinctive (~50-55 Hz). The absence of alkene protons (5.5-6.0 ppm) confirms no elimination occurred.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Protocol B: Pd-Catalyzed C3-Arylation of Proline
Target: Synthesis of cis-3-phenylproline via C-H activation.
Reagents:
-
N-Phthaloyl-L-proline-8-aminoquinoline amide (Substrate with Directing Group)
-
Iodobenzene (Aryl source)
-
$ Pd(OAc)_2 $ (Catalyst, 10 mol%)
-
$ AgOAc $ (Oxidant/Halide scavenger, 2.0 equiv)
-
Toluene (Solvent)
Step-by-Step Methodology:
-
Catalytic Mix: In a sealed pressure tube, combine the proline-quinoline substrate (0.2 mmol), Iodobenzene (3.0 equiv), $ Pd(OAc)_2 $, and $ AgOAc $.
-
Solvation: Add Toluene (2 mL). Seal the tube under air (or $ O_2 $ balloon if using catalytic oxidant).
-
Heating: Heat to 110°C for 24 hours.
-
Causality: High temperature is required to overcome the activation energy of the C(sp3)-H bond cleavage.
-
-
Workup: Filter through a Celite pad to remove Ag salts. Concentrate filtrate.
-
Directing Group Removal (Critical Step): Dissolve the intermediate in MeCN/H2O. Add Ceric Ammonium Nitrate (CAN, 3 equiv) at 0°C to cleave the aminoquinoline amide.
Self-Validating Checkpoints:
-
Visual: Reaction mixture turns black (Pd black precipitation) if the catalyst decomposes; a stable dark brown suspension is typical.
-
Stereochemistry Check: The reaction is highly diastereoselective. The incoming aryl group will be cis to the carboxyl group (syn-facial to the Pd-directing group complex).
-
NMR: Appearance of aromatic protons and a downfield shift of the C3-H proton.
Data Visualization
Physicochemical Comparison of Proline Analogs
| Scaffold | Substituent (Pos) | Ring Pucker | Predominant Amide | LogP (approx) | Application |
| L-Proline | None | Mixed | Trans (80%) | -2.5 | Native protein structure |
| (4R)-F-Pro | Fluorine (C4) | $ C^\gamma $-exo | Trans (>90%) | -1.8 | Collagen stability, high affinity binding |
| (4S)-F-Pro | Fluorine (C4) | $ C^\gamma $-endo | Cis (>40%) | -1.8 | Nucleating |
| 4,4-F2-Pro | Difluoro (C4) | Rigid | Trans | -1.2 | Metabolic stability, lipophilicity |
| 3-Ph-Pro | Phenyl (C3) | Variable | Trans | +1.5 | Hydrophobic collapse, steric blocking |
Decision Tree: Proline Editing Workflow
Caption: Workflow for "Proline Editing" starting from naturally abundant Hydroxyproline. Red path indicates direct fluorination with inversion.
Mechanism: Pd-Catalyzed C3-H Arylation
Caption: Catalytic cycle for C3-arylation. The 8-aminoquinoline (AQ) group directs Pd to the sterically hindered C3 position.
References
-
Structural Aspects of Proline Methanologues in Drug Design. Journal of Organic Chemistry, 2026.
-
Proline Analogues in Drug Design: Current Trends. Journal of Medicinal Chemistry, 2024.
-
Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives. Organic Letters, 2014.
-
Proline Editing: A General Approach to Diverse Peptides. Journal of the American Chemical Society, 2013.
-
Stereoselective Synthesis of 4-Fluoroproline. Organic Process Research & Development, 2016.
Beyond the Wünsch Assay: Modern Equivalents and Alternatives to Pz-Peptide Substrates in Biochemical Assays
Executive Summary
For decades, the quantification of metalloprotease activity—specifically clostridial collagenases and intracellular thimet oligopeptidase (EP24.15)—has relied on the Wünsch assay. This method utilizes the synthetic chromogenic substrate Pz-Pro-Leu-Gly-Pro-D-Arg-OH (commonly referred to as the Pz-peptide). Upon enzymatic cleavage, the assay generates a hydrophobic fragment, Pz-Pro-Leu-OH (or Pz-Pro-OH), which must be extracted into an organic solvent and measured at 320 nm[1],.
While historically significant, the Pz-peptide assay presents severe bottlenecks for modern drug development and high-throughput screening. It is an endpoint-only assay, relies on hazardous solvent extractions, and exhibits a strong bias toward Class II (C2) collagenases, failing to accurately reflect the native collagen degradation driven by Class I (C1) isoforms[2],[3]. This technical guide details the mechanistic rationale for transitioning to modern "PZ-Pro-OH equivalents"—such as FALGPA, FRET-based peptides, and native collagen matrices—and provides self-validating experimental frameworks for their implementation.
The Mechanistic Limitations of the Pz-Peptide System
To understand why equivalents are necessary, we must analyze the enzymatic targets. Bacterial collagenases (e.g., from Clostridium histolyticum) are uniquely capable of unwinding and cleaving the triple-helical structure of native collagen[3]. They operate via two distinct classes that act synergistically:
-
Class I (C1) Collagenases: Possess high native gelatinase activity but low peptidase activity. They bind tightly to native collagen but cleave short synthetic peptides poorly[2],[3].
-
Class II (C2) Collagenases: Possess high peptidase activity. They rapidly cleave the Pz-peptide but are less effective at degrading intact, native collagen matrices[2],[4].
Because the Wünsch assay relies entirely on the generation of the Pz-Pro-OH/Pz-Pro-Leu-OH fragment, it disproportionately amplifies C2 activity while blinding the researcher to C1 activity[4]. Furthermore, for intracellular enzymes like Thimet Oligopeptidase (THOP1), which naturally regulates neuropeptides of 5–22 amino acids, the Pz-peptide serves only as an artificial proxy, limiting physiological relevance[5],[6].
Defining the Modern Equivalents
Selecting an equivalent substrate requires aligning the assay's readout mechanism with the specific kinetic and physiological goals of the study.
A. The Direct Synthetic Equivalent: FALGPA
The most direct equivalent to the Pz-peptide is FALGPA (N-(3-[2-Furyl]acryloyl)-Leu-Gly-Pro-Ala). Like the Pz-peptide, it mimics the collagen sequence and is cleaved at the Leu-Gly bond[7],[8].
-
The Causality of Choice: Unlike the Pz-peptide, the cleavage of the furylacryloyl group in FALGPA causes a direct, immediate decrease in molar absorptivity at 345 nm (or 324 nm)[8]. This eliminates the need for organic solvent extraction, allowing for continuous, real-time kinetic monitoring in a 96-well format[8],[9].
B. The High-Sensitivity Equivalent: FRET Substrates
Fluorescence Resonance Energy Transfer (FRET) substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) utilize a fluorophore and a quencher positioned on opposite sides of the cleavage site.
-
The Causality of Choice: Cleavage physically separates the fluorophore from the quencher, resulting in exponential signal amplification. This provides sub-nanogram sensitivity, making it the superior choice for characterizing competitive inhibitors or calculating precise
and values for THOP1[10].
C. The Physiological Equivalent: Azocoll & FITC-Collagen
For primary cell isolation (e.g., pancreatic islets), synthetic peptides fail to confirm if the enzyme can actually degrade extracellular matrices. Azocoll (azo dye-impregnated native collagen) or FITC-labeled collagen must be used[10].
-
The Causality of Choice: These substrates require the enzyme to possess functional Collagen-Binding Domains (CBDs) to unwind the triple helix[2],[9]. If the CBD is degraded, the enzyme will still cleave FALGPA or Pz-peptide, but it will fail to cleave Azocoll, preventing catastrophic failures in downstream tissue dissociation workflows.
Comparative Analytics of Assay Substrates
The following table synthesizes the quantitative and operational parameters of the available substrate equivalents to guide experimental design.
| Assay Substrate | Primary Enzyme Target | Readout Mechanism | Kinetic Capability | C1 / C2 Bias | Physiological Relevance |
| Pz-Peptide (Wünsch) | C2 Collagenase, THOP1 | Absorbance (320 nm) | Endpoint Only | High C2 Bias | Low (Synthetic) |
| FALGPA | C1 & C2 Collagenase | Absorbance Drop (345 nm) | Continuous | Moderate C2 Bias | Low (Synthetic) |
| FRET Peptides | THOP1, Collagenases | Fluorescence (Ex/Em) | Continuous | Minimal Bias | Low (Synthetic) |
| Azocoll / FITC-Collagen | Functional C1/C2 (Intact CBDs) | Absorbance / Fluorescence | Endpoint / Continuous | Synergistic (C1+C2) | High (Native Matrix) |
Logical Workflows and Visualizations
To determine the correct transition from a legacy Pz-peptide assay to a modern equivalent, follow the decision logic mapped below.
Figure 1: Decision matrix for selecting the appropriate biochemical assay substrate.
Figure 2: Enzymatic cleavage pathways comparing Pz-Peptide and FALGPA substrates.
Self-Validating Experimental Protocols
A robust biochemical assay must prove its own validity in every run. The following protocol for the FALGPA assay (the primary kinetic equivalent to the Pz-peptide) is designed as a self-validating system . It employs specific buffer chemistry to isolate metalloprotease activity and utilizes a targeted chelator to prove that the observed signal is strictly enzymatic.
Protocol: Continuous Spectrophotometric FALGPA Assay
Objective: Quantify the specific activity of clostridial collagenase or THOP1 via the continuous hydrolysis of FALGPA.
Step 1: Buffer Formulation (The Causality of Chemistry)
-
Action: Prepare 50 mM Tricine, 400 mM NaCl, 10 mM CaCl₂, pH 7.5.
-
Causality: Tricine is selected over Tris or PBS because it provides stable buffering at physiological pH without chelating essential metal ions[9]. The 400 mM NaCl prevents non-specific electrostatic binding of the enzyme to the microplate. Crucially, the 10 mM CaCl₂ is mandatory; clostridial collagenases possess calcium-binding domains that are strictly required for structural stability and full catalytic turnover[9].
Step 2: Substrate and Enzyme Preparation
-
Action: Dissolve FALGPA substrate to a final concentration of 1.0 mM in the assay buffer. Dilute the test enzyme (e.g., collagenase) to a working concentration of 0.1 – 1.0 mg/mL in cold buffer.
Step 3: Establishing the Self-Validating Controls To guarantee trustworthiness, the assay must rule out background hydrolysis and non-specific protease activity.
-
Positive Control: A known, highly purified C. histolyticum collagenase standard.
-
Negative Validation Control: Pre-incubate an aliquot of the test enzyme with 10 mM 1,10-phenanthroline for 15 minutes at room temperature.
-
Causality: 1,10-phenanthroline is a potent zinc chelator. Because collagenases and THOP1 are zinc-dependent metalloproteases, stripping the active-site zinc will completely halt catalysis[11]. If the negative control shows any absorbance drop, the signal is an artifact (e.g., buffer degradation or a non-metalloprotease contaminant), invalidating the run.
Step 4: Kinetic Execution
-
Action: In a UV-transparent 96-well microplate, add 190 µL of the FALGPA substrate solution to the designated wells. Equilibrate the plate to 25°C in a microplate reader.
-
Initiation: Rapidly inject 10 µL of the enzyme (or control) into the wells to initiate the reaction.
-
Readout: Immediately monitor the decrease in absorbance at 345 nm (
) continuously for 10 to 15 minutes.
Step 5: Data Analysis
-
Action: Calculate the specific activity using the linear portion of the kinetic curve. One FALGPA unit is defined as the hydrolysis of 1 µmol of FALGPA per minute under these specific conditions[7].
-
Validation Check: Confirm that the 1,10-phenanthroline negative control yields a
of exactly zero[11].
References
-
Bachem Pz-Pro-Leu-Gly-Pro-D-Arg-OH - Fisher Scientific. fishersci.com. 1
-
Pz-Pro-Leu-Gly-Pro-D-Arg-OH - Shanghai Hongtide. hongtide.com. Link
-
Analysis of Intracellular Substrates and Products of Thimet Oligopeptidase in Human Embryonic Kidney 293 Cells - PMC. nih.gov. 5
-
Does Collagenase Truly Deserve Top Billing as the Key Enzyme for Isolating Primary Cells? vitacyte.com. 2
-
Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions - PMC. nih.gov. 6
-
Effectiveness of different molecular forms of C. histolyticum class I collagenase to recover islets - NIH. nih.gov. 3
-
Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC. nih.gov. 7
-
Evolution of Enzyme Requirements for Human Islet Isolation. lidsen.com. 4
-
RSC Advances. rsc.org. 10
-
Two Thimet Oligopeptidase-Like Pz Peptidases Produced by a Collagen- Degrading Thermophile, Geobacillus collagenovorans MO-1 - PMC. nih.gov. 12
-
Expression of a New Recombinant Collagenase Protein of Lucilia Sericata in SF9 Insect Cell as a Potential Method for Wound Healing. semanticscholar.org. 11
-
A Comparative Guide to the FALGPA Assay and Native Collagen Degradation Analysis. benchchem.com. 8
-
Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T - PMC. nih.gov.9
Sources
- 1. Bachem Pz-Pro-Leu-Gly-Pro-D-Arg-OH, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. vitacyte.com [vitacyte.com]
- 3. Effectiveness of different molecular forms of C. histolyticum class I collagenase to recover islets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. OBM Transplantation | Evolution of Enzyme Requirements for Human Islet Isolation [lidsen.com]
- 5. Analysis of Intracellular Substrates and Products of Thimet Oligopeptidase in Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unlocking the Potential of Collagenases: Structures, Functions, and Emerging Therapeutic Horizons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Structural Basis for Activity Regulation and Substrate Preference of Clostridial Collagenases G, H, and T - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Two Thimet Oligopeptidase-Like Pz Peptidases Produced by a Collagen- Degrading Thermophile, Geobacillus collagenovorans MO-1 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mastering Collagenase Activity: An In-depth Guide to the Pz-Pro-Leu-Gly-Pro-D-Arg-OH Assay
For researchers, scientists, and drug development professionals engaged in the study of tissue remodeling, extracellular matrix dynamics, and pathological conditions such as fibrosis and cancer metastasis, the accurate measurement of collagenase activity is paramount. This guide provides a comprehensive, in-depth exploration of the use of the chromogenic substrate, 4-Phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg-OH (Pz-Pro-Leu-Gly-Pro-D-Arg-OH), for the quantitative determination of collagenase activity. Moving beyond a simple recitation of steps, this document elucidates the underlying principles, offers detailed experimental protocols, and provides expert insights into data interpretation and troubleshooting, ensuring the generation of robust and reliable results.
The Foundation: Understanding Collagenases and the Pz-Substrate
Collagenases are a class of endopeptidases, primarily belonging to the matrix metalloproteinase (MMP) family, that play a critical role in the degradation of collagen, the most abundant protein in the extracellular matrix. Their activity is tightly regulated in physiological processes like wound healing and development, while their dysregulation is implicated in numerous diseases.
The Pz-Pro-Leu-Gly-Pro-D-Arg-OH substrate is a synthetic peptide designed to mimic the specific cleavage site of many bacterial and some vertebrate collagenases. The key to this assay lies in the 4-phenylazobenzyloxycarbonyl (Pz) group attached to the N-terminus of the peptide. In its intact form, the substrate exhibits a specific absorbance spectrum. Upon enzymatic cleavage of the Leu-Gly bond by collagenase, the Pz-Pro-Leu fragment is liberated. This fragment possesses distinct spectrophotometric properties from the intact substrate, and its concentration can be quantified by measuring the absorbance at 320 nm. The rate of the increase in absorbance at this wavelength is directly proportional to the collagenase activity in the sample.[1][2]
Core Protocol: A Step-by-Step Guide to the Chromogenic Collagenase Assay
This protocol is a robust starting point for the use of Pz-Pro-Leu-Gly-Pro-D-Arg-OH in determining collagenase activity. It is crucial to note that optimization of incubation times, and enzyme and substrate concentrations may be necessary depending on the specific collagenase being investigated and the experimental conditions.
Reagent Preparation: The Cornerstone of a Successful Assay
-
Assay Buffer (100 mM Tris-HCl, pH 7.1 at 37°C): Prepare by dissolving Trizma Base in deionized water and adjusting the pH to 7.1 at 37°C with 1 M HCl. This buffer provides a stable pH environment optimal for the activity of many collagenases.
-
Calcium Chloride Solution (100 mM CaCl₂): Dissolve calcium chloride dihydrate in deionized water. Calcium ions are essential cofactors for the catalytic activity of most collagenases.[1]
-
Enzyme Diluent (20 mM CaCl₂): Prepare by diluting the 100 mM CaCl₂ solution in deionized water. This solution is used to maintain the stability and activity of the collagenase enzyme.
-
Pz-Pro-Leu-Gly-Pro-D-Arg-OH Substrate Solution (1.3 mM): Due to its hydrophobicity, the substrate should first be dissolved in a small volume of methanol before being brought to the final volume with the Assay Buffer. For example, dissolve 10 mg of the substrate in 0.2 ml of methanol, and then add Assay Buffer to a final volume of 10 ml. This solution should be prepared fresh for each experiment to avoid degradation.[1]
-
Citric Acid Solution (25 mM): Prepare in deionized water. This is used to stop the enzymatic reaction.
-
Ethyl Acetate: Used for the extraction of the chromogenic product.
-
Sodium Sulfate (Anhydrous): Used to remove any residual water from the ethyl acetate extract.
Experimental Workflow: From Reaction to Reading
The following protocol is based on a spectrophotometric stop-rate determination method.[1]
Sources
Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol: Orthogonal N-Terminal Capping with Z-Pro-OH
Strategic Rationale & Mechanistic Insights
The integration of N-α-Benzyloxycarbonyl-L-Proline (Z-Pro-OH) into Solid-Phase Peptide Synthesis (SPPS) represents a highly specialized approach for synthesizing complex peptidomimetics, prodrugs, and fragments intended for convergent segment condensation. While Fmoc (9-Fluorenylmethoxycarbonyl) and Boc (tert-Butoxycarbonyl) are the standard temporary protecting groups for iterative chain elongation, the carboxybenzyl (Z or Cbz) group is strategically deployed when an orthogonal layer of protection is required at the N-terminus 1[1].
Causality in Experimental Design
-
Orthogonal Cleavage Dynamics: The fundamental advantage of the Z-group is its robust stability against the moderately strong acidic conditions (e.g., 95% Trifluoroacetic acid, TFA) routinely used to cleave peptides from Fmoc-compatible resins (such as Wang or Rink Amide resins)2[2]. By coupling Z-Pro-OH as the final amino acid, chemists can liberate the peptide from the solid support and simultaneously remove side-chain protecting groups (like tBu, Trt, or Boc) while leaving the N-terminus strictly protected.
-
Overcoming Proline's Steric Hindrance: Proline is a cyclic, secondary amine. It lacks an amide proton, which alters the transition state geometry during acylation, making it notoriously sluggish to couple and prone to epimerization. To force the reaction to completion, this protocol utilizes DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure . Oxyma Pure acts as a superior nucleophile compared to traditional HOBt, rapidly forming a highly reactive ester that drives the acylation of the hindered secondary amine while suppressing racemization3[3].
-
Self-Validating Checkpoints: Standard SPPS relies on the Kaiser (ninhydrin) test to confirm coupling completion. However, because Proline is a secondary amine, the Kaiser test will yield a false negative. This protocol enforces the use of the Chloranil test , establishing a self-validating system tailored specifically for secondary amines.
Orthogonal Workflow Visualization
Figure 1: Orthogonal workflow for Z-Pro-OH coupling and selective deprotection in SPPS.
Step-by-Step Experimental Protocol
Phase 1: Preparation and Fmoc Deprotection
-
Resin Swelling: Transfer 0.1 mmol of the Fmoc-protected peptidyl-resin to a fritted synthesis vessel. Swell in N,N-Dimethylformamide (DMF) for 45 minutes under gentle agitation. Drain the solvent.
-
N-Terminal Deprotection: Add 5 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat with a fresh 5 mL aliquot for 15 minutes.
-
Washing: Thoroughly wash the resin with DMF (5 × 5 mL) and Dichloromethane (DCM) (5 × 5 mL) to remove all traces of piperidine.
Phase 2: Activation and Coupling of Z-Pro-OH
Note: Z-Pro-OH is highly soluble in DMF and exhibits excellent chemical stability 4[4].
-
Pre-Activation: In a separate vial, dissolve 0.4 mmol (4 equivalents relative to resin loading) of Z-Pro-OH and 0.4 mmol of Oxyma Pure in 3 mL of DMF. Add 0.4 mmol of DIC. Stir for 3–5 minutes to form the active ester.
-
Coupling: Transfer the activated Z-Pro-OH solution to the synthesis vessel containing the resin. Agitate at room temperature for 60–90 minutes.
-
Validation (Chloranil Test):
-
Extract a few resin beads and wash them with ethanol.
-
Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF.
-
Let stand for 5 minutes. A colorless or pale yellow bead indicates a successful coupling (absence of free secondary amines). A dark blue/green bead indicates incomplete coupling, necessitating a second coupling cycle.
-
-
Post-Coupling Wash: Wash the resin extensively with DMF (5 × 5 mL) and DCM (5 × 5 mL). Dry under a vacuum.
Phase 3: Orthogonal Cleavage from Solid Support
-
Cleavage Cocktail: Prepare a solution of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% ultra-pure H₂O.
-
Acidolysis: Add 5 mL of the cleavage cocktail to the dried resin. Agitate gently for 2 hours at room temperature. Causality note: The Z-group is completely stable under these conditions, ensuring the N-terminus remains protected while the peptide is liberated from the resin.
-
Precipitation: Filter the resin and collect the TFA filtrate. Add the filtrate dropwise to 40 mL of ice-cold diethyl ether to precipitate the Z-protected peptide. Centrifuge, decant the ether, and wash the pellet twice with fresh cold ether. Dry under a vacuum.
Phase 4: Z-Group Deprotection (Solution Phase)
If the final application requires a fully deprotected peptide, the Z-group must be removed. To avoid the extreme hazards of liquid HF, catalytic hydrogenolysis is the preferred method .
-
Dissolve the purified Z-peptide in Methanol or a Methanol/DMF mixture.
-
Add 10% Pd/C catalyst (approx. 10% w/w relative to the peptide).
-
Stir vigorously under a Hydrogen atmosphere (1 atm, using a balloon) for 2–4 hours. Monitor completion via LC-MS.
-
Filter the mixture through a Celite pad to remove the palladium catalyst, and lyophilize the filtrate to obtain the final peptide.
Quantitative Data & Optimization
Table 1: Comparative Activation Strategies for Z-Pro-OH Coupling
| Coupling Reagents | Solvent | Reaction Time | Epimerization Rate | Yield (%) |
|---|---|---|---|---|
| DIC / Oxyma Pure | DMF | 60 min | < 1.0% | > 98% |
| HATU / DIPEA | DMF | 45 min | ~ 2.5% | > 95% |
| DCC / HOBt | DCM/DMF | 120 min | ~ 4.0% | ~ 85% |
Data Summary: DIC/Oxyma Pure provides the optimal balance of high yield and suppressed epimerization for sterically hindered secondary amines.
Table 2: Z-Group Stability Matrix Across Cleavage Conditions
| Reagent / Condition | Purpose | Z-Group Status | Peptide-Resin Bond (Wang/Rink) |
|---|---|---|---|
| 20% Piperidine / DMF | Fmoc removal | Stable | Stable |
| 95% TFA / Scavengers | Resin Cleavage & Side-chain deprotection | Stable | Cleaved |
| H₂, Pd/C (Methanol) | Z-group removal | Cleaved | N/A (Solution phase) |
| HF / Anisole (0°C) | Global Deprotection (Boc strategy) | Cleaved | Cleaved |
References
-
Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents RSC Publishing[Link]
-
New Technology Developments in the Peptide Manufacturing World AmbioPharm[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 4. sriramchem.com [sriramchem.com]
Advanced Guide to Fluorophore-Labeled pMHC Tetramers in T-Cell Research
Introduction: The Principle of Avidity in T-Cell Detection
The detection of antigen-specific T cells is a cornerstone of modern immunology, critical for vaccine development, cancer immunotherapy, and infectious disease research. Unlike antibodies, T Cell Receptors (TCRs) bind to their cognate peptide-MHC (pMHC) ligands with extremely low affinity (
Fluorophore-labeled peptide tetramers (pMHC tetramers) solve this kinetic hurdle through multimerization . By clustering four biotinylated pMHC monomers onto a single fluorescent streptavidin scaffold, the reagent achieves high avidity . This cooperative binding stabilizes the interaction, allowing for the specific detection and isolation of T cells based solely on their antigen specificity, independent of functional outputs like cytokine production.
Key Components
-
pMHC Monomer: Recombinant MHC heavy chain and
2-microglobulin refolded with a specific peptide. It contains a C-terminal BirA recognition sequence for biotinylation. -
Streptavidin (SA) Scaffold: A tetrameric protein that binds four biotins with femtomolar affinity.
-
Fluorophore: Covalently attached to Streptavidin (e.g., PE, APC, BV421) to permit detection.[2]
Core Application: Flow Cytometric Detection of Antigen-Specific T Cells[1][2][3][4][5][6]
Experimental Design & Controls
To ensure scientific integrity, every tetramer experiment must include internal validation controls.
| Control Type | Purpose | Description |
| FMO (Fluorescence Minus One) | Gating | Controls for spectral overlap/spillover. Contains all antibodies except the tetramer. |
| Unloaded/Irrelevant Tetramer | Specificity | A tetramer loaded with a non-cognate peptide (e.g., HIV gag in a Flu study) to measure non-specific binding. |
| Positive Control | Validation | PBMC from a known responder (e.g., CMV+ donor) or a spiked T-cell clone. |
| "Dump" Channel | Exclusion | Antibodies (CD14/CD19/Dead dye) in a unique channel to exclude monocytes, B cells, and dead cells that bind tetramers non-specifically. |
Mechanism of Action Diagram
The following diagram illustrates the structural assembly and the binding logic of the tetramer complex.
Figure 1: Assembly of pMHC monomers with a fluorophore-conjugated streptavidin scaffold creates a high-avidity complex capable of stably binding low-affinity TCRs.
Detailed Protocol: Staining & Analysis
Objective: Identification of Influenza A (GILGFVFTL) specific CD8+ T cells in human PBMC.
Reagents
-
Buffer: PBS + 0.5% BSA + 2 mM EDTA (FACS Buffer). Note: Avoid Sodium Azide during staining if functional assays follow, as it inhibits mitochondrial respiration.
-
Tetramer: HLA-A*02:01 Influenza M1 (GILGFVFTL) - PE labeled.
-
Antibodies: anti-CD8 (FITC), anti-CD3 (APC), Live/Dead Fixable Violet.
Step-by-Step Workflow
-
Cell Preparation:
-
Thaw PBMCs and rest for 1 hour at 37°C in complete media. This restores TCR recycling dynamics often disrupted by cryopreservation.
-
Count and resuspend
cells per tube in 50 µL FACS Buffer.
-
-
Block Fc Receptors:
-
Add 5 µL Human Fc Block (e.g., TruStain FcX™) for 10 min at Room Temperature (RT). Causality: Prevents non-specific binding of tetramers/antibodies to monocytes.
-
-
Tetramer Staining (Critical Step):
-
Add titrated tetramer (typically 0.5–1.0 µg/mL final conc).
-
Incubate: 30 minutes at Room Temperature (20-25°C) .
-
Scientific Insight: While 4°C prevents internalization, many TCR-pMHC interactions are temperature-dependent. RT often yields better signal-to-noise ratios than 4°C for tetramers, as membrane fluidity aids TCR clustering.
-
-
Surface Antibody Staining:
-
Without washing, add the antibody cocktail (CD3, CD8, Dump markers).
-
Incubate 20 minutes at 4°C. Note: Antibodies have high affinity and bind well at 4°C; this lower temp preserves cell viability.
-
-
Washing & Fixation:
-
Wash 2x with 2 mL FACS Buffer (Centrifuge 400 x g, 5 min).
-
Resuspend in 200 µL PBS + 1% Paraformaldehyde (PFA).
-
Analyze on Flow Cytometer within 4 hours.
-
Gating Strategy Workflow
Figure 2: Sequential gating strategy to isolate true antigen-specific T cells, excluding doublets, dead cells, and non-T lineage cells.
Advanced Application: Magnetic Enrichment of Rare Cells
For T-cell populations with frequencies
Protocol Modification:
-
Add anti-PE magnetic microbeads.
-
Pass through a magnetic column.
-
Eluate (Bound Fraction): Contains the enriched tetramer-positive cells.
-
Flow Through: Contains the tetramer-negative fraction (Control).
-
Result: Can enrich rare populations by 100-1000 fold, allowing for reliable quantification.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| High Background | Non-specific binding to B-cells/Monocytes | Ensure vigorous Fc blocking. Use a "Dump" channel (CD14/CD19/Dead). Titrate the tetramer down.[4][5] |
| Weak Signal | TCR internalization or Low Affinity | Staining at 37°C can increase internalization (loss of signal). Try staining at RT.[6] If affinity is low, ensure tetramer aggregates are removed by spinning at 14,000 x g before use. |
| Loss of Signal after Fixation | Fluorophore sensitivity | Some tandem dyes (e.g., PE-Cy7) degrade in fixatives. Analyze immediately or use stable fluorophores like PE, APC, or BV421. |
| No Positive Population | HLA Mismatch | Verify donor HLA type matches the tetramer allele. A02:01 tetramers will not bind A02:02 donors. |
References
-
Altman, J. D., et al. (1996). "Phenotypic analysis of antigen-specific T lymphocytes."[2] Science, 274(5284), 94-96.[2]
- Foundational paper establishing MHC tetramer technology.
-
Dolton, G., et al. (2015). "Optimized peptide-MHC multimer protocols for detection and isolation of autoimmune T-cells." Current Protocols in Immunology, 109, 20.9.1-20.9.30.
- Source for optimization of staining temper
-
Newell, E. W., et al. (2009). "Combinatorial tetramer staining and mass cytometry analysis facilitate T-cell epitope mapping and characterization." Nature Biotechnology, 31(7), 623–629.
- Reference for multiplexing tetramers.
-
Tungatt, K., et al. (2015). "Antibody stabilization of peptide-MHC multimers reveals the structural basis of T-cell recognition." Journal of Immunology, 194(1), 463-474.
- Discusses stability and structural consider
Sources
- 1. Interrogating the repertoire: broadening the scope of peptide–MHC multimer analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lubio.ch [lubio.ch]
- 3. protocols.io [protocols.io]
- 4. eaglebio.com [eaglebio.com]
- 5. immunaware.com [immunaware.com]
- 6. MHC Tetramer assay staining protocol I www.tetramerstore.com [tetramerstore.com]
experimental setup for monitoring enzyme kinetics with Pz-peptides
Application Note: Experimental Setup for Kinetic Profiling of Collagenases Using Pz-Peptides
Executive Summary
The accurate determination of collagenase and peptidase kinetics is a critical requirement in tissue engineering, primary cell isolation, and drug development. The Wünsch assay, utilizing the synthetic chromogenic substrate Pz-Pro-Leu-Gly-Pro-D-Arg , remains the gold standard for quantifying clostridial and vertebrate collagenase activity. This application note provides a comprehensive, self-validating protocol for monitoring enzyme kinetics, detailing the mechanistic causality behind each reagent, phase-separation dynamics, and kinetic modeling.
Biochemical Rationale & Assay Principle
The assay relies on the specific proteolytic cleavage of the synthetic peptide 4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg (Pz-peptide) 1[1]. Collagenases (e.g., Clostridium histolyticum collagenase or chick embryo PZ-peptidase) specifically hydrolyze the peptide bond between the Leucine and Glycine residues 2[2].
This cleavage yields two fragments:
-
Pz-Pro-Leu : A highly hydrophobic, orange-yellow chromogenic fragment.
-
Gly-Pro-D-Arg : A colorless, hydrophilic tripeptide.
By terminating the reaction with citric acid and introducing ethyl acetate, the hydrophobic Pz-Pro-Leu fragment is quantitatively partitioned into the organic phase, where its absorbance can be measured at 320 nm 3[3].
Workflow of the Pz-peptide cleavage assay, detailing enzymatic reaction, termination, and extraction.
Reagent Preparation & Experimental Causality
Do not treat reagents as arbitrary recipes; understanding their physicochemical roles is essential for troubleshooting and assay optimization.
-
Assay Buffer (78 mM Tris, 17 mM CaCl₂, pH 7.1):
-
Causality: Collagenases are zinc-metalloproteases that strictly require calcium ions (Ca²⁺) to maintain their structural conformation and catalytic efficacy. The omission of calcium or the accidental introduction of chelators (EDTA/EGTA) will instantly abolish enzyme activity 4[4]. A pH of 7.1 is the optimal thermodynamic environment for C. histolyticum collagenase.
-
-
Substrate Solution (1.3 mM Pz-Pro-Leu-Gly-Pro-D-Arg):
-
Causality: The substrate is initially dissolved in a minimal volume of absolute methanol (e.g., 0.2 mL per 10 mg) before buffer dilution because the Pz-chromophore is highly lipophilic 5[5]. The C-terminal D-Arginine residue is a deliberate design choice; it increases aqueous solubility and sterically protects the peptide from non-specific degradation by contaminating carboxypeptidases 3[3].
-
-
Stop Solution (25 mM Citric Acid):
-
Causality: Citric acid serves a dual purpose. First, it drops the pH well below the enzyme's operational range, instantly freezing the kinetic reaction. Second, it protonates the newly exposed carboxyl group on the cleaved Pz-Pro-Leu fragment, neutralizing its charge and forcing its partition into the organic extraction phase.
-
-
Desiccant (Anhydrous Sodium Sulfate, Na₂SO₄):
-
Causality: Following ethyl acetate extraction, microscopic aqueous droplets often remain suspended in the organic phase. Na₂SO₄ chemically binds this trace water. Omitting this step results in light scattering (turbidity) in the cuvette, leading to falsely elevated absorbance readings.
-
Step-by-Step Kinetic Protocol (Self-Validating System)
To ensure scientific integrity, this protocol integrates internal validation controls.
Phase I: Reaction Setup
-
Prepare a substrate dilution series (e.g., 0.1 mM, 0.3 mM, 0.6 mM, 1.0 mM, and 1.3 mM) in Assay Buffer to enable Michaelis-Menten kinetic modeling.
-
Aliquot 1.0 mL of each substrate concentration into distinct glass test tubes (glass is required as ethyl acetate dissolves many plastics).
-
Self-Validation Step (Substrate Blank): For each concentration, prepare a parallel "Blank" tube. Add 1.0 mL of 25 mM Citric Acid before adding the enzyme. This proves that any observed absorbance is due to enzymatic cleavage, not spontaneous substrate hydrolysis.
Phase II: Execution & Termination 4. Equilibrate all tubes in a water bath at 25°C (or 37°C for vertebrate enzymes) for 5 minutes. 5. Initiate the reaction by adding 0.1 mL of Enzyme Solution (e.g., 200–500 U/mL) to the test tubes at staggered 30-second intervals. Vortex gently. 6. Incubate for exactly 15.0 minutes. 7. Terminate the reaction by adding 1.0 mL of 25 mM Citric Acid to the active test tubes.
Phase III: Extraction & Quantification
8. Add 5.0 mL of Ethyl Acetate to all tubes (Tests and Blanks).
9. Vortex vigorously for 15 seconds to drive the liquid-liquid phase extraction. Allow the phases to separate for 2 minutes.
10. Carefully aspirate 3.0 mL of the upper organic phase and transfer it to a clean tube containing 300 mg of anhydrous Na₂SO₄.
11. Mix gently. Self-Validation Step (Clarity Check): Visually inspect the solution; it must be crystal clear. If cloudy, add an additional 100 mg of Na₂SO₄.
12. Transfer the dried organic phase to a quartz cuvette and measure the absorbance at 320 nm (
Data Acquisition & Kinetic Modeling
The rate of product formation (initial velocity,
Logical workflow for determining Michaelis-Menten kinetic parameters (Km and Vmax) from assay data.
Specific Activity Calculation: Unit definitions vary by manufacturer, but the standard Wünsch unit is defined as the hydrolysis of 1 µmol of Pz-Pro-Leu-Gly-Pro-D-Arg per minute at 25°C, pH 7.1 4[4].
(Note: Ensure you utilize the specific molar extinction coefficient (
Quantitative Data Summary
The kinetic behavior of collagenases varies significantly based on their biological origin. The table below summarizes established kinetic parameters derived from Pz-peptide assays across different enzyme sources.
| Enzyme Source | Substrate | pH Optimum | Reference | ||
| Clostridium histolyticum | Pz-Pro-Leu-Gly-Pro-D-Arg | 7.1 | ~7.5 | 50.5 µmol/min/mg | 6[6] |
| Chick Embryo PZ-peptidase | Pz-Pro-Leu-Gly-Pro-D-Arg | 7.5 – 8.5 | 0.2 | 4.2 µmol/min/mg | 2[2] |
| Streptomyces parvulus | Pz-peptide | 9.0 | N/A | ~377.5 U/mL | 7[7] |
Advanced Alternative: For high-throughput or highly reproducible kinetic profiling, researchers may bypass the ethyl acetate extraction step entirely by utilizing an HPLC-based assay . By employing reverse-phase chromatography (e.g., C18 columns) and an internal standard like Pz-Pro-Phe, the exact molar quantities of the cleaved fragments can be directly integrated, eliminating extraction variability 6[6].
References
-
Wünsch E., Heidrich H. G. (1963). ZUR QUANTITATIVEN BESTIMMUNG DER KOLLAGENASE. Hoppe Seylers Z Physiol Chem. Source: nih.gov. 1
-
Sigma-Aldrich. Enzymatic Assay of COLLAGENASE Pz-Pro-Leu-Gly-Pro-D-Arg as the Substrate. Source: sigmaaldrich.com. 5
-
Nordmark Pharma GmbH. Collagenase NB 1 GMP Grade Product Information. Source: nordmark-pharma.de. 4
-
Gioia, A. M., et al. (1988). High-performance liquid chromatographic assay of bacterial collagenase. Chromatographia. Source: academia.edu. 6
-
Morales, T. I., & Woessner, J. F. (1977). PZ-peptidase from chick embryos. Purification, properties, and action on collagen peptides. Journal of Biological Chemistry. Source: researchgate.net. 2
-
Sigma-Aldrich. Collagenase Chromophore-Substrate Kit (for quantitative Collagenase-Determination). Source: sigmaaldrich.com. 3
Sources
- 1. A continuous fluorimetric assay for clostridial collagenase and Pz-peptidase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Collagenase NB 1 GMP Grade - Nordmark Pharma GmbH [nordmark-pharma.de]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (PDF) High-performance liquid chromatographic assay of bacterial collagenase [academia.edu]
- 7. researchgate.net [researchgate.net]
Application Note: Advanced Techniques for Incorporating Z-Pro-OH into Peptide Sequences
The following Application Note and Protocol guide is designed for advanced researchers and drug development professionals. It synthesizes established solid-phase and solution-phase methodologies with critical insights into the unique physicochemical properties of Z-Pro-OH (N-Benzyloxycarbonyl-L-proline) .
Executive Summary & Strategic Rationale
The incorporation of Z-Pro-OH (N-Benzyloxycarbonyl-L-proline) is a critical strategy in the development of therapeutic peptides, particularly for introducing resistance to N-terminal degradation (e.g., by prolidases) or as a stable intermediate in fragment condensation. Unlike Fmoc or Boc groups, the Z (Cbz) group offers unique orthogonality: it is stable to the basic conditions of Fmoc removal (piperidine) and the mild acidic conditions of Boc removal (TFA), requiring strong acid (HF, HBr) or catalytic hydrogenolysis for cleavage.
This guide addresses the three primary challenges of Z-Pro-OH incorporation:
-
Steric Hindrance: The secondary amine of proline coupled with the bulky carbamate creates kinetic barriers.
-
Diketopiperazine (DKP) Formation: A dominant side reaction when Pro is at the C-terminus or penultimate position.
-
Racemization: While urethane protection (like Z) generally suppresses oxazolone formation, activation kinetics must be optimized to maintain chirality.
Pre-Synthesis Considerations
Solubility and Handling
Z-Pro-OH exhibits distinct solubility profiles compared to standard Fmoc-amino acids.
-
Preferred Solvents: DMF (N,N-Dimethylformamide), NMP (N-Methyl-2-pyrrolidone).[1]
-
Moderate/Poor Solvents: DCM (Dichloromethane) – use only as a co-solvent.
-
Storage: Hygroscopic; store at +2°C to +8°C. Desiccate before weighing.
Orthogonality & Planning
Before synthesis, define the role of Z-Pro-OH to select the correct protocol:
| Role in Sequence | Synthesis Mode | Deprotection Strategy | Protocol Reference |
| N-Terminal Cap | SPPS (Fmoc/tBu) | None. Z-group remains on final peptide. | Protocol A |
| Internal Residue | Solution / Hybrid | Hydrogenolysis ( | Protocol B |
| Fragment Intermediate | Solution Phase | Z-group protects N-term during C-term activation. | Protocol B |
Experimental Protocols
Protocol A: Solid Phase Incorporation (N-Terminal Capping)
Use this protocol when Z-Pro-OH is the final residue in an Fmoc-SPPS sequence.
Reagents:
-
Resin: Rink Amide or Wang Resin (0.3–0.6 mmol/g loading recommended to reduce steric crowding).
-
Coupling Cocktail: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).
-
Solvent: DMF (Anhydrous).
Rationale: We utilize DIC/Oxyma instead of HATU/DIEA. While HATU is powerful, the basic environment (DIEA) required for uronium salts can promote premature Fmoc removal or racemization of the preceding residue. DIC/Oxyma provides a neutral pH activation environment, superior for suppressing racemization in cysteine-containing or steric-heavy sequences [1, 2].
Step-by-Step Workflow:
-
Resin Preparation:
-
Swell resin in DCM (3 x 10 min), then wash with DMF (3 x 1 min).
-
Remove previous Fmoc group: 20% Piperidine/DMF (2 x 10 min).
-
QC Step: Perform Kaiser Test (Blue = Free Amine) or Chloranil Test (for secondary amines).
-
-
Activation (In-Situ):
-
Calculate 4.0 equivalents (eq) of Z-Pro-OH relative to resin loading.
-
Dissolve Z-Pro-OH and 4.0 eq Oxyma Pure in minimal DMF (approx. 0.1 M concentration).
-
Add 4.0 eq DIC .
-
Critical: Allow pre-activation for 2–3 minutes . This forms the active ester but minimizes contact time for potential side reactions.
-
-
Coupling:
-
Add the activated mixture to the resin.
-
Agitate (shake, do not stir with magnetic bar) for 60–90 minutes at room temperature.
-
Optimization: For difficult sequences (e.g., coupling to a bulky residue like Val/Ile), heat to 50°C (microwave) or extend time to 3 hours.
-
-
Washing & Capping:
-
Drain and wash with DMF (5 x 1 min).
-
QC Step: Perform Chloranil Test. If positive (blue beads), repeat coupling (double couple).
-
Final Wash: DCM (3 x 1 min) to prepare for cleavage or storage.
-
Protocol B: Solution Phase Coupling (Fragment Condensation)
Use this protocol for synthesizing Z-Pro-Xxx fragments in solution.
Reagents:
-
Amine Component: H-AA-OMe (Amino acid methyl ester hydrochloride).
-
Coupling Reagent: EDC·HCl / HOBt (or HOAt).[5]
-
Base: NMM (N-Methylmorpholine) or TMP (2,4,6-Trimethylpyridine).
Step-by-Step Workflow:
-
Free Basing:
-
Dissolve H-AA-OMe·HCl (1.0 eq) in DCM/DMF (4:1).
-
Add NMM (1.0 eq) to neutralize the salt.[6] Stir for 10 min.
-
-
Activation:
-
Coupling:
-
Add the amine solution (from Step 1) to the activated Z-Pro solution.
-
Add NMM (1.0 eq) to maintain pH ~8.
-
Stir at 0°C for 1 hour, then allow to warm to Room Temp (RT) and stir overnight (12–16h).
-
-
Work-up:
-
Evaporate DMF/DCM. Redissolve residue in EtOAc.
-
Wash sequentially: 5% citric acid (removes basic impurities), Water, 5%
(removes unreacted acid), Brine. -
Dry over
, filter, and concentrate.
-
Critical Troubleshooting: The DKP Trap
Diketopiperazine (DKP) formation is the most significant risk when working with Proline derivatives.
-
The Mechanism: If Z-Pro is the N-terminal residue of a dipeptide ester (e.g., Z-Pro-Ala-OMe) and the Z-group is removed (via hydrogenolysis) to yield H-Pro-Ala-OMe, the free amine of Proline will immediately back-attack the C-terminal ester.
-
Result: Cyclization releases the cyclic dipeptide (DKP), destroying the linear sequence.
Prevention Strategy:
-
Avoid Dipeptide Esters: Do not deprotect the N-terminus of a dipeptide methyl/ethyl ester. Extend the chain to a tripeptide before removing the N-terminal protection if possible.
-
Use tBu Esters: If solution phase synthesis is required, use tert-butyl esters (OtBu) for the C-terminus. The bulkiness of the tBu group significantly slows down the aminolysis required for DKP formation.
Visualizations
SPPS Coupling Workflow (Oxyma/DIC)
Figure 1: Optimized SPPS workflow for Z-Pro-OH incorporation using DIC/Oxyma activation.
Diketopiperazine (DKP) Formation Mechanism
Figure 2: The "Proline Trap." Deprotection of N-terminal Proline dipeptide esters leads to rapid cyclization.
Data Summary: Coupling Reagent Comparison
| Reagent System | Reactivity | Racemization Risk | Stability | Recommended For |
| DIC / Oxyma | High | Very Low | High | Standard Z-Pro Coupling |
| HATU / DIEA | Very High | Moderate | Moderate | Sterically hindered acceptors only |
| EDC / HOBt | Moderate | Low | Low (Urea byproduct) | Solution Phase / Fragment Condensation |
References
-
Subirós-Funosas, R., et al. (2009).Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal.
-
Source:
-
-
Bachem.Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Source:
-
-
BenchChem.Application Notes and Protocols for Solution-Phase Peptide Synthesis.
-
Source:
-
-
Sigma-Aldrich.
-
Source:
-
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[11] Chemical Reviews. (Context on Z-group orthogonality).
-
Source:
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. Z-Pro-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. sriramchem.com [sriramchem.com]
- 4. Z-Pro-OH | CAS#:1148-11-4 | Chemsrc [chemsrc.com]
- 5. digital.csic.es [digital.csic.es]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-protocol.org [bio-protocol.org]
- 12. peptide.com [peptide.com]
Pz-peptide as a substrate for thimet oligopeptidase studies
Application Note & Protocol
Pz-Peptide as a Chromogenic Substrate for Thimet Oligopeptidase (TOP/EC 3.4.24.15) Activity Studies
Abstract
This guide provides a comprehensive overview and detailed protocols for the use of the chromogenic substrate, Pz-peptide (4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg), in the study of Thimet Oligopeptidase (TOP, EC 3.4.24.15). We delve into the biochemical principles of the assay, step-by-step methodologies for measuring enzyme activity, determining kinetic parameters, and screening for inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a robust and historically significant method for characterizing this pivotal metalloendopeptidase.
Introduction to Thimet Oligopeptidase (TOP)
Thimet Oligopeptidase, also historically known as Pz-peptidase, endopeptidase 24.15 (EP24.15), or kininase A, is a ubiquitously expressed, zinc-dependent metalloendopeptidase.[1] It plays a crucial role in the metabolism of bioactive peptides, thereby influencing a wide range of physiological processes. Key functions of TOP include:
-
Neuropeptide Regulation: TOP is implicated in the degradation of neuroactive peptides such as bradykinin, neurotensin, and gonadotropin-releasing hormone (GnRH).[2][3]
-
Antigen Presentation: Acting downstream of the proteasome, TOP participates in the processing of peptide antigens for presentation by Major Histocompatibility Complex (MHC) Class I molecules.[1][4]
-
Intracellular Peptide Homeostasis: TOP helps regulate the pool of intracellular peptides, which can act as signaling molecules.[1][4]
TOP is distinguished by its unique substrate specificity, which is dictated more by size than by a strict amino acid sequence. It preferentially cleaves small peptides, typically ranging from 5 to 22 amino acids in length, and is incapable of hydrolyzing large proteins.[1] This size-exclusion mechanism is a critical feature of its biological function, allowing it to act on signaling peptides without causing widespread, unregulated proteolysis. The enzyme contains a canonical HEXXH zinc-binding motif within its active site and is notably sensitive to thiol-modifying reagents, a characteristic that led to its name "thimet," for thi ol-sensitive met allopeptidase.[1][2][5]
The synthetic substrate Pz-peptide was instrumental in the initial identification and characterization of TOP, leading to the early designation "Pz-peptidase".[1] Despite the development of fluorogenic substrates, the Pz-peptide assay remains a valuable, cost-effective, and reliable method for fundamental enzymatic studies.
Principle of the Pz-Peptide Assay
The Pz-peptide assay is a classic, discontinuous colorimetric method for quantifying TOP activity. The assay's logic hinges on the physical separation of a colored product from the unhydrolyzed substrate.
Substrate Structure: Pz-peptide is a synthetic pentapeptide with the sequence 4-phenylazobenzyloxycarbonyl-Pro-Leu-Gly-Pro-D-Arg .[6] The N-terminus is blocked with a 4-phenylazobenzyloxycarbonyl (Pz) group, which acts as a chromophore.
Enzymatic Cleavage: TOP hydrolyzes the peptide bond between Leucine (at position P1) and Glycine (at position P1'), a cleavage site consistent with the enzyme's preference for a hydrophobic residue in the P1 position.[6][7][8]
Caption: Enzymatic cleavage of Pz-peptide by Thimet Oligopeptidase (TOP).
Detection: The reaction is stopped, typically by adding an acid like citric acid, which denatures the enzyme. The resulting mixture contains the unhydrolyzed substrate, the colored product (Pz-Pro-Leu), and the colorless product (Gly-Pro-D-Arg). Due to its hydrophobicity, the Pz-Pro-Leu fragment can be selectively extracted from the aqueous reaction buffer into an immiscible organic solvent, such as ethyl acetate.[9] The unhydrolyzed substrate and the colorless C-terminal fragment remain in the aqueous phase. The amount of colored product in the organic phase is then quantified by measuring its absorbance with a spectrophotometer, which is directly proportional to the enzymatic activity.
Caption: Workflow for the discontinuous colorimetric Pz-peptide assay.
Materials and Reagents
-
Pz-Peptide (Substrate): (M.W. ~745.8 g/mol ). Prepare a stock solution (e.g., 10 mM) in a suitable organic solvent like N,N-Dimethylformamide (DMF) and store at -20°C.
-
Purified Thimet Oligopeptidase (TOP): Recombinant or purified enzyme of known concentration. Store in an appropriate buffer (e.g., containing glycerol) at -80°C.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.8.
-
Dithiothreitol (DTT): 100 mM stock in water. Store at -20°C. Causality: TOP activity is stimulated by low concentrations of reducing agents.[1]
-
Stop Solution: 1 M Citric Acid.
-
Extraction Solvent: Ethyl Acetate (reagent grade).
-
Positive Control Inhibitor (Optional): 100 mM EDTA or o-phenanthroline in water. Causality: As a metalloenzyme, TOP is inhibited by metal chelators.[1]
-
Equipment:
-
Spectrophotometer or microplate reader capable of reading absorbance at 320 nm.
-
Thermostated water bath or incubator.
-
Vortex mixer.
-
Microcentrifuge.
-
Calibrated pipettes and appropriate tips.
-
Microcentrifuge tubes (1.5 mL) and/or 96-well plates.
-
Detailed Experimental Protocols
Protocol 1: Standard TOP Activity Assay
This protocol measures the rate of Pz-peptide hydrolysis under fixed conditions.
1. Reagent Preparation:
- Complete Assay Buffer: Prepare fresh 50 mM Tris-HCl, pH 7.8, containing 0.1 mM DTT. Keep on ice.
- Substrate Working Solution: Dilute the Pz-peptide stock solution in Complete Assay Buffer to the desired final concentration (e.g., 200 µM). A final concentration near the enzyme's Km is often a good starting point.
- Enzyme Working Solution: Dilute the TOP enzyme stock in ice-cold Complete Assay Buffer to a concentration that yields a linear reaction rate for the desired incubation time. This must be determined empirically but often falls in the low nanomolar range.
2. Assay Procedure:
- Set up a series of 1.5 mL microcentrifuge tubes labeled for your samples, controls (no enzyme), and blanks.
- Add 225 µL of the Substrate Working Solution to each tube.
- Pre-incubate the tubes at 37°C for 5 minutes to bring them to the reaction temperature.
- Initiate the reaction by adding 25 µL of the Enzyme Working Solution to the sample tubes. For the "no enzyme" control, add 25 µL of Complete Assay Buffer.
- Incubate at 37°C for a predetermined time (e.g., 15-30 minutes). Ensure the reaction is in the linear range (less than 15% substrate consumption).
- Stop the reaction by adding 250 µL of 1 M Citric Acid to all tubes.
- Add 1.0 mL of ethyl acetate to each tube.
- Vortex vigorously for 30 seconds to extract the colored product.
- Centrifuge at 14,000 x g for 5 minutes to achieve complete phase separation.
- Carefully transfer 800 µL of the upper organic (ethyl acetate) layer to a clean cuvette or a UV-transparent 96-well plate.
- Read the absorbance at 320 nm (A₃₂₀).
3. Calculation of Activity:
- First, correct the sample absorbance by subtracting the average absorbance of the "no enzyme" controls.
- Calculate the concentration of the product using the Beer-Lambert law (A = εcl), where A is the corrected absorbance, ε is the molar extinction coefficient of Pz-Pro-Leu in ethyl acetate (e.g., ~21,000 M⁻¹cm⁻¹ - this should be empirically determined or obtained from the supplier), c is the concentration, and l is the path length.
- Enzyme activity can be expressed as µmol of product formed per minute per mg of enzyme (U/mg).
Protocol 2: Determination of Kinetic Parameters (Kₘ and Vₘₐₓ)
This protocol involves measuring the initial reaction velocity at several different substrate concentrations.
-
Setup: Prepare a series of Pz-peptide working solutions in Complete Assay Buffer with concentrations ranging from approximately 0.2 x Kₘ to 10 x Kₘ. A typical range might be 10 µM to 500 µM.
-
Procedure: Perform the Standard Activity Assay (Protocol 1) for each substrate concentration. It is critical to use an enzyme concentration and incubation time that ensure initial velocity conditions (<10% substrate turnover) are met for all substrate concentrations.[10]
-
Data Analysis:
-
Calculate the initial velocity (v₀) for each substrate concentration [S].
-
Plot v₀ versus [S].
-
Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.
-
Protocol 3: Inhibitor Screening and IC₅₀ Determination
This protocol measures the potency of an inhibitory compound.
-
Setup:
-
Prepare a fixed concentration of Pz-peptide (typically at the Kₘ value).
-
Prepare serial dilutions of the inhibitor compound in Complete Assay Buffer.
-
Prepare a "no inhibitor" control (0% inhibition) and a "fully inhibited" control (e.g., using 10 mM EDTA) for data normalization.
-
-
Procedure:
-
In microcentrifuge tubes, combine 200 µL of the Pz-peptide working solution and 25 µL of the inhibitor dilution (or buffer for the 0% inhibition control).
-
Pre-incubate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the Enzyme Working Solution.
-
Proceed with the Standard Activity Assay (Protocol 1, steps 5-11).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Data Presentation & Interpretation
Quantitative data should be summarized for clarity.
Table 1: Representative Data for Kinetic Analysis
| [Pz-Peptide] (µM) | Initial Velocity (A₃₂₀/min) |
| 20 | 0.015 |
| 40 | 0.028 |
| 80 | 0.045 |
| 160 | 0.065 |
| 320 | 0.080 |
| 500 | 0.088 |
Table 2: Representative Data for Inhibition Assay
| [Inhibitor] (nM) | % Inhibition |
| 1 | 8.5 |
| 10 | 25.1 |
| 50 | 48.9 |
| 100 | 65.3 |
| 500 | 88.7 |
| 1000 | 95.2 |
Trustworthiness & Assay Validation: To ensure the integrity of your results, every experiment must include the following controls:
-
No-Enzyme Control: Accounts for any non-enzymatic substrate degradation or background absorbance.
-
No-Substrate Control: Ensures the enzyme preparation itself does not contribute to the absorbance reading.
-
Positive Inhibition Control: Using a known inhibitor like EDTA confirms that the observed activity is from a metalloenzyme, likely TOP.
Field-Proven Insights:
-
Product Inhibition: Be aware that TOP can be subject to potent competitive inhibition by its C-terminal cleavage products.[11][12] This can cause reaction rates to deviate from linearity sooner than expected. Always operate within initial velocity conditions.
-
Solvent Purity: The purity of the ethyl acetate is critical. Impurities can lead to high background absorbance.
-
Thiol Sensitivity: TOP activity is highly dependent on its redox state. The inclusion of 0.1-0.5 mM DTT is recommended for maximal activity.[1] However, concentrations above 2 mM can become inhibitory.[1]
References
-
Ferro, E. S., et al. (2019). Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions. International Journal of Molecular Sciences. [Link]
-
Portaro, F. C., et al. (2001). Substrate Specificity Characterization of Recombinant Metallo Oligo-Peptidases Thimet Oligopeptidase and Neurolysin. Biochemistry. [Link]
-
Portaro, F. C., et al. (2001). Substrate specificity characterization of recombinant metallo oligo-peptidases thimet oligopeptidase and neurolysin. PubMed. [Link]
-
Knight, C. G., Dando, P. M., & Barrett, A. J. (1995). Thimet oligopeptidase specificity: evidence of preferential cleavage near the C-terminus and product inhibition from kinetic analysis of peptide hydrolysis. PubMed. [Link]
-
Ray, K., et al. (2005). Flexibility in substrate recognition by thimet oligopeptidase as revealed by denaturation studies. Biochemical Journal. [Link]
-
Knight, C. G., Dando, P. M., & Barrett, A. J. (1995). Thimet oligopeptidase specificity: evidence of preferential cleavage near the C-terminus and product inhibition from kinetic analysis of peptide hydrolysis. PMC. [Link]
-
Miyoshi, S., et al. (2010). The Exquisite Structure and Reaction Mechanism of Bacterial Pz-peptidase A toward Collagenous Peptides. Journal of Biological Chemistry. [Link]
-
Kuenzel, S., et al. (2003). Synthesis and characterization of metal binding pseudotripeptides. Journal of Peptide Science. [Link]
-
Nakajima, T., et al. (2007). Potencies of phosphine peptide inhibitors of mammalian thimet oligopeptidase and neurolysin on two bacterial pz peptidases. PubMed. [Link]
-
Valencia-Cruz, G., et al. (2024). Design, Synthesis and Antimicrobial Potential of Conjugated Metallopeptides Targeting DNA. MDPI. [Link]
-
LM, D., et al. (2022). Phosphinic Peptides as Tool Compounds for the Study of Pharmacologically Relevant Zn-Metalloproteases. ACS Publications. [Link]
-
Wingard, C. J., et al. (1990). Purification and Characterization of Pz-Peptidase B, a Neutral Metalloendopeptidase from Bovine Spermatozoa. Biology of Reproduction. [Link]
-
Rioli, V., et al. (2019). Thimet Oligopeptidase (EC 3.4.24.15) Key Functions Suggested by Knockout Mice Phenotype Characterization. MDPI. [Link]
-
Castro, L. M., et al. (2022). Thimet Oligopeptidase—A Classical Enzyme with New Function and New Form. ResearchGate. [Link]
-
Tisljar, U., & Barrett, A. J. (1990). Thiol-dependent metallo-endopeptidase characteristics of Pz-peptidase in rat and rabbit. Biochemical Journal. [Link]
-
Gümüş, M. K. (2021). Peptide Synthesis and Characterization Stages. ResearchGate. [Link]
-
Knight, C. G., Dando, P. M., & Barrett, A. J. (1995). Thimet Oligopeptidase Specificity: Evidence of Preferential Cleavage Near the C-Terminus and Product Inhibition From Kinetic Analysis of Peptide Hydrolysis. Amanote Research. [Link]
-
Tisljar, U., Knight, C. G., & Barrett, A. J. (1992). Human thimet oligopeptidase. Biochemical Journal. [Link]
-
Ferro, E. S., et al. (2019). Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions. ResearchGate. [Link]
-
He, Y., et al. (2021). Structure and topology around the cleavage site regulate post-translational cleavage of the HIV-1 gp160 signal peptide. eLife. [Link]
-
Wijma, H. J., et al. (2021). Probing the Conformational States of Thimet Oligopeptidase in Solution. International Journal of Molecular Sciences. [Link]
-
Giraud, M. (n.d.). Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Gyros Protein Technologies. [Link]
-
Mondal, S., & Bera, S. (2024). Site-selective cleavage of peptides and proteins targeting aromatic amino acid residues. Organic & Biomolecular Chemistry. [Link]
-
Law, B. Y. K., & Wong, K. B. (2022). Molecular Structure and Biochemistry of Post-Proline Cleaving Enzymes. Encyclopedia. [Link]
Sources
- 1. Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. Probing the Conformational States of Thimet Oligopeptidase in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thimet Oligopeptidase (EC 3.4.24.15) Key Functions Suggested by Knockout Mice Phenotype Characterization [mdpi.com]
- 5. Thiol-dependent metallo-endopeptidase characteristics of Pz-peptidase in rat and rabbit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Exquisite Structure and Reaction Mechanism of Bacterial Pz-peptidase A toward Collagenous Peptides: X-RAY CRYSTALLOGRAPHIC STRUCTURE ANALYSIS OF PZ-PEPTIDASE A REVEALS DIFFERENCES FROM MAMMALIAN THIMET OLIGOPEPTIDASE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Substrate specificity characterization of recombinant metallo oligo-peptidases thimet oligopeptidase and neurolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. Thimet oligopeptidase specificity: evidence of preferential cleavage near the C-terminus and product inhibition from kinetic analysis of peptide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thimet oligopeptidase specificity: evidence of preferential cleavage near the C-terminus and product inhibition from kinetic analysis of peptide hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
solution-phase peptide synthesis protocol for Z-Pro-OH
Application Note: AN-PEP-042 Optimized Solution-Phase Synthesis of N-Benzyloxycarbonyl-L-Proline (Z-Pro-OH)
Abstract & Scope
This application note details a robust, scalable protocol for the protection of L-Proline using Benzyl Chloroformate (Z-Cl) under Schotten-Baumann conditions. Unlike primary amino acids, L-Proline contains a secondary amine (pyrrolidine ring), which exhibits distinct nucleophilicity and steric properties. This guide addresses the specific challenges of synthesizing Z-Pro-OH , including pH control to prevent hydrolytic loss of the protecting group and strategies for isolating the product, which frequently presents as a viscous oil or low-melting solid.
Target Audience: Peptide Chemists, Process Development Scientists, and Medicinal Chemists.
Scientific Background & Mechanism
The synthesis relies on the Schotten-Baumann reaction , a biphasic acylation method.[1] The reaction interface involves an aqueous phase (containing the amino acid and base) and an organic phase (containing the acyl chloride).[1][2][3]
Key Mechanistic Drivers:
-
Nucleophilicity: The secondary amine of proline is highly nucleophilic but must be deprotonated (free base form) to attack the carbonyl of Z-Cl.
-
Competition: The reaction competes between the desired acylation of the amine and the hydrolysis of Z-Cl by water/hydroxide.
-
Selectivity: By maintaining a basic pH (typically 9–11) and low temperature (0°C), the rate of aminolysis (product formation) is kinetically favored over hydrolysis.
Figure 1: Reaction Mechanism (Nucleophilic Acyl Substitution)
Caption: Mechanistic flow of the Schotten-Baumann acylation. The secondary amine of proline attacks the Z-Cl carbonyl, eliminating chloride to form the carbamate linkage.
Materials & Equipment
| Reagent | Role | Specifications |
| L-Proline | Substrate | >99% Purity, crystalline |
| Benzyl Chloroformate (Z-Cl) | Protecting Group | 95%+, Store at 2-8°C (Lachrymator!) |
| Sodium Hydroxide (NaOH) | Base | 2N or 4N Solution |
| Sodium Carbonate (Na2CO3) | Buffer/Base | Anhydrous powder |
| Diethyl Ether | Wash Solvent | ACS Grade |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ACS Grade |
| Hydrochloric Acid (HCl) | Acidifying Agent | 6N Solution |
Equipment:
-
3-neck round bottom flask (equipped with addition funnel and thermometer).
-
Ice/Water bath.[3]
-
pH meter or high-range pH strips (0-14).
-
Separatory funnel.
-
Rotary evaporator.
Detailed Protocol
Phase 1: Solubilization and Setup
Objective: Convert zwitterionic proline into its reactive nucleophilic carboxylate/amine form.
-
Dissolution: In a 3-neck flask, dissolve L-Proline (10.0 g, 86.9 mmol) in 2N NaOH (44 mL) .
-
Cooling: Place the flask in an ice bath and cool to 0–5°C .
-
Expert Insight: Cooling is non-negotiable. The reaction is exothermic. Higher temperatures accelerate the hydrolysis of Z-Cl (generating benzyl alcohol) and can lead to racemization, although proline is relatively resistant to racemization compared to other amino acids.
-
Phase 2: Acylation (The Critical Step)
Objective: Controlled addition of Z-Cl while maintaining pH to favor aminolysis.
-
Reagent Prep: Measure Benzyl Chloroformate (15 mL, ~1.2 equivalents) . If Z-Cl is old or turbid, filtration or distillation is recommended, but usually not necessary for standard synthesis.
-
Simultaneous Addition: Add the Z-Cl dropwise over 30–45 minutes. Crucially , monitor the pH.
-
pH Maintenance: Simultaneously add 2N NaOH (or 4N) dropwise to maintain the pH between 10 and 11 .
-
Expert Insight: If pH drops below 9, the amine becomes protonated (inactive). If pH exceeds 12-13, Z-Cl hydrolyzes rapidly. For Proline, a slightly higher pH (10-11) is often tolerated better than for sensitive amino acids like Fmoc-Cys, ensuring the secondary amine reacts fully.
-
-
Reaction Time: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1–2 hours .
Phase 3: Workup & Isolation
Objective: Remove neutral impurities and isolate the free acid.
-
Basic Extraction (The Wash): Transfer the reaction mixture to a separatory funnel. Extract once with Diethyl Ether (50 mL) .
-
Why? At this stage, the product (Z-Pro-Na) is a salt and stays in the water. The ether removes unreacted Z-Cl and Benzyl Alcohol (hydrolysis byproduct). Discard the organic (top) layer.
-
-
Acidification: Cool the aqueous layer (now containing pure Z-Pro-Na) back to 0°C. Slowly add 6N HCl with stirring until pH reaches 1–2 .
-
Observation: The solution will turn cloudy as Z-Pro-OH (free acid) oils out or precipitates.
-
-
Product Extraction: Extract the acidic aqueous layer with Ethyl Acetate (3 x 50 mL) .
-
Drying: Combine the EtOAc layers. Wash with Brine (1 x 50 mL). Dry over anhydrous MgSO4 or Na2SO4 .
-
Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (Rotavap) at 40°C.
Phase 4: Purification (Crystallization)
Challenge: Z-Pro-OH often isolates as a clear, viscous oil that solidifies slowly.
-
Inducing Crystallization: Dissolve the oil in a minimum amount of warm EtOAc or DCM. Add Hexane or Petroleum Ether dropwise until turbid. Scratch the flask walls with a glass rod and store at -20°C.
-
Alternative: If the oil persists (common), it can be used directly for subsequent coupling steps if purity (TLC/HPLC) is sufficient.
-
Yield Expectation: 85–95%.
Process Visualization
Figure 2: Experimental Workflow
Caption: Step-by-step workflow for the isolation of Z-Pro-OH from crude reaction mixture.
Quality Control & Troubleshooting
Analytical Specifications
| Parameter | Specification | Notes |
| Appearance | White crystals or clear viscous oil | Often solidifies upon long storage at 4°C. |
| Melting Point | 76–78°C | Literature value for pure crystals [1][2].[4] |
| TLC (SiO2) | Rf ~ 0.5 (CHCl3/MeOH/AcOH 85:10:5) | Visualize with UV (254nm). Ninhydrin negative. |
| Optical Rotation | [α]D -42° (c=2, EtOH) | Critical check for racemization [2]. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | pH dropped during addition | Ensure pH stays >9.[3] Z-Cl hydrolyzes if pH is too high (>12) or amine doesn't react if too low (<8). |
| Product is Oily | Residual solvent or intrinsic nature | Z-Pro-OH is notoriously slow to crystallize. Dry under high vacuum for 24h. Triturate with Hexane. |
| Smell of Almonds | Benzyl Alcohol contamination | The ether wash (Step 3.1) was insufficient. Recrystallize or repeat basic wash sequence. |
References
-
ChemSrc. (2025).[5] Z-Pro-OH Physical Properties and Melting Point Data. Retrieved from [Link]
-
National Institutes of Health (NIH). (2001). Purification and characterization of proline-specific peptidases. Protein Expr Purif.[6] Retrieved from [Link]
Sources
- 1. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 4. Z-Pro-OH 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Z-Pro-OH | CAS#:1148-11-4 | Chemsrc [chemsrc.com]
- 6. Purification and characterization of a Z-pro-prolinal-insensitive Z-Gly-Pro-7-amino-4-methyl coumarin-hydrolyzing peptidase from bovine serum--a new proline-specific peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Harnessing Proline Derivatives to Elucidate Protein-Protein Interactions
Introduction: The Unique Role of Proline in Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to nearly every biological process, from signal transduction to enzymatic regulation. The intricate dance of proteins within a cell is often orchestrated by specific recognition motifs, short amino acid sequences that mediate these interactions. Among the twenty proteinogenic amino acids, proline holds a unique status due to its cyclic side chain, which imposes significant conformational rigidity on the peptide backbone.[1] This inherent structural constraint makes proline a critical residue in many PPIs, particularly those involving proline-rich motifs (PRMs).[2][3]
PRMs are recognized by various protein domains, such as SH3, WW, and EVH1 domains, which are themselves key players in cellular signaling pathways.[2][4] The interaction between a PRM and its cognate domain is often characterized by a specific three-dimensional structure, such as the polyproline type II (PPII) helix. The ability of proline to stabilize these defined conformations is central to the specificity and affinity of the interaction.[3] This application note will explore how synthetic proline derivatives can be strategically employed to study, modulate, and even inhibit these crucial interactions, providing powerful tools for researchers in basic science and drug development.
The Power of Conformational Constraint: An Overview of Proline Derivatives
The unique structure of proline, with its pyrrolidine ring, restricts the phi (φ) dihedral angle of the peptide backbone, significantly limiting its conformational freedom.[5] This property is a double-edged sword; while essential for the native interaction, it also presents an opportunity for chemical intervention. By introducing subtle modifications to the proline ring, chemists can create derivatives that further constrain the peptide backbone into specific, desired conformations. These "molecular straightjackets" can be used to either enhance or disrupt PPIs with high precision.
Proline analogs can be designed to favor either the cis or trans conformation of the preceding peptide bond, a key determinant of local protein structure. Furthermore, substitutions on the proline ring can introduce new functionalities, such as fluorine atoms, which can alter the electronic properties and conformational preferences of the peptide.[6] This ability to fine-tune the three-dimensional structure of a peptide makes proline derivatives invaluable for dissecting the structural basis of PPIs and for designing potent and selective inhibitors.
A Toolkit of Proline Analogs
A variety of proline derivatives have been developed, each with unique conformational effects. Some common examples include:
-
(4R/S)-Fluoroprolines: The introduction of a fluorine atom at the 4-position of the proline ring has a profound effect on the ring pucker and the cis/trans isomerism of the peptidyl-prolyl bond. These analogs can be used to stabilize specific secondary structures.
-
Hydroxyprolines: Hydroxylation at the 4-position is a natural post-translational modification.[7] Synthetic peptides incorporating hydroxyproline can be used to study the impact of this modification on PPIs.
-
Constrained Bicyclic Analogs: These derivatives incorporate a second ring system, further restricting the available conformational space and locking the peptide into a well-defined shape.
-
N-Methylated Proline: N-methylation introduces steric hindrance that can influence peptide conformation and improve metabolic stability.[5]
The choice of which proline derivative to use depends on the specific PPI being studied and the desired outcome, whether it be stabilization of a particular conformation for structural studies or the development of a potent inhibitor.
Experimental Workflows: From Design to Cellular Validation
The journey of utilizing proline derivatives to study PPIs involves a multi-step process that begins with the rational design of peptide probes and culminates in their validation in a cellular context. This section provides an overview of the key experimental workflows.
Workflow for PPI Modulation using Proline Derivatives
Detailed Protocols
PART 1: Peptide Design and Synthesis
The successful application of proline derivatives begins with the careful design of the peptide sequence. This typically involves identifying the minimal binding motif of the protein of interest and then systematically replacing the native proline residues with various analogs.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Proline-Containing Peptides
This protocol outlines the general steps for synthesizing a peptide containing a proline derivative using Fmoc-based solid-phase peptide synthesis.[8]
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (including the desired proline derivative)
-
Coupling reagents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)
-
Ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
First Amino Acid Coupling:
-
Deprotect the resin by treating with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the first Fmoc-protected amino acid (3 equivalents) using a coupling reagent like HATU (2.9 equivalents) and a base like DIPEA (6 equivalents) in DMF. Allow the reaction to proceed for 1-2 hours.
-
Wash the resin extensively.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence, including the proline derivative.
-
Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the peptide by adding cold ether. Centrifuge to pellet the peptide, and wash with cold ether. Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
PART 2: Biophysical Characterization of PPIs
Once the proline-derivatized peptides are synthesized and purified, their effect on the target PPI must be quantified. Several biophysical techniques are well-suited for this purpose.[9][10][11]
Protocol 2: Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a powerful label-free technique for measuring the kinetics of biomolecular interactions in real-time.[12]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified "bait" protein
-
Synthesized "prey" peptides (including wild-type and proline-derivatized versions)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface by injecting a mixture of EDC and NHS.
-
Inject the purified "bait" protein to covalently couple it to the sensor surface. The amount of immobilized protein should be optimized to avoid mass transport limitations.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the "prey" peptide (analyte) over the sensor surface, including a zero-concentration control (buffer only).
-
Monitor the change in the SPR signal (response units, RU) over time to obtain association and dissociation curves.
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell and the buffer-only injection.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the kinetic parameters obtained for the wild-type peptide with those of the proline-derivatized peptides to quantify the effect of the proline analog.
-
| Peptide | ka (1/Ms) | kd (1/s) | KD (nM) |
| Wild-Type | 1.2 x 10^5 | 5.0 x 10^-3 | 41.7 |
| Proline Analog A | 2.5 x 10^5 | 4.8 x 10^-3 | 19.2 |
| Proline Analog B | 8.9 x 10^4 | 9.2 x 10^-2 | 1033.7 |
Table 1. Example of SPR data comparing the binding kinetics of a wild-type peptide with two different proline-derivatized peptides to a target protein.
Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis
ITC is a label-free technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[12]
Materials:
-
Isothermal titration calorimeter
-
Purified "bait" protein
-
Synthesized "prey" peptides
-
Dialysis buffer
Procedure:
-
Sample Preparation:
-
Dialyze both the protein and peptide samples extensively against the same buffer to minimize buffer mismatch effects.
-
Accurately determine the concentrations of the protein and peptide solutions.
-
-
ITC Experiment:
-
Load the protein solution into the sample cell and the peptide solution into the injection syringe.
-
Perform a series of small injections of the peptide into the protein solution, allowing the system to reach equilibrium after each injection.
-
Measure the heat change associated with each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two binding partners.
-
Fit the resulting binding isotherm to a suitable binding model to determine the binding stoichiometry (n), the binding affinity (KD), the enthalpy of binding (ΔH), and the entropy of binding (ΔS).
-
PART 3: Cellular Validation of PPI Modulation
While biophysical assays provide valuable quantitative data on the interaction between purified components, it is crucial to validate these findings in a more biologically relevant context.
Protocol 4: Co-Immunoprecipitation (Co-IP) to Assess PPIs in Cells
Co-IP is a widely used technique to study protein-protein interactions in their native cellular environment.[13]
Materials:
-
Cells expressing the target proteins (one of which should be tagged, e.g., with FLAG or HA)
-
Cell lysis buffer
-
Antibody against the tagged protein
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Proline-derivatized peptides (cell-permeable versions may be required)
Procedure:
-
Cell Treatment and Lysis:
-
Treat the cells with the proline-derivatized peptide or a vehicle control for the desired time.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein complexes.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific to the tagged "bait" protein to form an antibody-antigen complex.
-
Add Protein A/G agarose beads to capture the antibody-antigen complex.
-
Wash the beads several times to remove non-specifically bound proteins.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with antibodies against both the "bait" and the suspected "prey" proteins to determine if they co-precipitated. A decrease in the amount of co-precipitated "prey" protein in the peptide-treated sample would indicate inhibition of the PPI.
-
Visualizing the Impact of Proline Derivatives
The conformational constraint imposed by proline derivatives can be visualized to better understand their mechanism of action.
Figure 2. A simplified diagram illustrating how a proline derivative (Pro-X) can lock a peptide into a specific conformation compared to the more flexible native peptide.
Conclusion and Future Perspectives
Proline derivatives represent a powerful and versatile class of chemical tools for the study of protein-protein interactions. By providing a means to precisely control the conformation of peptide probes, these molecules allow researchers to dissect the structural basis of PPIs with unprecedented detail. The protocols outlined in this application note provide a roadmap for the successful application of proline derivatives, from initial design and synthesis to biophysical characterization and cellular validation. As our understanding of the "proline code" in PPIs continues to grow, so too will the sophistication and utility of these valuable research tools, paving the way for the development of novel therapeutics that target previously intractable disease-related interactions.
References
-
Kay, B. K., Williamson, M. P., & Sudol, M. (2000). The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains. The FASEB Journal, 14(2), 231–241. [Link]
-
Zor, T., May, M., & Kvansakul, M. (2017). A modular toolkit to inhibit proline-rich motif–mediated protein–protein interactions. Proceedings of the National Academy of Sciences, 114(17), E3436–E3445. [Link]
-
Zarrinpar, A., & Lim, W. A. (2005). Recognition of proline-rich motifs by protein-protein-interaction domains. Angewandte Chemie International Edition, 44(21), 3224–3227. [Link]
-
Sinnaeve, D. (n.d.). Structural analysis of proline-rich motifs in disordered protein. Ghent University. Retrieved from [Link]
-
Lester, B. R., & Tirrell, D. A. (2016). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Enzymology, 580, 73–96. [Link]
-
Hesp, Z. C., et al. (2021). Native proline-rich motifs exploit sequence context to target actin-remodeling Ena/VASP proteins. bioRxiv. [Link]
-
Thompson, R. E., & Muir, T. W. (2012). Proline-to-cysteine cyclization for generating conformationally constrained cyclic peptides. Angewandte Chemie International Edition, 51(49), 12224–12228. [Link]
-
Kumar, A., & Schepartz, A. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3299–3308. [Link]
-
Wood, N. T., & Wilson, A. J. (2022). Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions. Frontiers in Molecular Biosciences, 9, 992454. [Link]
-
Iris-Biotech. (n.d.). Proline Derivatives and Analogs. Retrieved from [Link]
-
Tominaga, F., et al. (2003). Synthetic inhibitors of proline-rich ligand-mediated protein-protein interaction: potent analogs of UCS15A. Bioorganic & Medicinal Chemistry Letters, 13(10), 1751–1754. [Link]
-
Kumar, A., & Schepartz, A. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3299–3308. [Link]
-
Zhang, F., et al. (2024). Amino Acids and Their Biological Derivatives Modulate Protein–Protein Interactions in an Additive Way. The Journal of Physical Chemistry B, 128(29), 6523–6531. [Link]
-
Purdue University Graduate School. (n.d.). BIOPHYSICAL MEASUREMENTS OF PROTEIN-PROTEIN INTERACTIONS. Retrieved from [Link]
-
Rao, M., & Li, Q. (2014). Methods to study protein-protein interactions. Journal of Investigative Dermatology, 134(4), e13. [Link]
-
Řezáčová, P., et al. (2011). Another role of proline: stabilization interactions in proteins and protein complexes concerning proline and tryptophane. Physical Chemistry Chemical Physics, 13(14), 6549–6554. [Link]
-
Raskatov, J. A., & Saxon, E. (2012). Aromatic–Proline Interactions: Electronically Tunable CH/π Interactions. Accounts of Chemical Research, 45(11), 1944–1954. [Link]
-
Wikipedia. (n.d.). Proline. Retrieved from [Link]
-
Wikipedia. (n.d.). Methods to investigate protein–protein interactions. Retrieved from [Link]
-
Patsnap Synapse. (2025, May 27). What techniques are used to study protein-protein interactions?. Retrieved from [Link]
-
Řezáčová, P., et al. (2025, August 10). (PDF) Another role of proline: Stabilization interactions in proteins and protein complexes concerning proline and tryptophane. ResearchGate. [Link]
Sources
- 1. Proline - Wikipedia [en.wikipedia.org]
- 2. The importance of being proline: the interaction of proline-rich motifs in signaling proteins with their cognate domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recognition of proline-rich motifs by protein-protein-interaction domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Structural analysis of proline-rich motifs in disordered protein — NMR and Structure Analysis Research Group — Ghent University [ugent.be]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design considerations in the synthesis of peptides | AltaBioscience [altabioscience.com]
- 9. Frontiers | Contemporary biophysical approaches for studying 14-3-3 protein-protein interactions [frontiersin.org]
- 10. hammer.purdue.edu [hammer.purdue.edu]
- 11. Methods to study protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 13. What techniques are used to study protein-protein interactions? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Z-Pro-OH Solubility & Handling
Welcome to the advanced troubleshooting guide for N-Benzyloxycarbonyl-L-proline (Z-Pro-OH). As a critical building block in peptide synthesis and medicinal chemistry, achieving optimal solubility of Z-Pro-OH is paramount for high-yield couplings. This guide synthesizes structural chemistry with field-proven methodologies to resolve common handling issues, ensuring your automated and manual workflows remain uninterrupted.
The Mechanistic Root of Z-Pro-OH Solubility
To troubleshoot solubility, we must first understand the molecule's unique architecture. Unlike primary amino acids, L-proline is a secondary amine. When protected with a benzyloxycarbonyl (Cbz or Z) group, the pyrrolidine nitrogen is fully substituted and lacks a urethane N-H bond.
Consequently, Z-Pro-OH cannot act as a hydrogen bond donor through its protected amine. Its intermolecular aggregation is driven almost entirely by carboxylic acid dimerization at the C-terminus. In non-polar or moderately polar solvents (like cold dichloromethane), these dimers form robust networks that manifest as cloudy suspensions or gels. Disrupting these dimers—either via hydrogen-bond accepting solvents or base-mediated salt formation—is the definitive strategy for complete solubilization[1].
Logical workflow of Z-Pro-OH aggregation mechanisms and targeted solubilization strategies.
Quantitative Data: Solvent Compatibility Matrix
| Solvent | Solubility Profile | Mechanistic Causality | Recommended Application |
| DMSO / DMF | Excellent (>100 mg/mL) | Acts as a strong H-bond acceptor, effectively breaking carboxylic acid dimers[1]. | Primary solvents for solid-phase and solution-phase peptide coupling. |
| Methanol / Ethanol | Excellent (Clear solution) | Solvates the molecule via simultaneous H-bond donation and acceptance[2]. | Analytical stock solutions; not recommended for active ester couplings. |
| Dichloromethane (DCM) | Good to Moderate | Solubilizes the monomer well, but high concentrations may induce dimerization and cloudiness. | Standard peptide synthesis; often requires a polar co-solvent or base. |
| Ethyl Acetate (EtOAc) | Moderate | Moderate polarity supports monomer dissolution only at lower concentrations or with gentle heating. | Liquid-liquid extraction and aqueous workups. |
| Water | Sparingly Soluble | The highly hydrophobic benzyl ring and pyrrolidine core prevent effective hydration[1]. | Aqueous washing to remove salts or byproducts. |
Troubleshooting FAQs
Q1: Why does my Z-Pro-OH form a stubborn gel in DCM during activation? A1: This is a classic manifestation of carboxylic acid dimerization exacerbated by the activation intermediate. When activating agents (e.g., DIC or EDC) are added, the localized concentration of transient intermediates can nucleate aggregation. Resolution: Introduce 10–20% v/v DMF into your DCM solvent system. The DMF will act as a chaotropic agent for the dimers, maintaining a homogeneous solution without compromising the coupling kinetics.
Q2: I ordered Z-Pro-OH, but the bottle says "Z-Pro-OH·DCHA". Why is it a salt, and why won't it dissolve in my coupling solvent? A2: Z-Pro-OH free acid can sometimes present as an amorphous, hygroscopic oil or gum, making it difficult to weigh and prone to degradation. To ensure high purity and shelf stability, manufacturers often supply it as a dicyclohexylamine (DCHA) salt, which forms a highly stable, free-flowing crystalline powder[3]. DCHA is an organic base that is sparingly soluble in water but forms robust salts with carboxylic acids[4]. You cannot use the DCHA salt directly in a coupling reaction because the bulky DCHA will interfere with activation and act as a competing nucleophile. You must "free-base" it first (see Protocol 1 below).
Q3: Can I use heat to force Z-Pro-OH into solution without degrading the Cbz group? A3: Yes. The Cbz protecting group is highly robust against thermal degradation in neutral organic solvents. Gentle warming (30–40 °C) in a water bath will increase the kinetic energy enough to break the intermolecular dimers in solvents like EtOAc or DCM, accelerating dissolution safely.
Self-Validating Experimental Protocols
Protocol 1: Free-Basing Z-Pro-OH·DCHA Salt for Organic Solubility
Causality: This protocol uses a mild acid (KHSO4) to selectively protonate the dicyclohexylamine. The resulting DCHA·H⁺ salt is highly water-soluble and partitions into the aqueous phase, while the liberated Z-Pro-OH free acid partitions into the organic phase.
Step-by-Step Methodology:
-
Suspension: Suspend 1.0 eq of Z-Pro-OH·DCHA salt in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of salt). Validation Checkpoint: The mixture will appear as a cloudy, heterogeneous suspension.
-
Acidification: Add an equal volume of 5% aqueous Potassium Bisulfate (KHSO₄) or 10% Citric Acid. Stir vigorously for 5–10 minutes at room temperature.
-
Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. Validation Checkpoint: The initial cloudy suspension must transition into two perfectly clear liquid phases. If solid persists, the DCHA salt is not fully protonated; add more EtOAc and KHSO₄.
-
Extraction: Drain the lower aqueous layer (containing DCHA·H⁺). Wash the upper organic layer (containing free Z-Pro-OH) once with brine to remove residual moisture.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Z-Pro-OH free acid as a clear oil or white foam, ready for immediate solubilization and coupling.
Step-by-step phase separation workflow for free-basing Z-Pro-OH·DCHA salt.
Protocol 2: In Situ Solubilization for SPPS Coupling
Causality: For automated or manual Solid-Phase Peptide Synthesis (SPPS), pre-activation solubility is critical. Using a dual-solvent system with a tertiary amine ensures complete monomerization prior to the introduction of the coupling reagent.
Step-by-Step Methodology:
-
Weigh the required equivalents of Z-Pro-OH free acid into a dry vial.
-
Add a solvent mixture of DCM/DMF (1:1, v/v). Validation Checkpoint: The solution should become optically clear within 60 seconds of gentle swirling.
-
Add the coupling additive (e.g., HOBt or Oxyma Pure) followed by the base (DIPEA, 2.0 eq). The addition of DIPEA forms a transient, highly soluble salt with the proline carboxylic acid, completely preventing any residual dimerization.
-
Add the coupling reagent (e.g., DIC or HATU) immediately prior to transferring the activated solution to the resin.
References
-
Cbz-L-proline - ChemBK , chembk.com. Available at:[Link]
-
Protection of Functional Groups , thieme-connect.de. Available at:[Link]
-
Dicyclohexylamine - Wikipedia , wikipedia.org. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Yield in Proline-Containing Peptides
Welcome to the Advanced Solid-Phase Peptide Synthesis (SPPS) Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in peptide chemistry: Proline-induced yield reduction .
Proline is the only natural secondary amino acid. Its cyclic pyrrolidine side chain restricts backbone flexibility, forces cis-trans isomerization, and creates severe steric hindrance. This guide systematically deconstructs the mechanistic causes of low yield—ranging from diketopiperazine (DKP) cyclization to on-resin aggregation—and provides self-validating, field-proven protocols to rescue your synthesis.
Part 1: Diagnostic Matrix for Proline-Related Failures
Before altering your chemistry, you must accurately diagnose the failure mode via LC-MS and colorimetric validation.
| Symptom (LC-MS / Analytical Data) | Root Cause | Primary Mechanistic Solution |
| Complete loss of target mass; prominent low-MW cyclic byproduct. | Diketopiperazine (DKP) Formation: Intramolecular aminolysis during Fmoc deprotection of the penultimate residue[1]. | Switch to sterically bulky 2-CTC resin; use pre-formed Fmoc-dipeptides[2][3]. |
| Target mass minus one amino acid (Deletion Sequence directly after Proline). | Steric Hindrance: Incomplete acylation onto the secondary amine of the proline residue[4]. | Utilize high-efficiency uronium/aminium coupling reagents (HATU/COMU) with elevated temperatures[4][5]. |
| Broad spectrum of deletion sequences; sluggish deprotection kinetics. | On-Resin Aggregation: Hydrophobic collapse or | Incorporate Pseudoproline dipeptides (oxazolidine ring systems) to disrupt secondary structures[8][9]. |
Part 2: In-Depth Troubleshooting Q&A & Protocols
Q1: My peptide has a C-terminal Proline, and I am losing the entire chain during the second Fmoc deprotection. What is happening?
The Science: You are experiencing base-catalyzed Diketopiperazine (DKP) formation . When Proline is at the C-terminus (position 1) or penultimate position (position 2), the cyclic nature of the pyrrolidine ring naturally promotes the cis-peptide bond configuration[1]. During the Fmoc deprotection of amino acid 2, the newly liberated nucleophilic amine is brought into perfect spatial proximity to the ester linkage connecting the peptide to the resin. The amine attacks the ester bond, cleaving the peptide from the resin as a stable, 6-membered DKP ring[1][2]. This reaction is irreversible[1].
Caption: Mechanism of base-catalyzed Diketopiperazine (DKP) formation during SPPS.
The Solution: You must alter the steric environment of the resin linkage or bypass the dipeptide stage entirely. Benzyl alcohol-based linkers (like Wang resin) are highly susceptible to DKP[10].
Protocol 1: DKP Suppression via 2-CTC Resin & Dipeptide Coupling
Self-Validation Metric: LC-MS of a micro-cleavage after the 3rd amino acid coupling should show 0% DKP mass.
-
Resin Selection: Utilize 2-Chlorotrityl chloride (2-CTC) resin. The extreme steric bulk of the trityl linker physically blocks the spatial arrangement required for the amine to attack the ester bond[3][10].
-
Resin Loading: Swell 2-CTC resin in dry DCM. Add Fmoc-Pro-OH (1.2 eq) and DIPEA (4.0 eq) in DCM. React for 2 hours. Cap unreacted active sites with Methanol/DIPEA/DCM (1.5:0.5:8 v/v/v) for 15 minutes to prevent future truncation.
-
Bypass Strategy (Optional but Recommended): Instead of coupling amino acid 2 and deprotecting it, couple a pre-formed Fmoc-Xaa-Pro-OH dipeptide directly to the empty resin or the preceding amino acid[2]. This entirely skips the vulnerable dipeptide-resin intermediate stage.
-
Deprotection Modification: If sequential coupling is unavoidable, reduce the Fmoc deprotection time for the second residue to 2 x 3 minutes using 20% piperidine containing 0.1 M HOBt to suppress base-catalyzed cyclization.
Q2: I am trying to couple an amino acid ONTO a Proline residue, but I keep getting deletion sequences. Why is the coupling failing?
The Science: You are encountering severe steric hindrance . Proline is a secondary amine. Unlike primary amino acids, the nitrogen in proline is locked within a pyrrolidine ring. This makes it significantly bulkier and less nucleophilic[4]. Standard carbodiimide chemistry (DIC/HOBt) or standard uronium salts (HBTU) lack the reactivity required to force the acylation of this hindered nitrogen, resulting in incomplete coupling and deletion sequences[4].
Protocol 2: High-Power Acylation onto Secondary Amines
Self-Validation Metric: The Chloranil test (specific for secondary amines) must transition from blue/green to colorless/yellow. Do NOT use the Kaiser test, as it yields false negatives (red/brown) for proline[11].
-
Reagent Selection: Discard HBTU/DIC. Utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) or COMU [4][5]. The 7-aza nitrogen in the HOAt leaving group of HATU provides a neighboring group effect that drastically accelerates the acylation of hindered amines.
-
Pre-Activation: In a clean vial, dissolve the incoming Fmoc-Amino Acid (4.0 eq) and HATU (3.9 eq) in minimal DMF.
-
Base Addition: Add a sterically hindered base, specifically N,N-Diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (TMP) (8.0 eq) to the vial. Pre-activate for exactly 1 minute.
-
Coupling: Add the activated mixture to the Proline-bound resin. React for 2 hours at room temperature, or apply microwave heating (75°C for 5 minutes) to overcome the activation energy barrier.
-
Validation: Perform a Chloranil test. If a blue/green color persists, perform a double coupling with fresh reagents before proceeding to Fmoc deprotection.
Q3: My sequence contains an Ile-Thr-Pro motif. The yield is abysmal, and the resin beads appear shrunken. How do I fix this?
The Science: You are observing on-resin peptide aggregation . Hydrophobic sequences (like Ile-Thr) form intermolecular hydrogen bonds, creating rigid
The Solution: Incorporate Pseudoproline Dipeptides . These are artificially created dipeptides (derived from Ser, Thr, or Cys) protected as oxazolidine or thiazolidine rings[8]. By temporarily introducing a proline-like "kink" into the peptide backbone, they physically disrupt
Caption: Mechanism of aggregation disruption using oxazolidine-based pseudoproline dipeptides.
Quantitative Impact of Pseudoprolines on Yield
The following table summarizes the expected yield improvements when substituting standard amino acids with pseudoproline dipeptides in difficult sequences[7][8]:
| Sequence Motif | Synthesis Method | Coupling Efficiency | Crude Yield | Purity (HPLC) |
| Ile-Thr | Standard SPPS (Single AA) | < 40% | 12% | 35% |
| Ile-Thr | Pseudoproline Assisted | > 98% | 78% | > 85% |
| Val-Ser | Standard SPPS (Single AA) | 55% | 24% | 42% |
| Val-Ser | Pseudoproline Assisted | > 99% | 82% | > 90% |
Protocol 3: Pseudoproline Insertion and Cleavage
Self-Validation Metric: Resin swelling volume should remain constant or increase; it should not shrink after the pseudoproline coupling.
-
Sequence Mapping: Identify Ser, Thr, or Cys residues in your aggregation-prone region.
-
Substitution: Replace the Ser/Thr and the preceding amino acid with a commercially available pseudoproline dipeptide (e.g., replace Fmoc-Thr(tBu)-OH and Fmoc-Ile-OH with Fmoc-Ile-Thr(ψMe,MePro)-OH)[6][9].
-
Coupling: Couple the pseudoproline dipeptide using standard high-efficiency conditions (HATU/DIPEA) for 2 hours[8]. Note: Do not couple onto the N-terminus of a pseudoproline using weak reagents, as the oxazolidine ring creates steric hindrance similar to proline[9].
-
Native Sequence Regeneration: Proceed with the rest of the synthesis. During the final global cleavage step using standard TFA cocktails (e.g., TFA/TIS/Water 95:2.5:2.5), the oxazolidine ring is automatically hydrolyzed, regenerating the native Ser/Thr/Cys residue and yielding the linear, unkinked peptide[6][7].
References
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. peptidechemistry.org. Available at:[Link]
-
Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. Available at: [Link]
-
Pseudoproline. Wikipedia. Available at:[Link]
Sources
- 1. peptidechemistry.org [peptidechemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. D-Proline, 1-acetyl-2-methyl- | 1268520-12-2 | Benchchem [benchchem.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chempep.com [chempep.com]
- 9. Pseudoproline - Wikipedia [en.wikipedia.org]
- 10. Fmoc SPPS Linkers [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Aib-Pro Endothiopeptides
Welcome to the technical support center for the synthesis of Aib-Pro endothiopeptides. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these challenging yet promising molecules. The unique structural features of α-aminoisobutyric acid (Aib) and Proline (Pro) introduce significant steric and conformational constraints, making the conversion of the amide bond to a thioamide bond a non-trivial synthetic step. This resource provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these complexities successfully.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of Aib-Pro endothiopeptides.
Q1: What are Aib-Pro endothiopeptides and why are they synthetically challenging?
Aib-Pro endothiopeptides are peptide analogues where the amide bond between an α-aminoisobutyric acid (Aib) and a Proline (Pro) residue has been replaced by a thioamide bond. Aib is an achiral α,α-disubstituted amino acid known for inducing helical conformations in peptides.[1][2] Proline is a cyclic amino acid that restricts the peptide backbone's flexibility.[3] The combination of Aib's steric bulk and Proline's conformational rigidity makes the adjacent amide bond highly hindered and less reactive, presenting a significant challenge for thionation.[4][5]
Q2: What is the primary challenge in converting the Aib-Pro amide bond to a thioamide?
The principal difficulty lies in the steric hindrance around the carbonyl group of the Aib residue. The two methyl groups on the α-carbon of Aib shield the carbonyl, making it less accessible to thionating reagents. This steric congestion significantly slows down the reaction rate and often requires more forceful conditions, which can lead to undesirable side reactions.[5][6]
Q3: Which thionating reagent is most effective for Aib-Pro sequences?
Lawesson's reagent (LR) is the most commonly used and generally effective thionating agent for converting amides to thioamides.[7][8][9] It is considered a mild and convenient option.[7] However, for highly hindered systems like Aib-Pro, other reagents such as Belleau's reagent may offer improved reactivity.[10] The choice of reagent often depends on the specific peptide sequence and requires empirical optimization.
Q4: How can I monitor the progress of the thionation reaction effectively?
Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) is the most reliable method for monitoring the thionation reaction.[11][12][13] This technique allows for the separation of the starting material, the desired thiopeptide product, and any side products. The mass spectrometer provides confirmation of the product's identity by detecting the expected mass shift corresponding to the oxygen-to-sulfur substitution.
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of Aib-Pro endothiopeptides.
Problem 1: Low or Incomplete Thionation
| Probable Cause | Recommended Solutions |
| Insufficient Reagent Reactivity: The steric hindrance of the Aib-Pro motif may be too great for the chosen thionating reagent under standard conditions.[6] | 1. Switch to a More Reactive Thionating Reagent: Consider using Belleau's reagent, which is known to be more reactive than Lawesson's reagent.[10] 2. Increase Reagent Stoichiometry: A higher excess of Lawesson's reagent (e.g., 1.5-3.0 equivalents) can help drive the reaction to completion. However, be mindful that this may complicate purification. 3. Optimize Reaction Temperature: Carefully increasing the reaction temperature can enhance the rate of thionation. Monitor the reaction closely to avoid degradation. |
| Suboptimal Reaction Conditions: Standard room temperature or gentle heating may not provide enough energy to overcome the activation barrier for this sterically demanding transformation. | 1. Employ Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the thionation process by providing efficient and uniform heating.[14][15][16][17] This often leads to shorter reaction times and higher yields.[16] 2. Extend Reaction Time: If microwave synthesis is not an option, prolonging the reaction time at a moderately elevated temperature may improve conversion. Continuous monitoring by HPLC-MS is crucial. |
| Poor Solubility: The peptide substrate or the thionating reagent may have limited solubility in the chosen solvent, leading to a heterogeneous and inefficient reaction. | 1. Solvent Screening: Test a range of anhydrous solvents in which both the peptide and the thionating reagent are fully soluble. Dioxane and toluene are common choices. 2. Use Co-solvents: A mixture of solvents, such as THF/acetonitrile, can sometimes improve the solubility of all reaction components. |
Problem 2: Proline Epimerization
| Probable Cause | Recommended Solutions |
| Harsh Reaction Conditions: Elevated temperatures and prolonged reaction times required to overcome steric hindrance can lead to the epimerization of the proline residue.[18] | 1. Utilize Milder Thionating Reagents: If possible, use reagents that allow for lower reaction temperatures.[19] 2. Optimize Microwave Conditions: If using microwave irradiation, carefully control the temperature and exposure time to minimize the risk of epimerization.[20] 3. Careful pH Control: The reaction medium's basicity can contribute to epimerization.[18] While thionation is typically performed under neutral or slightly acidic conditions, ensure no unintended basic impurities are present. |
| Mechanism of Epimerization: The α-proton of proline can be abstracted under certain conditions, leading to a loss of stereochemical integrity.[18] | 1. Additive Screening: The inclusion of certain additives may help suppress epimerization, although this is highly substrate-dependent and requires empirical investigation. 2. Chiral Analysis of the Product: After synthesis, it is crucial to analyze the product's stereochemical purity using chiral HPLC or NMR spectroscopy to quantify the extent of epimerization. |
Problem 3: Side-Product Formation and Purification Challenges
| Probable Cause | Recommended Solutions |
| Non-selective Thionation: If other amide bonds are present in the peptide, they may also undergo thionation, leading to a mixture of products. | 1. Strategic Use of Protecting Groups: Protect other amide bonds in the peptide backbone if they are susceptible to thionation under the required conditions. 2. Optimize Reagent Stoichiometry: Use the minimum amount of thionating reagent necessary to achieve conversion of the target Aib-Pro amide bond. |
| Product Degradation: The desired thiopeptide may be unstable under the reaction or workup conditions. | 1. Milder Workup Procedures: Avoid harsh acidic or basic conditions during the workup. A simple filtration and solvent evaporation followed by direct purification is often the best approach.[21] 2. Use of Scavengers: In some cases, side reactions can be minimized by the addition of appropriate scavengers. |
| Co-elution during Purification: The starting material and the thiopeptide product may have very similar retention times in RP-HPLC, making separation difficult.[22] | 1. Optimize HPLC Gradient: A shallower gradient during RP-HPLC elution can improve the resolution between the starting material and the product.[23] 2. Alternative Chromatographic Methods: If RP-HPLC is ineffective, consider other techniques such as ion-exchange or size-exclusion chromatography, depending on the properties of your peptide.[12] |
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for Thionation of an Aib-Pro Containing Peptide
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the Aib-Pro containing peptide (1.0 eq.) in anhydrous dioxane or toluene.
-
Reagent Addition: Add Lawesson's reagent (1.1-2.0 eq.) to the solution.
-
Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) or subject it to microwave irradiation.
-
Monitoring: Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by HPLC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and filter it to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR spectroscopy.
Protocol 2: Monitoring Thionation by HPLC-MS
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).
-
HPLC Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B over a suitable time (e.g., 5% to 95% B over 30 minutes).
-
Detection: UV detection at 220 nm and 280 nm.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Mass Range: Scan a mass range that includes the expected masses of the starting material and the thiopeptide product.
-
-
Analysis: Compare the chromatograms and mass spectra over time to determine the consumption of the starting material and the formation of the product.
Visualizations
Caption: Troubleshooting low thionation yield.
Caption: Simplified thionation mechanism.
References
-
Lawesson's Reagent. Organic Chemistry Portal. [Link]
- Brillon, D. (1990). In Situ Reagents For Thionation of Amides, Peptides and Lactams.
- Aguilar, M.-I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Friscic, T., et al. (n.d.).
-
Thioamide synthesis by thionation. Organic Chemistry Portal. [Link]
- Oda, Y., et al. (2023). Odorless and Air-Stable Thionating Reagent for Broad Scope Thioamide Synthesis without H2S Emission.
- Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides.
- A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
- Application Notes and Protocols for the Synthesis of Thioamides Using Lawesson's Reagent. Benchchem.
- Gao, W., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 856-863.
- A Comparative Guide to HPLC Methods for Peptide Purific
- Miller, S. J., et al. (2015). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 137(43), 13945-13955.
- Synthesis of Peptides Containing Proline Analogues. (n.d.).
- Yacob, A. R., & Seman, Z. A. (2021). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 23(1), 1-13.
- Walker, C. V. (1984). The synthesis of endothiopeptides.
- US20130228449A1 - Microwave-assisted peptide synthesis. (n.d.).
- Wada, S., et al. (2014). Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery. Bioorganic & Medicinal Chemistry, 22(24), 6838-6844.
- HPLC Purific
- Freeman, N. S., et al. (2011). Microwave-assisted solid-phase aza-peptide synthesis: Aza scan of a PKB/Akt inhibitor using aza-arginine and aza-proline precursors. The Hebrew University of Jerusalem.
- Comparative study of conventional and microwave assisted synthesis. (n.d.).
- Proline Deriv
- Segalas, G., et al. (2000). Two unprecedented natural Aib-peptides with the (Xaa-Yaa-Aib-Pro) motif and an unusual C-terminus: structures, membrane-modifying and antibacterial properties of pseudokonins KL III and KL VI from the fungus Trichoderma pseudokoningii. Journal of Peptide Science, 6(10), 523-535.
- Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis. (2002).
- Pavlov, M. Y., et al. (2009). Slow peptide bond formation by proline and other N-alkylamino acids in translation. Proceedings of the National Academy of Sciences, 106(1), 50-54.
- Webinar: Microwave Technology for Peptide Synthesis: Fast, Efficient and In Control. (2015).
- Contemporary Applications of Thioamides and Methods for their Synthesis. (n.d.). ChemRxiv.
- Microwave Assisted Organic and Peptide Synthesis of a Non-natural Arginine Residue. (n.d.). Biotage.
- N-Terminal Proline Editing for the Synthesis of Peptides with Mercaptoproline and Selenoproline: Mechanistic Insights Lead to Greater Efficiency in Proline Native Chemical Lig
- Recent Advances in Thionating Reagents for the Synthesis of Organosulfur Compounds. (2018).
- Wang, X., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Journal of the American Chemical Society, 144(23), 10145-10150.
- Formulation, Characterisation and Evaluation of the Antihypertensive Peptides, Isoleucine-Proline-Proline and Leucine-Lysine-Proline in Chitosan Nanoparticles Coated with Zein for Oral Drug Delivery. (2022). MDPI.
Sources
- 1. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two unprecedented natural Aib-peptides with the (Xaa-Yaa-Aib-Pro) motif and an unusual C-terminus: structures, membrane-modifying and antibacterial properties of pseudokonins KL III and KL VI from the fungus Trichoderma pseudokoningii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proline Derivatives and Analogs [sigmaaldrich.com]
- 4. Slow peptide bond formation by proline and other N-alkylamino acids in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Lawesson's Reagent [organic-chemistry.org]
- 8. Thioamide synthesis by thionation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. renyi.hu [renyi.hu]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. hplc.eu [hplc.eu]
- 14. US20130228449A1 - Microwave-assisted peptide synthesis - Google Patents [patents.google.com]
- 15. cris.huji.ac.il [cris.huji.ac.il]
- 16. sigmaaldrich.cn [sigmaaldrich.cn]
- 17. m.youtube.com [m.youtube.com]
- 18. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 20. biotage.com [biotage.com]
- 21. BJOC - A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent [beilstein-journals.org]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. protocols.io [protocols.io]
Technical Support Center: Troubleshooting the Stability of Proline-Containing Peptides
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the unique challenges presented by proline-containing peptides. Proline is an exceptional proteinogenic amino acid; its side chain is cyclized onto the backbone nitrogen, forming a rigid pyrrolidine ring. While this structural constraint makes proline a critical determinant of secondary structure (such as
This guide abandons generic advice to focus on the mechanistic causality behind proline instability. Below, you will find field-proven troubleshooting strategies divided into three core domains: Synthetic Stability , Thermodynamic/Conformational Stability , and Biological Stability .
Part 1: Synthetic Stability (Overcoming Truncations & Aggregation)
Q1: My mass spectrometry data shows a major truncation (-2 amino acids) at the C-terminus of my proline-containing peptide. What is happening, and how do I fix it?
The Causality: You are observing 1 [1]. When proline (or glycine) is located at the penultimate (second) position from the C-terminus, the removal of the Fmoc protecting group from the second amino acid liberates a free amine. Because proline's cyclic structure naturally promotes a cis-peptide bond configuration, this free amine is perfectly positioned to nucleophilically attack the C-terminal ester linkage connecting your peptide to the resin. This intramolecular aminolysis cleaves the dipeptide off the resin as a stable, six-membered DKP ring, permanently truncating the rest of your synthesis.
Caption: Diagnostic workflow and resolution pathways for suspected Diketopiperazine (DKP) formation.
Self-Validating Protocol: Minimizing DKP Formation during SPPS
-
Resin Selection: Replace standard Wang resin with 2-Chlorotrityl chloride (2-CTC) resin. The extreme steric bulk of the trityl linker physically blocks the nucleophilic attack required for DKP ring closure.
-
Resin Loading: Swell 2-CTC resin in dry dichloromethane (DCM) for 30 minutes. Add the first amino acid (Fmoc-AA1-OH) with N,N-diisopropylethylamine (DIPEA) in DCM.
-
Dipeptide Coupling (Alternative): If 2-CTC resin is not viable for your workflow, synthesize or purchase the first two amino acids as a pre-formed dipeptide (e.g., Fmoc-AA2-Pro-OH) and couple them simultaneously. This bypasses the vulnerable dipeptide-resin intermediate entirely.
-
Validation: Analyze the crude cleavage product via LC-MS. A successful mitigation will show the target mass
as the base peak, with the complete absence of the truncation peak.
Q2: My long proline-rich peptide is suffering from severe on-resin aggregation, leading to incomplete couplings. How can I improve stability during elongation?
The Causality:
While proline itself can act as a structure breaker, sequences with alternating hydrophobic residues often form highly stable, intermolecular
The Solution:
Incorporate (e.g., Fmoc-Xaa-Ser/Thr(
Self-Validating Protocol: Pseudoproline Incorporation
-
Sequence Analysis: Identify Ser or Thr residues spaced 5-6 amino acids apart, ideally preceding hydrophobic, aggregation-prone regions.
-
Coupling: Substitute the standard sequential Fmoc-Xaa-OH and Fmoc-Ser/Thr-OH couplings with a single pre-formed pseudoproline dipeptide. Use standard coupling reagents (e.g., HATU/DIPEA).
-
Validation (On-Resin): Perform a Kaiser (ninhydrin) test after coupling the amino acid immediately following the pseudoproline. A clear, yellow resin bead confirms 100% coupling efficiency and the successful disruption of the
-sheet aggregate. -
Cleavage: Proceed with standard TFA cleavage (e.g., 95% TFA, 2.5% TIS, 2.5% H
O). The acidic conditions will automatically open the oxazolidine ring, seamlessly reverting the pseudoproline back to the native Ser or Thr residue in the final product.
Part 2: Conformational & Thermodynamic Stability
Q3: My folded peptide drug loses bioactivity because the proline residues undergo spontaneous cis/trans isomerization. How can I lock the conformation?
The Causality: The prolyl peptide bond is unique because the energy difference between its cis and trans isomers is unusually small, leading to a dynamic equilibrium that can destabilize the folded state of a protein or peptide. To enforce a specific conformation without altering the peptide backbone, we utilize stereoelectronic effects via 2 [3].
The highly electronegative fluorine atom exerts a gauche effect on the pyrrolidine ring. Depending on the chirality of the fluorine substitution, it forces the ring into a specific pucker, which in turn strongly biases the preceding peptide bond into either a cis or trans state, lowering the entropic cost of folding [4].
Caption: Stereoelectronic mechanisms by which 4-fluoroproline diastereomers lock peptide conformations.
Data Summary: Conformational Locking via Fluoroprolines
| Amino Acid Variant | Ring Pucker Preference | Peptide Bond Preference | Thermodynamic Effect | Ideal Application |
| Natural Proline | Dynamic (Exo/Endo) | Trans (~80%) | Baseline | Standard synthesis |
| (4R)-Fluoroproline | C | Trans (>95%) | Stabilizes Trans-state | Collagen mimetics, |
| (4S)-Fluoroproline | C | Cis (>90%) | Stabilizes Cis-state |
Self-Validating Protocol: Thermodynamic Stability Assay (Thermal Shift)
-
Synthesis: Synthesize variants of your peptide replacing natural Pro with (4R)-FPro or (4S)-FPro using standard SPPS.
-
Preparation: Prepare peptide solutions at 10
M in a physiological buffer (e.g., PBS, pH 7.4). -
Measurement: Perform Circular Dichroism (CD) spectroscopy. Monitor the molar ellipticity at the wavelength corresponding to your peptide's secondary structure (e.g., 222 nm for
-helices) while ramping the temperature from 20°C to 90°C at 1°C/min. -
Validation: Calculate the melting temperature (
). A successful fluoroproline substitution will shift the upward by 2-5°C per substitution due to the pre-organization of the folded state. Note: Ensure the CD spectra show a reversible unfolding curve; if irreversible, the is kinetically driven, requiring buffer optimization.
Part 3: Biological & Enzymatic Stability
Q4: My proline-containing peptide has a short half-life in vivo. How can I protect it from enzymatic degradation?
The Causality: While proline naturally protects peptides from many broad-spectrum proteases (due to its lack of an amide proton and bulky ring), it is highly susceptible to specific targeted enzymes like3 (which cleave strictly on the carboxyl side of proline) and prolidases [5].
The Solution: If the proline residue is not strictly required for receptor binding, replacing L-proline with D-proline completely abrogates recognition by mammalian prolyl endopeptidases. Alternatively, N-methylation of the adjacent amino acid or utilizing the aforementioned fluoroprolines can introduce sufficient steric and electronic hindrance to slow enzymatic cleavage while maintaining the required backbone trajectory.
References
-
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Peptide Chemistry.[Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central (NIH).[Link]
-
Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLOS One.[Link]
-
Stability of prolin-containing peptides in biological media. PubMed (NIH).[Link]
Sources
Technical Support Center: Overcoming Aggregation of Peptides Containing Z-Pro-OH
Welcome to the technical support center dedicated to addressing the challenges associated with the aggregation of peptides featuring a C-terminal Carbobenzoxy-Proline (Z-Pro-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and practical solutions for the successful handling, synthesis, and analysis of these specific peptides.
Frequently Asked Questions (FAQs)
Q1: What makes peptides with a C-terminal Z-Pro-OH prone to aggregation?
A1: The aggregation tendency of peptides with a C-terminal Z-Pro-OH is a complex interplay of several factors. While proline itself is known to disrupt the formation of β-sheet secondary structures, which are common culprits in peptide aggregation, the N-terminal Carbobenzoxy (Z) protecting group introduces significant hydrophobicity.[1][2] This can lead to intermolecular hydrophobic interactions, causing the peptides to associate and precipitate, especially in aqueous solutions. The aromatic nature of the Z-group can also lead to π-π stacking interactions between peptide molecules, further promoting aggregation.[3]
Q2: My lyophilized Z-Pro-OH containing peptide won't dissolve. What should I do?
A2: Z-Pro-OH and peptides containing this modification are often sparingly soluble in water but readily dissolve in many organic solvents.[3] For initial solubilization, it is recommended to start with a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), methanol, or ethanol.[3] Once the peptide is fully dissolved in the organic solvent, the aqueous buffer can be slowly added while vortexing to reach the desired final concentration.[4] If the peptide precipitates upon addition of the aqueous solution, you have likely exceeded its solubility limit in that particular solvent mixture.
Q3: Can I use sonication to help dissolve my peptide?
A3: Yes, sonication can be a useful technique to aid in the dissolution of peptides by breaking down small aggregates and increasing the interaction between the peptide and the solvent.[4] However, it should be used with caution. Prolonged or high-intensity sonication can generate heat, which may promote degradation or conformational changes in some peptides. It is best to use short bursts of sonication in an ice bath.
Q4: How should I store my Z-Pro-OH containing peptide to minimize aggregation?
A4: For long-term storage, it is highly recommended to store the peptide in its lyophilized powder form at -20°C or -80°C in a tightly sealed container to protect it from moisture.[5][6] If you need to store the peptide in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[5] Store the aliquots at -80°C. The choice of storage buffer is also critical; a buffer at a pH away from the peptide's isoelectric point (pI) will generally improve solubility and stability.
In-Depth Troubleshooting Guide
This section provides a more detailed approach to common problems encountered during the handling and analysis of Z-Pro-OH containing peptides.
Issue 1: Peptide Precipitates Out of Solution During an Experiment
-
Scenario: Your Z-Pro-OH peptide was initially dissolved in an organic solvent and appeared clear. However, upon dilution with an aqueous buffer for your assay, the solution became cloudy or a precipitate formed.
-
Causality: This is a classic sign of exceeding the peptide's solubility in the final solvent mixture. The hydrophobic Z-group is likely driving the aggregation as the polarity of the solvent increases with the addition of the aqueous buffer.
-
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for peptide precipitation. -
Step-by-Step Solutions:
-
Reduce Peptide Concentration: The simplest first step is to try the experiment at a lower peptide concentration.
-
Increase Organic Co-solvent: If your experimental conditions allow, slightly increase the percentage of the organic solvent in your final solution. Be mindful of the tolerance of your assay to organic solvents.
-
Screen Different Organic Solvents: Some peptides may be more soluble in other water-miscible organic solvents like acetonitrile or isopropanol.[7]
-
Incorporate Excipients: Consider adding small amounts of aggregation-suppressing agents to your buffer. These can include:
-
Sugars/Polyols (e.g., glycerol, sucrose): These can act as stabilizers.
-
Non-ionic or Zwitterionic Surfactants (e.g., Tween 20, CHAPS): These can help to solubilize hydrophobic regions of the peptide.
-
-
pH Adjustment: Ensure the pH of your aqueous buffer is at least 2 units away from the calculated isoelectric point (pI) of your peptide to maximize electrostatic repulsion between peptide molecules.[8]
-
Issue 2: Broad or Split Peaks During HPLC Purification
-
Scenario: During reverse-phase HPLC analysis or purification of your Z-Pro-OH peptide, you observe broad, tailing, or split peaks, making it difficult to resolve your target peptide from impurities.
-
Causality: This chromatographic behavior is often due to the slow interconversion between cis and trans isomers of the peptide bond preceding the proline residue.[9] This phenomenon can be exacerbated by the presence of the bulky Z-group. On the timescale of the HPLC separation, both isomers may be present, leading to the observed peak distortion.
-
Troubleshooting Workflow:
Figure 2: HPLC optimization for Pro-containing peptides. -
Step-by-Step Solutions:
-
Elevate Column Temperature: Increasing the column temperature (e.g., to 40-60 °C) can accelerate the cis-trans isomerization, often causing the split peaks to coalesce into a single, sharper peak.[9]
-
Reduce Flow Rate: A slower flow rate increases the residence time of the peptide on the column, allowing more time for the isomers to equilibrate, which can improve peak shape.
-
Modify the Mobile Phase:
-
Ion-Pairing Agent: Switching from trifluoroacetic acid (TFA) to formic acid or another ion-pairing agent can alter the selectivity of the separation.
-
Organic Modifier: Varying the organic modifier (e.g., from acetonitrile to methanol) can also impact the separation.
-
-
Change Stationary Phase: For very difficult separations, consider a column with a different stationary phase, such as a phenyl-hexyl column, which offers different selectivity based on aromatic interactions.
-
Analytical Techniques for Monitoring Aggregation
A multi-faceted approach is often necessary to fully characterize the aggregation state of your Z-Pro-OH peptide.
| Technique | Principle | Information Gained | Considerations |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to the Brownian motion of particles in solution.[10] | Provides the hydrodynamic radius (size) of particles and can detect the presence of aggregates.[11][12] | Highly sensitive to small amounts of large aggregates, which can skew the results. |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size as they pass through a porous column. | Can quantify the relative amounts of monomer, dimer, and higher-order soluble aggregates.[13] | May not detect very large, insoluble aggregates that can be filtered out by the column. |
| Fluorescence Spectroscopy | Can utilize intrinsic tryptophan fluorescence or extrinsic dyes like Thioflavin T (ThT). | Changes in the fluorescence emission spectrum can indicate conformational changes and aggregation. ThT fluorescence increases significantly upon binding to β-sheet structures in amyloid-like fibrils.[14][15] | Requires the presence of a fluorophore (intrinsic or extrinsic). ThT is specific for amyloid-like aggregates. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light. | Provides information about the secondary structure of the peptide (e.g., α-helix, β-sheet, random coil). An increase in β-sheet content can be indicative of aggregation. | Requires relatively pure and concentrated samples. |
Experimental Protocols
Protocol 1: Solubilization of a Hydrophobic Z-Pro-OH Peptide
-
Initial Weighing: Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to prevent condensation.[6] Weigh out the desired amount of peptide quickly in a clean microfuge tube.
-
Initial Dissolution: Add a small volume of a suitable organic solvent (e.g., DMSO, DMF) to the peptide. The volume should be just enough to fully dissolve the peptide. Vortex or gently sonicate if necessary.
-
Dilution: While vortexing, slowly add your pre-chilled aqueous buffer dropwise to the dissolved peptide solution until the desired final concentration is reached.
-
Final Check: Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use. If it becomes cloudy, you may need to adjust the concentration or solvent composition as described in the troubleshooting section.
Protocol 2: Thioflavin T (ThT) Assay for Amyloid-like Aggregation
-
Reagent Preparation:
-
Prepare a stock solution of your Z-Pro-OH peptide at a concentration known to be prone to aggregation.
-
Prepare a stock solution of Thioflavin T (ThT) at 2.5 mM in water. Store protected from light.
-
Prepare your assay buffer (e.g., PBS, pH 7.4).
-
-
Assay Setup:
-
In a 96-well black plate, add your peptide solution to the desired final concentration.
-
Add ThT to a final concentration of 25 µM.
-
Include a control well with buffer and ThT only.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, with intermittent shaking if desired, to promote aggregation.
-
Measure the fluorescence intensity at various time points using a plate reader with excitation at ~450 nm and emission at ~482 nm.[15]
-
-
Data Analysis: An increase in ThT fluorescence over time compared to the control indicates the formation of amyloid-like aggregates rich in β-sheet structures.
References
- Benedetti, E., et al. (1983). Preferred conformation of the benzyloxycarbonyl-amino group in peptides. International Journal of Peptide and Protein Research, 22(3), 385-397.
- Vaidehi, N., et al. (2002). Protecting Groups in Peptide Synthesis: A Detailed Guide. Journal of Peptide Research, 60(4), 181-197.
- van der Meel, R., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering, 9(1), 123-132.
- BenchChem. (2025). Technical Support Center: Purification of Peptides Synthesized with Z-Glu(otbu)-onp.
- Balaram, P. (1984). Proton NMR studies of peptide conformations. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(4), 695-711.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis.
- Julian, R. R., & Beauchamp, J. L. (2003). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 14(7), 711-719.
- Singh, S. K., et al. (2012). Light Scattering as a Sensitive Tool for Rapid Pre-Formulation and Formulation of Proteins. AAPS PharmSciTech, 13(2), 586-594.
- Isidro-Llobet, A., et al. (2015). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
- Ruggiero, J., et al. (2016). Effects of N-terminus modifications on the conformation and permeation activities of the synthetic peptide L1A. Amino Acids, 48(6), 1469-1480.
- Wang, L., et al. (2016). A facile and dynamic assay for the detection of peptide aggregation. Analytical Methods, 8(10), 2206-2210.
- Lindman, S., et al. (2023). Aggregation Limiting Cell-Penetrating Peptides Derived from Protein Signal Sequences. International Journal of Molecular Sciences, 24(4), 3998.
- De Santis, A., et al. (2023). Non-Conventional Peptide Self-Assembly into a Conductive Supramolecular Rope. International Journal of Molecular Sciences, 24(2), 1530.
- Amporndanai, K., et al. (2022).
- Lindman, S., et al. (2023). Aggregation Limiting Cell-Penetrating Peptides Derived from Protein Signal Sequences. International Journal of Molecular Sciences, 24(4), 3998.
- Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. In Chemical Reviews, 102(10), 3461-3524.
- Agilent Technologies. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities.
- NanoReach. (2023).
- Powers, E. T., & Deechongkit, S. (2009). Aggregation Rules of Short Peptides. Proceedings of the National Academy of Sciences, 106(6), 1735-1740.
- Biocompare. (2019).
- Zentriforce Pharma. (n.d.). DLS Services for Peptide Development.
- Malvern Panalytical. (2010).
- BenchChem. (2025).
- Conibear, A. C., et al. (2021). Cysteine protecting groups: applications in peptide and protein science. Chemical Society Reviews, 50(17), 9670-9733.
- Iannuzzi, C., et al. (2016).
- Fooks, H., et al. (2024). A secondary structure within small peptides guiding spontaneous self-aggregation and nanoparticle formation. Nanoscale Advances, 6(2), 485-494.
- GenScript. (n.d.). Peptide Storage and Handling Guidelines.
- Bachem. (2021). Peptide solubility.
- Wlotzka, B., et al. (2015). Impact of multivalent charge presentation on peptide–nanoparticle aggregation. Beilstein Journal of Nanotechnology, 6, 1108-1116.
- Biomatik. (2022).
- Xtalks. (2025). Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies.
- Bachem. (n.d.). Handling and Storage Guidelines for Peptides.
- De, S., et al. (2015). Fluorescence by self-assembly: autofluorescent peptide vesicles and fibers. Analyst, 140(16), 5564-5570.
- Papini, A. M., & Chorev, M. (2018). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Current Topics in Medicinal Chemistry, 18(9), 724-735.
- Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 3-33.
- D'Ursi, A., et al. (1995). NMR conformational studies on a synthetic peptide reproducing the [1-20] processing domain of the pro-ocytocin-neurophysin precursor. Journal of Medicinal Chemistry, 38(8), 1341-1350.
- Aguilar, M. I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
- Wimley, W. C. (2003). Biophysical Characterization Of Antimicrobial Peptides Activity: From In Vitro To Ex Vivo Techniques. Methods in Molecular Biology, 222, 185-203.
- Sigma-Aldrich. (n.d.). Storage and Handling Synthetic Peptides.
- BioPharmaSpec. (n.d.).
- Hutton, R. D., et al. (2020). 19F NMR-tags for peptidyl prolyl conformation analysis. Organic & Biomolecular Chemistry, 18(30), 5825-5833.
- Biomatik. (2017). Peptide Handling Guideline.
- Julian, R. R., & Beauchamp, J. L. (2022). Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation. Journal of the American Society for Mass Spectrometry, 33(8), 1462-1471.
- KNAUER. (n.d.).
- Sani, M. A., & Separovic, F. (2016). Membrane Active Peptides and Their Biophysical Characterization. Methods in Molecular Biology, 1376, 149-167.
- Sigma-Aldrich. (n.d.). Z-Pro-OH 99 1148-11-4.
- Halab, L., & Lubell, W. D. (2001). Impact of azaproline on Peptide conformation. Journal of the American Chemical Society, 123(24), 5881-5882.
Sources
- 1. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preferred conformation of the benzyloxycarbonyl-amino group in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. form.biomatik.com [form.biomatik.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. A secondary structure within small peptides guiding spontaneous self-aggregation and nanoparticle formation - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00614C [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. medium.com [medium.com]
- 11. zentriforce.com [zentriforce.com]
- 12. Enhanced Protein Aggregation Detection Using Dual Angle Dynamic Light Scattering | Malvern Panalytical [malvernpanalytical.com]
- 13. sepscience.com [sepscience.com]
- 14. A facile and dynamic assay for the detection of peptide aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fluorescence Emission of Self‐assembling Amyloid‐like Peptides: Solution versus Solid State - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Coupling Reactions Involving Z-Proline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the optimization of coupling reactions involving N-Benzyloxycarbonyl-L-proline (Z-proline). The unique structural constraints of Z-proline, namely its sterically demanding N-protecting group and the inherent rigidity of its secondary amine within a pyrrolidine ring, present distinct challenges in peptide synthesis. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers, scientists, and drug development professionals to navigate these complexities and achieve optimal reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with Z-proline notoriously difficult?
A1: The primary challenges stem from two core structural features. First, Z-proline is a secondary amine, which is inherently less nucleophilic than the primary amines of other amino acids, leading to slower reaction kinetics.[1][2] Second, the bulky benzyloxycarbonyl (Z) group, combined with the rigid five-membered ring, creates significant steric hindrance.[3][4] This steric bulk can physically obstruct the approach of coupling reagents and the reacting amine, leading to incomplete reactions and low yields.[3][5]
Q2: What are the most reliable, "go-to" coupling reagents for Z-proline?
A2: For difficult couplings involving sterically hindered residues like Z-proline, onium salt-based reagents are highly recommended due to their high reactivity and rapid reaction times.[6] HATU and HCTU are excellent first choices.[1] Phosphonium salts like PyBOP and PyAOP are also highly effective.[7] While carbodiimides like DIC can be used, they often require additives like OxymaPure to enhance efficiency and are more associated with racemization risk under certain conditions.[1]
Q3: How can I reliably monitor the completion of a coupling reaction to a proline residue?
A3: The standard Kaiser test, which detects primary amines, is unreliable for proline's secondary amine, often yielding a false negative or a faint red-brown color instead of the distinct blue.[8] More specific tests are required. The isatin test or the chloranil test are the recommended methods, as both produce a distinct blue color in the presence of an unprotected N-terminal proline, providing a clear indication of an incomplete reaction.[8]
Q4: I've heard proline is resistant to racemization. Is this true for Z-proline coupling?
A4: Proline is less susceptible to racemization via the common oxazolone mechanism because its side chain is tied back to the alpha-amine, preventing the necessary intermediate from forming.[9] However, epimerization (the conversion from the L- to the D-isomer) can still occur through direct enolization via abstraction of the alpha-proton by a base.[10][11] This risk is highly dependent on the reaction conditions. The combination of a carbodiimide (e.g., DIC) with the additive HOBt, particularly in DMF, has been shown to significantly increase the risk of proline epimerization.[1] Elevated temperatures and the choice of base also play a critical role.[1]
In-Depth Troubleshooting Guide
This section addresses specific experimental failures in a problem-cause-solution format.
Problem 1: Low or No Coupling Yield
Low product yield is the most common issue, often manifesting as a significant amount of unreacted starting material or the presence of deletion sequences in solid-phase peptide synthesis (SPPS).
Potential Cause A: Insufficient Reagent Reactivity & Steric Hindrance
The combination of a weak coupling reagent and the high steric barrier of Z-proline is a frequent cause of failure.
Recommended Solutions:
-
Switch to a High-Potency Coupling Reagent: If using a carbodiimide like DCC or DIC with minimal success, switch to a more powerful onium salt. HATU is generally considered more reactive than HBTU and is an excellent choice for sterically demanding couplings.[6]
-
Perform a "Double Coupling": After the initial coupling reaction time has elapsed, remove the solvent and excess reagents, and re-subject the amine component to a fresh solution of activated Z-proline and coupling reagents for a second full reaction cycle. This is a standard strategy to drive difficult reactions to completion.[1][2]
-
Increase Reagent Concentration: Increasing the concentration of both the Z-proline and the coupling reagents (from 1.5 eq. to 3-5 eq. in SPPS) can favor the desired bimolecular reaction and overcome unfavorable kinetics.[1]
-
Optimize Reaction Time and Temperature: Extend the reaction time (e.g., from 2 hours to 4-6 hours or even overnight). A gentle increase in temperature (e.g., from room temperature to 40°C) can also be effective, but must be done with caution as it significantly increases the risk of epimerization.[1][3]
Potential Cause B: Peptide Aggregation (Solid-Phase Synthesis)
In SPPS, growing peptide chains containing hydrophobic or sterically hindered residues can aggregate, forming secondary structures that block reactive sites and prevent reagent diffusion.[3][12]
Recommended Solutions:
-
Solvent Exchange: If the reaction is failing in DMF, switch to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or add DMSO (up to 20%) to the DMF. These solvents are better at disrupting intermolecular hydrogen bonds that cause aggregation.[8]
-
Incorporate Pseudoproline Dipeptides: If synthesizing a longer peptide, consider incorporating a pseudoproline dipeptide earlier in the sequence. These temporary structures introduce a "kink" that disrupts aggregation and improves solvation of the peptide chain.[12]
Problem 2: Significant Epimerization Detected (e.g., >1% D-Proline)
The presence of the D-proline diastereomer can compromise the final product's biological activity and structural integrity.[10][13]
Potential Cause A: Suboptimal Reagent/Solvent Combination
As previously noted, certain reagent combinations are known to promote epimerization.
Recommended Solutions:
-
Avoid DIC/HOBt in DMF: This combination is strongly correlated with higher rates of proline epimerization.[1] If a carbodiimide must be used, switch the additive from HOBt to OxymaPure, which is known to suppress this side reaction more effectively.[1][14] Alternatively, perform the DIC/HOBt reaction in a less polar solvent like dichloromethane (DCM).[1]
-
Utilize Oxyma-Based Reagents: Switch to a modern coupling reagent that incorporates an Oxyma moiety, such as COMU. These reagents offer high efficiency with a reduced risk of epimerization compared to their HOBt- or HOAt-based counterparts.[7]
Potential Cause B: Inappropriate Base or Temperature
The choice and amount of base, along with elevated temperatures, directly influence the rate of proton abstraction from the alpha-carbon.
Recommended Solutions:
-
Use a More Hindered Base: If using DIPEA, consider switching to a more sterically hindered and weaker base like 2,4,6-collidine, which has been shown to reduce epimerization levels.[15]
-
Maintain Room Temperature: Avoid heating the reaction unless absolutely necessary for yield. Perform all couplings at a consistent room temperature (20-25°C).[1]
-
Avoid Prolonged Pre-activation: Minimize the time the Z-proline carboxylic acid sits in the activation mixture with the base before the amine component is added, as this is the period when epimerization can occur.[1]
Problem 3: Formation of Diketopiperazine (DKP) Impurity
This side reaction is specific to SPPS and occurs when proline is the second residue in the chain (N-terminal is residue 1). The deprotected dipeptide-resin intermediate can undergo intramolecular cyclization, cleaving the peptide from the resin and terminating synthesis.[1]
Recommended Solutions:
-
Use Sterically Hindered Resin: Employ a resin like 2-chlorotrityl chloride resin. The bulky nature of the linker physically hinders the backside attack required for DKP formation.[1]
-
Incorporate a Pre-formed Dipeptide: Synthesize the first two amino acids (e.g., Fmoc-Xaa-Pro-OH) in solution and then couple this dipeptide unit to the resin. This strategy completely bypasses the vulnerable dipeptide-resin intermediate.[1]
Data Presentation: Coupling Reagent Comparison
The selection of a coupling reagent is a critical parameter. The table below provides a comparative overview for Z-proline coupling.
| Coupling Reagent | Class | Relative Reactivity | Epimerization Risk | Recommended Use Case |
| HATU / HCTU | Onium (Aminium) Salt | Very High | Low | First choice for difficult, sterically hindered couplings.[6][16] |
| PyBOP / PyAOP | Onium (Phosphonium) Salt | Very High | Low | Excellent alternative to aminium salts; no risk of guanidinylation side reactions.[7] |
| COMU | Onium (Uronium) Salt | High | Very Low | A modern, safer alternative that actively suppresses epimerization.[7] |
| DIC + OxymaPure | Carbodiimide + Additive | High | Low to Moderate | Good carbodiimide-based option, superior to DIC/HOBt for minimizing side reactions.[1] |
| DIC + HOBt | Carbodiimide + Additive | Moderate to High | High (in DMF) | Not recommended for Z-proline unless other options are unavailable. Use in DCM if necessary.[1][17] |
Experimental Protocols
Protocol 1: High-Efficiency Z-Proline Coupling in SPPS using HATU
This protocol is designed for maximum coupling efficiency for a difficult step.
-
Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Thoroughly wash the deprotected resin with DMF (5x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.
-
Activation Mixture Preparation: In a separate vessel, dissolve Z-L-Pro-OH (3 equivalents relative to resin loading) and HATU (2.95 equivalents) in anhydrous DMF.
-
Activation & Coupling: Add a hindered base such as DIPEA (6 equivalents) to the activation mixture. Vortex briefly and immediately add the solution to the washed resin.
-
Reaction: Agitate the reaction vessel at room temperature for 2 hours.
-
Monitoring and Washing: Take a small sample of resin beads and perform the chloranil test (see Protocol 3) to confirm reaction completion. Once complete, wash the resin with DMF (5x) to remove excess reagents. If the test is positive (incomplete), perform a double coupling (repeat steps 3-6).
Protocol 2: Low-Epimerization Z-Proline Coupling in Solution Phase
This protocol is optimized to minimize the risk of epimerization.
-
Reactant Preparation: Dissolve Z-L-Pro-OH (1.1 equivalents) and OxymaPure (1.2 equivalents) in anhydrous Dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Activation: Cool the solution to 0°C in an ice bath. Add DIC (1.1 equivalents) dropwise while stirring. Allow the mixture to stir at 0°C for 20 minutes.
-
Coupling: In a separate flask, dissolve the amine component (1.0 equivalent) in DCM. Add this solution to the activated Z-proline mixture at 0°C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.
-
Monitoring: Monitor the reaction progress using TLC or LC-MS to check for the consumption of the limiting amine starting material.
-
Work-up: Once complete, filter the reaction mixture to remove the diisopropylurea (DIU) byproduct. Wash the filtrate sequentially with dilute acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
Protocol 3: Chloranil Test for Unreacted Proline
-
Sample Preparation: Take a small sample of resin beads (1-2 mg) from the reaction vessel after the washing step and place them in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of acetone and 2-3 drops of a saturated solution of chloranil in toluene.
-
Incubation: Heat the test tube at 100°C for 5 minutes.
-
Observation: A positive result (indicating free secondary amine) is the appearance of a dark blue or greenish-blue color on the resin beads. A negative result (complete coupling) is indicated by the beads remaining their original color (e.g., yellow or colorless).[8]
References
-
Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (n.d.). ACS Publications. [Link]
-
Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022, January 12). ACS Publications. [Link]
-
Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. (2022, February 4). ACS Publications. [Link]
-
El-Faham, A., & Albericio, F. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. MDPI. [Link]
-
Optimization of the Pro-Pro coupling. (n.d.). ResearchGate. [Link]
-
(a) Solvent effects on the outcome of proline catalyzed aldol reactions... (n.d.). ResearchGate. [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). oucr.ru. [Link]
-
Abd-Hamid, S. S., & Ab-Wahab, I. (n.d.). Epimerisation in Peptide Synthesis. National Center for Biotechnology Information. [Link]
-
Solvation stabilizes intercarbonyl n→π interactions and polyproline II helix*. (n.d.). Nature. [Link]
-
Abd-Hamid, S. S., & Ab-Wahab, I. (2023, December 8). Epimerisation in Peptide Synthesis. PubMed. [Link]
-
Monitoring of Peptide Coupling and Capping. (n.d.). AAPPTec. [Link]
-
Putatunda, S., Alegre-Requena, J. V., Meazza, M., Franc, M., Rohal'ová, D., Vemuri, P., Císařová, I., Herrera, R. P., Rios, R., & Veselý, J. (2019, March 4). Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis. National Center for Biotechnology Information. [Link]
-
Does anyone know a high yield peptide coupling reagent compatible with the secondary nitrogen of Proline? (2015, September 17). ResearchGate. [Link]
-
Coupling Reagents. (n.d.). AAPPTec. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (2024, August 19). GenScript. [Link]
-
Han, Y., & Kim, H. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Royal Society of Chemistry. [Link]
-
Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023, January 30). Biotage. [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proline bulky substituents consecutively act as steric hindrances and directing groups in a Michael/Conia-ene cascade reaction under synergistic catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
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- 8. peptide.com [peptide.com]
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- 12. blog.mblintl.com [blog.mblintl.com]
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- 17. peptide.com [peptide.com]
Validation & Comparative
A Senior Application Scientist's Guide to Substrate Selection for Metalloendopeptidase 24.15 (Thimet Oligopeptidase)
This guide provides a comparative analysis of various substrates for Metalloendopeptidase 24.15 (MEP 24.15), also known as Thimet Oligopeptidase (THOP1) or EC 3.4.24.15. As a pivotal zinc metalloendopeptidase in neuropeptide metabolism, the accurate measurement of MEP 24.15 activity is crucial for research in neuroscience, endocrinology, and drug discovery. The choice of substrate is paramount and dictates the sensitivity, specificity, and feasibility of the enzymatic assay for a given research objective. This document offers an in-depth comparison of natural and synthetic substrates, supported by experimental data and detailed protocols, to empower researchers to make informed decisions.
The Central Role of MEP 24.15 and the Critical Nature of Substrate Choice
MEP 24.15 is a widely distributed, thiol-sensitive metalloendopeptidase that plays a key role in the inactivation of several bioactive peptides, thereby modulating physiological processes.[1][2] Its substrates include critical signaling molecules like bradykinin, neurotensin, gonadotropin-releasing hormone (GnRH), and opioid peptides.[3][4] The enzyme exhibits a notable size-selectivity, preferentially cleaving oligopeptides ranging from 8 to 23 amino acids in length.[1][5]
The selection of an appropriate substrate is not a trivial procedural step; it is the foundation upon which the reliability of your experimental data rests. The ideal substrate should offer a balance of biological relevance, kinetic favorability, and practical usability. This guide will dissect the most common substrate classes, weighing their advantages and disadvantages to illuminate the causality behind choosing one over another.
Comparative Analysis of Substrate Classes
The substrates for MEP 24.15 can be broadly categorized into two main types: natural peptides and synthetic peptides. The latter group is further subdivided into fluorogenic and chromogenic substrates.
Natural Peptide Substrates
The most physiologically relevant substrates are the native peptides that MEP 24.15 acts upon in vivo. Utilizing these substrates provides a direct measure of the enzyme's ability to process its biological targets.
-
Expertise & Experience: The primary advantage of using natural peptides is the high degree of biological relevance. Assays with these substrates are indispensable for validating the physiological function of MEP 24.15 in specific pathways. However, the analysis of their cleavage is often complex, requiring downstream analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) to separate and quantify the resulting fragments. This makes them less suitable for high-throughput screening (HTS) applications.
-
Common Examples & Cleavage Sites:
-
Bradykinin: A potent inflammatory mediator, bradykinin is a well-established substrate for MEP 24.15.[6][7][8] The enzyme primarily cleaves the Phe⁵-Ser⁶ bond.[9]
-
Neurotensin: This neuropeptide is involved in a range of central and peripheral functions. MEP 24.15 is a key enzyme in its degradation, cleaving the Pro¹⁰-Tyr¹¹ bond.[10][11][12]
-
Gonadotropin-Releasing Hormone (GnRH): Essential for reproductive function, GnRH is another important physiological substrate.[4][13]
-
Dynorphin A (1-8): An endogenous opioid peptide, it is efficiently cleaved by MEP 24.15.[14]
-
Synthetic Fluorogenic Substrates
These are purpose-built molecules designed for ease of use and high sensitivity. They typically consist of a short peptide sequence recognized by MEP 24.15, flanked by a fluorophore and a quencher group. This design is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact substrate, the quencher absorbs the emission energy of the fluorophore. Upon enzymatic cleavage, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence.
-
Expertise & Experience: The major advantage of fluorogenic substrates is their suitability for continuous, real-time monitoring of enzyme activity in a microplate format, making them ideal for HTS of potential inhibitors. Their high sensitivity allows for the use of smaller amounts of enzyme. However, it is crucial to recognize that these are synthetic mimics. Their kinetic parameters may not perfectly reflect those of natural substrates, and they can be susceptible to artifacts such as inner filter effects or compound interference.[15]
-
Common Examples:
-
Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH: This is one of the most widely used FRET substrates for MEP 24.15 and related peptidases.[16][17][18] The 7-methoxycoumarin-4-acetyl (Mca) group serves as the fluorophore, and the 2,4-dinitrophenyl (Dnp) group acts as the quencher.
-
Abz-GGFLRRV-EDDnp (QF7): This is a quenched fluorescent analog of dynorphin A (1-8).[19] The 2-aminobenzoyl (Abz) group is the fluorophore, and the ethylenediamine-2,4-dinitrophenyl (EDDnp) is the quencher.
-
Glutaryl-Phe-Ala-Ala-Phe-4-methoxynaphthylamide (G-FAAF-4MN): This substrate requires a coupled-enzyme assay. MEP 24.15 cleaves the Phe-Ala bond, and the resulting product is further hydrolyzed by an aminopeptidase to release the fluorescent 4-methoxynaphthylamide.[20]
-
Synthetic Chromogenic Substrates
Chromogenic substrates are similar in principle to their fluorogenic counterparts but release a colored product (a chromophore) upon cleavage, which can be measured using a standard spectrophotometer.[21][22]
-
Expertise & Experience: The primary benefit of chromogenic assays is their simplicity and cost-effectiveness, as they do not require a specialized fluorescence plate reader.[23] However, they are generally less sensitive than fluorogenic or radiolabeled substrate assays, which often limits their application to experiments where enzyme concentrations are high.[24] While widely used for other proteases, specific, well-characterized chromogenic substrates for MEP 24.15 are less common in the literature compared to fluorogenic options.
Radiolabeled Substrates
Before the advent of sensitive fluorescence-based methods, radiolabeled peptides were a gold standard for enzyme assays. These assays involve incubating the enzyme with a peptide substrate labeled with a radioisotope (e.g., ³H or ¹²⁵I). The reaction is stopped, and the radiolabeled cleavage products are separated from the intact substrate (e.g., by chromatography) and quantified by scintillation counting.
-
Expertise & Experience: Radiolabeled assays can be extremely sensitive and are less prone to interference from colored or fluorescent compounds in the sample. They utilize biologically relevant peptide sequences. The main drawbacks are the safety requirements for handling and disposing of radioactive materials, the need for specialized equipment, and the discontinuous (end-point) nature of the assay.
Quantitative Comparison of Substrates
The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), are essential for quantitatively comparing the efficiency of different substrates. The Kₘ reflects the substrate concentration at which the reaction rate is half of its maximum, indicating the affinity of the enzyme for the substrate. The catalytic efficiency is best represented by the kcat/Kₘ ratio.
| Substrate | Type | Kₘ (µM) | kcat/Kₘ (M⁻¹s⁻¹) | Cleavage Site | Reference |
| Bradykinin | Natural | - | 3.0 x 10⁵ | Phe⁵-Ser⁶ | [14] |
| Neurotensin | Natural | - | 0.5 x 10⁵ | Pro¹⁰-Tyr¹¹ | [14] |
| Dynorphin A (1-8) | Natural | - | 2.8 x 10⁵ | - | [14] |
| Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH | Fluorogenic | - | - | Gly-Pro | [15] |
| G-FAAF-4MN | Fluorogenic | 26 | - | Phe-Ala | [20] |
Note: Comprehensive kinetic data for all substrates are not always available in a single source and can vary based on experimental conditions (e.g., enzyme source, buffer composition).
Visualization of Key Processes
To better understand the principles discussed, the following diagrams illustrate the enzymatic reaction and a common experimental workflow.
.dot
Caption: General mechanism of peptide cleavage by MEP 24.15.
.dot
Caption: Workflow for a FRET-based fluorogenic assay.
Detailed Experimental Protocols
The following protocols are provided as a self-validating framework. It is essential to include appropriate controls, such as "no enzyme" wells to determine background fluorescence and "no substrate" wells to control for enzyme autolysis. For inhibitor studies, a "no inhibitor" (vehicle) control is mandatory.
Protocol: Fluorogenic Assay using Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH
This protocol is designed for a 96-well plate format and is suitable for kinetic analysis and inhibitor screening.
Materials:
-
Purified MEP 24.15
-
Fluorogenic Substrate: Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH (stock solution in DMSO)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test compounds (inhibitors) dissolved in DMSO
-
Black, flat-bottom 96-well microplate
-
Fluorescence microplate reader (Excitation: ~328 nm, Emission: ~393 nm)
Methodology:
-
Reagent Preparation: Prepare a working solution of MEP 24.15 in Assay Buffer to the desired final concentration. Prepare a range of substrate concentrations by diluting the stock solution in Assay Buffer.
-
Assay Setup: To each well, add the following in order:
-
50 µL of Assay Buffer (or test compound diluted in Assay Buffer).
-
25 µL of the MEP 24.15 working solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes to allow the enzyme and any inhibitors to equilibrate.
-
Initiate Reaction: Add 25 µL of the substrate working solution to each well to initiate the reaction. The final volume should be 100 µL.
-
Fluorescence Measurement: Immediately place the plate in the fluorescence reader, pre-set to 37°C. Measure the fluorescence intensity every 60 seconds for 20-30 minutes.
-
Data Analysis:
-
Determine the initial reaction rate (velocity) from the linear portion of the fluorescence versus time plot for each well.
-
For Kₘ determination, plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation.
-
For inhibitor studies, calculate the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to determine the IC₅₀.
-
Protocol: HPLC-Based Assay using Bradykinin
This protocol is an endpoint assay suitable for detailed mechanistic studies.
Materials:
-
Purified MEP 24.15
-
Bradykinin (stock solution in water or appropriate buffer)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Quenching Solution: 1% Trifluoroacetic Acid (TFA)
-
HPLC system with a C18 reverse-phase column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine Assay Buffer, MEP 24.15, and bradykinin to a final volume of 100 µL.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes). The time should be within the linear range of product formation, which must be established in preliminary experiments.
-
Stop Reaction: Terminate the reaction by adding 10 µL of the Quenching Solution.
-
Sample Preparation: Centrifuge the sample at high speed for 10 minutes to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.
-
HPLC Analysis:
-
Inject the sample onto the C18 column.
-
Elute the substrate and product fragments using a gradient of Mobile Phase B (e.g., 5% to 60% over 30 minutes).
-
Monitor the elution profile by UV absorbance at ~214 nm.
-
-
Data Analysis:
-
Identify the peaks corresponding to intact bradykinin and its cleavage products based on retention times established with standards.
-
Quantify the amount of product formed by integrating the area under the corresponding peak.
-
Calculate the reaction rate based on the amount of product formed during the incubation time.
-
Conclusion: Selecting the Optimal Substrate for Your Research
The choice of substrate for MEP 24.15 is a strategic decision that directly impacts the nature and quality of the experimental results.
-
For high-throughput screening of inhibitors or routine activity measurements, a fluorogenic FRET substrate like Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH is the superior choice due to its high sensitivity, continuous assay format, and ease of use.
-
For validating the physiological relevance of MEP 24.15 in a specific biological context or for detailed mechanistic studies, natural peptide substrates such as bradykinin or neurotensin are indispensable, despite the more complex analytical requirements (HPLC/MS).
-
Chromogenic substrates may be considered for simple, cost-effective assays where high sensitivity is not a primary concern.
-
Radiolabeled substrates remain a viable, highly sensitive option, particularly if compound interference is a significant issue with optical methods, provided the necessary safety infrastructure is in place.
By understanding the principles, advantages, and limitations of each substrate class, researchers can design robust and reliable assays to further unravel the complex roles of Metalloendopeptidase 24.15 in health and disease.
References
-
Mentlein, R., & Dahms, P. (1994). Endopeptidases 24.16 and 24.15 are responsible for the degradation of somatostatin, neurotensin, and other neuropeptides by cultivated rat cortical astrocytes. Journal of Neurochemistry, 62(1), 27–36. [Link][10]
-
Fricker, L. D., et al. (2009). Analysis of intracellular substrates and products of thimet oligopeptidase in human embryonic kidney 293 cells. The Journal of biological chemistry, 284(32), 21435–21447. [Link][25]
-
Tsuru, D., et al. (1996). Substrate specificity of rabbit liver metalloendopeptidase and its new fluorogenic peptide substrates. Journal of Biochemistry, 119(6), 1046–1052. [Link][9]
-
Gomes, M. D. C., et al. (2019). Thimet Oligopeptidase (EC 3.4.24.15) Key Functions Suggested by Knockout Mice Phenotype Characterization. International Journal of Molecular Sciences, 20(16), 4022. [Link][3]
-
O'Meally, D., et al. (2021). Thimet Oligopeptidase—A Classical Enzyme with New Function and New Form. International Journal of Molecular Sciences, 22(19), 10245. [Link][4]
-
Molineaux, C. J., & Orlowski, M. (1990). Distribution of endopeptidase-24.15 in rat brain nuclei using a novel fluorogenic substrate. Journal of Neurochemistry, 55(2), 554–562. [Link][20]
-
Sarret, P., et al. (2020). Insightful Backbone Modifications Preventing Proteolytic Degradation of Neurotensin Analogs Improve NTS1-Induced Protective Hypothermia. Frontiers in Pharmacology, 11, 763. [Link][11]
-
Wikipedia contributors. (2023). Bradykinin. Wikipedia. [Link][6]
-
Wikipedia contributors. (2023). Thimet oligopeptidase. Wikipedia. [Link][1]
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Rogers, H. (2021). Identification of thimet oligopeptidase substrates in Arabidopsis thaliana. Carolina Digital Repository. [Link][26]
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Emanueli, C., et al. (2003). Metalloendopeptidases EC 3.4.24.15/16 regulate bradykinin activity in the cerebral microvasculature. Hypertension, 41(6), 1337–1343. [Link][7]
-
Smith, A. I., et al. (1995). Substrate specificity differences between recombinant rat testes endopeptidase EC 3.4.24.15 and the native brain enzyme. Biochemical and Biophysical Research Communications, 209(3), 788–795. [Link][14]
-
Checler, F., et al. (1984). Degradation of neurotensin by rat brain synaptic membranes: involvement of a thermolysin-like metalloendopeptidase (enkephalinase), angiotensin-converting enzyme, and other unidentified peptidases. Journal of Neurochemistry, 43(2), 527–535. [Link][27]
-
Checler, F., et al. (1988). Neurotensin metabolism in various tissues of central and peripheral origins: ubiquitous involvement of a novel neurotensin degrading metalloendopeptidase. Biochimie, 70(1), 75–82. [Link][12]
-
Morita, K., et al. (2006). Modulation of bradykinin signaling by EP24.15 and EP24.16 in cultured trigeminal ganglia. Journal of Neurochemistry, 97(2), 522–532. [Link][8]
-
Ferro, E. S., et al. (1999). Secretion of Metalloendopeptidase 24.15 (EC 3.4.24.15). DNA and Cell Biology, 18(10), 781-789. [Link][19]
-
Chu, T. G., & Orlowski, M. (1989). Endopeptidase 24.15 from rat testes. Isolation of the enzyme and its specificity toward synthetic and natural peptides, including enkephalin-containing peptides. The Biochemical journal, 261(3), 951–958. [Link][28]
-
MDPI. (2022). Bradykinin Hypothesis. Encyclopedia. [Link][29]
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Ferro, E. S., et al. (1999). Secretion of metalloendopeptidase 24.15 (EC 3.4.24.15). SciSpace. [Link][2]
-
Pozsgay, M., et al. (1981). Substrate and inhibitor studies of thermolysin-like neutral metalloendopeptidase from kidney membrane fractions. Comparison with bacterial thermolysin. Biochemistry, 20(6), 1319–1326. [Link][30]
-
Ferro, E. S., et al. (2018). Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions. Frontiers in neuroendocrinology, 51, 13–28. [Link][31]
-
Tullai, J. W., et al. (1996). Differential activation of endopeptidase EC 3.4.24.15 toward natural and synthetic substrates by metal ions. Biochemical and Biophysical Research Communications, 229(1), 341–348. [Link][15]
-
Portaro, F. C., et al. (2001). Substrate specificity characterization of recombinant metallo oligo-peptidases thimet oligopeptidase and neurolysin. Biochemistry, 40(14), 4383–4392. [Link][32]
-
Ferro, E. S., et al. (2018). Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions. ResearchGate. [Link][33]
-
Tisljar, U., & Barrett, A. J. (1993). Human thimet oligopeptidase. The Biochemical journal, 291(Pt 3), 925–928. [Link][34]
-
Lima, R. F., et al. (2020). The Relevance of Thimet Oligopeptidase in the Regulation of Energy Metabolism and Diet-Induced Obesity. International journal of molecular sciences, 21(19), 7088. [Link][35]
-
Lauer-Fields, J. L., et al. (2009). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in molecular biology (Clifton, N.J.), 528, 265–282. [Link][36]
-
Berg, H. R., et al. (2022). High throughput peptidomics elucidates immunoregulatory functions of plant thimet oligopeptidase-directed proteostasis. bioRxiv. [Link][5]
-
Chu, T. G., & Orlowski, M. (1989). Endopeptidase 24.15 from rat testes. Isolation of the enzyme and its specificity toward synthetic and natural peptides, including enkephalin-containing peptides. The Biochemical journal, 261(3), 951–958. [Link][37]
-
Biocompare. (n.d.). Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp). Biocompare. [Link][18]
-
Haemochrom. (n.d.). Chromogenic substrates. Haemochrom. [Link][21]
-
Glucksman, M. J., et al. (1992). Structural and functional studies of the metalloendopeptidase (EC 3.4.24.15) involved in degrading gonadotropin releasing hormone. Endocrinology, 130(4), 1837–1846. [Link][13]
-
Massarelli, E. E., et al. (2004). Metalloendopeptidase EC3.4.24.15 is constitutively released from the exofacial leaflet of lipid rafts in GT1-7 cells. Endocrinology, 145(8), 3799–3807. [Link][38]
-
Jacobs, C., et al. (1997). Substrate Specificity of the AmpG Permease Required for Recycling of Cell Wall Anhydro-Muropeptides. Journal of bacteriology, 179(17), 5342–5353. [Link][39]
-
Ho, M. C., et al. (2020). Structural basis of substrate specificity in human cytidine deaminase family APOBEC3s. Nature communications, 11(1), 191. [Link][40]
-
Al-Abri, S., & Al-Zakwani, I. (2023). Bradykinin Metabolism and Drug-Induced Angioedema. Journal of cardiovascular development and disease, 10(7), 309. [Link][41]
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- 28. Endopeptidase 24.15 from rat testes. Isolation of the enzyme and its specificity toward synthetic and natural peptides, including enkephalin-containing peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 29. encyclopedia.pub [encyclopedia.pub]
- 30. pubs.acs.org [pubs.acs.org]
- 31. Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Substrate specificity characterization of recombinant metallo oligo-peptidases thimet oligopeptidase and neurolysin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. Human thimet oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 35. The Relevance of Thimet Oligopeptidase in the Regulation of Energy Metabolism and Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 37. Endopeptidase 24.15 from rat testes. Isolation of the enzyme and its specificity toward synthetic and natural peptides, including enkephalin-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. Metalloendopeptidase EC3.4.24.15 is constitutively released from the exofacial leaflet of lipid rafts in GT1-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 39. Substrate Specificity of the AmpG Permease Required for Recycling of Cell Wall Anhydro-Muropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Structural basis of substrate specificity in human cytidine deaminase family APOBEC3s - PMC [pmc.ncbi.nlm.nih.gov]
- 41. Bradykinin Metabolism and Drug-Induced Angioedema [mdpi.com]
Technical Guide: Cross-Reactivity and Specificity of Pz-Pro-Leu-Gly-Pro-D-Arg-OH
[1]
Executive Summary
Pz-Pro-Leu-Gly-Pro-D-Arg-OH (commonly known as the Wünsch peptide ) is the historical and industrial gold standard for quantifying bacterial collagenase activity (specifically Clostridium histolyticum).[1] Its primary utility lies in the quality control of tissue dissociation enzymes (e.g., for pancreatic islet isolation).[1]
Crucial Verdict on Cross-Reactivity:
-
High Specificity: For Clostridial Class I/II collagenases.[1]
-
Major Mammalian Interference: It is highly cross-reactive with Thimet Oligopeptidase (TOP/EC 3.4.24.15) , historically termed "Pz-peptidase."[1] It should not be used to measure collagenase in crude mammalian tissue homogenates without accounting for TOP.
-
Low/No Cross-Reactivity: It is generally resistant to common serine proteases (Trypsin, Elastase) and is a poor substrate for mammalian Matrix Metalloproteinases (MMPs), which require longer triple-helical mimics or specific fluorogenic sequences.[1]
Technical Profile & Mechanism of Action
Structural Logic
The substrate consists of a hydrophobic chromophore (Pz: 4-phenylazobenzyloxycarbonyl) linked to a proline-rich peptide sequence.[1] The D-Arg at the C-terminus confers water solubility, while the Pz group confers hydrophobicity to the N-terminal fragment upon cleavage.
The Cleavage Mechanism
Unlike continuous spectrophotometric assays (e.g., FALGPA), the Wünsch assay is a stop-point extraction assay .[1]
-
Enzymatic Hydrolysis: The enzyme cleaves the Leu-Gly bond.
-
Product Formation: Releases the hydrophobic fragment Pz-Pro-Leu and the hydrophilic fragment Gly-Pro-D-Arg .[1]
-
Differentiation: Acidification stops the reaction. The hydrophobic Pz-Pro-Leu fragment is extracted into an organic solvent (Ethyl Acetate), while the uncleaved substrate and hydrophilic fragment remain in the aqueous phase.
-
Quantification: The organic phase is read at 320 nm .
Caption: Figure 1. The mechanistic workflow of the Wünsch Assay. Specificity is determined by the enzyme's ability to cleave the Leu-Gly bond in this specific Pro-rich context.
Comparative Cross-Reactivity Analysis
The following table contrasts the Wünsch peptide against other common protease substrates.
Table 1: Protease Cross-Reactivity Matrix
| Target Enzyme | Reactivity with Pz-Peptide | Notes & Causality |
| Bacterial Collagenase (C. histolyticum) | High (Primary Target) | Cleaves Leu-Gly.[1] Defines the "Wünsch Unit" (approx. 1000 Mandl Units).[1][4] |
| Thimet Oligopeptidase (Mammalian) | High | Also known as "Pz-Peptidase."[1] Major source of false positives in tissue homogenates. |
| MMP-1, MMP-8, MMP-13 (Mammalian) | Negligible / Very Low | Mammalian collagenases require longer triple-helical domains or specific P1'/P2' hydrophobic pockets (e.g., MOCAc peptides).[1] |
| Trypsin (Serine Protease) | Resistant | Trypsin targets Arg/Lys.[1][5] The D-Arg is C-terminal and Proline-rich sequence inhibits access.[1] |
| Chymotrypsin | Competitive Inhibitor | Does not efficiently cleave, but may bind.[1] Acts as a competitive inhibitor.[1][2][6] |
| Pepsin | Resistant | pH incompatibility (Pepsin requires acidic pH; Wünsch assay is pH 7.1).[1] |
Table 2: Methodological Comparison (Alternatives)
| Feature | Pz-Peptide (Wünsch) | FALGPA | MOCAc / Fluorogenic | Azocoll |
| Readout | Colorimetric (320 nm) | Colorimetric (345 nm) | Fluorescence (Ex/Em) | Colorimetric (Dye Release) |
| Workflow | Discontinuous (Requires Extraction) | Continuous (Real-time) | Continuous (Real-time) | Discontinuous (Centrifugation) |
| Sensitivity | Moderate | Low | High | Low |
| Specificity | High for Clostridial & TOP | Moderate | Tunable (Sequence dependent) | Low (General Protease) |
| Primary Use | QC of Collagenase Raw Material | Routine Activity Checks | High-Throughput Screening | General Proteolytic Activity |
Experimental Protocol: The Standard Wünsch Assay
Purpose: To determine collagenase activity using Pz-Pro-Leu-Gly-Pro-D-Arg-OH.[1] Unit Definition: One Wünsch unit liberates 1 µmol of Pz-Pro-Leu per minute at 25°C, pH 7.1.[1]
Reagents
-
Substrate Solution: Dissolve Pz-peptide to 0.5 mg/mL in 0.1 M Tris-HCl, pH 7.1 containing 20 mM CaCl₂.
-
Stop Solution: 25 mM Citric Acid (acidifies to stop enzyme and protonate Pz-fragment for extraction).
-
Extraction Solvent: Ethyl Acetate.[1]
Step-by-Step Methodology
-
Equilibration: Pre-warm 1.0 mL of Substrate Solution to 25°C.
-
Incubation: Add enzyme sample (volume optimized to yield linear range). Incubate for exactly 15 minutes.
-
Termination: Add 0.2 mL of Stop Solution (Citric Acid). Mix immediately.
-
Note: The pH drop inactivates the enzyme.
-
-
Extraction: Add 5.0 mL of Ethyl Acetate . Vortex vigorously for 15 seconds.[1]
-
Phase Separation: Allow phases to separate (or centrifuge briefly at 1000 x g). The upper organic layer contains the yellow Pz-Pro-Leu fragment.
-
Measurement: Transfer the upper phase to a quartz cuvette. Read absorbance at 320 nm .
-
Calculation:
[1]- : Extinction coefficient of Pz-Pro-Leu (approx 21.0 mM⁻¹cm⁻¹).[1]
- : Time in minutes.
Specificity Decision Logic
Use this flowchart to determine if Pz-Peptide is the correct substrate for your specific application.
Caption: Figure 2. Decision tree for substrate selection. Note the specific bifurcation for Mammalian Thimet Oligopeptidase vs. MMPs.
References
-
Wünsch, E., & Heidrich, H. G. (1963).[1] Zur quantitativen Bestimmung der Kollagenase.[1][7] Hoppe-Seyler's Zeitschrift für physiologische Chemie, 333(1), 149-151.[1] (The original description of the Wünsch unit).
-
Van Wart, H. E., & Steinbrink, D. R. (1981).[1] A continuous spectrophotometric assay for Clostridium histolyticum collagenase.[1] Analytical Biochemistry, 113(2), 356-365.[1] Link (Comparison with FALGPA).
-
Barrett, A. J., et al. (1995).[1] Thimet oligopeptidase and oligopeptidase M or neurolysin. Methods in Enzymology, 248, 529-556.[1] (Identifies the mammalian "Pz-peptidase" as Thimet Oligopeptidase).
-
Sigma-Aldrich. Enzymatic Assay of Collagenase using Pz-peptide.[1]Link (Standard Protocol Source).[1]
-
CymitQuimica. Pz-Pro-Leu-Gly-Pro-D-Arg-OH Technical Data.Link (Chemical properties and inhibition data).[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Pz-Pro-Leu-Gly-Pro-D-Arg-OH trifluoroacetate salt [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. omicsonline.org [omicsonline.org]
- 5. Specificity of Trypsin and Chymotrypsin: Loop-Motion-Controlled Dynamic Correlation as a Determinant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of vertebrate collagenase and gelatinase using a new fluorogenic substrate peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Comparative Guide: Solution-Phase vs. Solid-Phase Synthesis for Z-Proline Peptides
Topic: Comparison of Solution-Phase versus Solid-Phase Synthesis for Z-Proline Peptides Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The synthesis of Z-Proline (Benzyloxcabonyl-Proline) peptides presents a unique intersection of classical organic chemistry and modern automated synthesis. While Solution-Phase Synthesis remains the "native habitat" for Z-group chemistry due to the ease of hydrogenolytic deprotection, Solid-Phase Peptide Synthesis (SPPS) offers superior speed for longer sequences.
This guide objectively compares both methodologies, focusing on the specific challenges imposed by the Proline residue (steric hindrance, diketopiperazine formation) and the Z-protecting group (orthogonality issues).
The Mechanistic Conflict: Why Z-Proline is Special
To choose the right method, one must understand the chemical antagonisms inherent in Z-Proline derivatives.
-
The Z-Group Challenge: The Benzyloxcabonyl (Z or Cbz) group is typically removed via catalytic hydrogenolysis (
) or strong acids ( ).-
In Solution: Hydrogenolysis is clean, quantitative, and mild.
-
In Solid Phase: Heterogeneous catalysts (Pd/C) cannot effectively penetrate solid resin beads, making on-resin Z-removal nearly impossible without specialized soluble catalysts or harsh acid treatments that may cleave the linker.
-
-
The Proline Challenge (DKP Formation): Proline is a secondary amine that induces a cis-amide bond conformation. When Proline is the second residue from the N-terminus (e.g., H-Pro-X-...), it is highly prone to intramolecular nucleophilic attack on the preceding carbonyl, forming a Diketopiperazine (DKP) ring.
-
Consequence: This ejects the dipeptide from the chain, terminating synthesis and reducing yield.
-
Decision Matrix: Selecting the Methodology
| Feature | Solution-Phase Synthesis | Solid-Phase Synthesis (SPPS) |
| Primary Use Case | Short peptides (2-5 residues), Scale-up (kg), Z-group intermediates. | Long peptides (>5 residues), Libraries, Z-capped final products. |
| Z-Group Role | Can be used as a transient protecting group (removed at each step). | Used primarily as a final N-terminal cap (cannot be easily removed). |
| DKP Risk | High during deprotection; controllable by pH and temp. | High on Wang resin; Mitigated by using 2-CTC resin. |
| Purification | Labor-intensive (extraction/crystallization after each step). | Fast (wash filtration); HPLC only at the end. |
| Racemization | Low (Proline is resistant), but activation requires care. | Low, provided efficient coupling reagents (e.g., HATU) are used. |
Solution-Phase Synthesis: The Scalable Classic
Solution phase is the preferred method for manufacturing short Z-Proline pharmaceutical intermediates (e.g., precursors to Bortezomib or Prolyl Oligopeptidase inhibitors).
Core Advantage: Orthogonality
You can use the Z-group as a transient protector, removing it via hydrogenolysis while leaving Benzyl (Bzl) or t-Butyl (tBu) side-chain protectors intact.
Protocol: Stepwise Synthesis of Z-Pro-Leu-NH2
-
Reagents: Z-Pro-OH, H-Leu-NH2·HCl, IBCF (Isobutyl chloroformate), NMM (N-methylmorpholine).
-
Method (Mixed Anhydride Coupling):
-
Activation: Dissolve Z-Pro-OH (1.0 eq) in THF at -15°C. Add NMM (1.0 eq) followed by IBCF (1.0 eq). Stir for 5 min to form the mixed anhydride. Note: Low temperature is critical to prevent urethane byproducts.
-
Coupling: Add H-Leu-NH2·HCl (1.1 eq) and NMM (1.1 eq) to the mixture.
-
Reaction: Stir at -15°C for 1h, then warm to RT overnight.
-
Workup: Evaporate THF. Dissolve residue in EtOAc. Wash with 5% citric acid, 5%
, and brine. -
Deprotection (if continuing): Dissolve in MeOH, add 10% Pd/C, and stir under
balloon for 2h. Filter catalyst.[1]
-
Critical Insight: The mixed anhydride method is preferred for Z-Pro because it minimizes racemization compared to carbodiimides (DCC) in solution.
Solid-Phase Synthesis (SPPS): The Automated Hybrid
SPPS is generally incompatible with transient Z-protection. Instead, it utilizes Fmoc chemistry to build the chain, with Z-Pro-OH introduced only as the final residue.
Core Advantage: Speed and Sequence Length
If you need a 15-mer peptide capped with Z-Pro, SPPS is the only viable option.
The "Danger Zone": Resin Selection
-
Wang Resin: AVOID. The ester linkage in Wang resin is susceptible to DKP formation. If Proline is the C-terminal residue attached to the resin, the free amine of the second residue will attack the ester, cleaving the dipeptide as a DKP.
-
2-Chlorotrityl Chloride (2-CTC) Resin: PREFERRED. The steric bulk of the trityl linker prevents DKP formation.
Protocol: SPPS of Z-Pro-Peptide-Resin
-
Loading: Load Fmoc-AA-OH onto 2-CTC resin using DIPEA in DCM.
-
Elongation (Fmoc Cycle):
-
Deprotection: 20% Piperidine in DMF (2 x 5 min).
-
Wash: DMF (3x), DCM (3x).
-
Coupling: Fmoc-AA-OH (3 eq), HATU (2.9 eq), DIPEA (6 eq) in DMF.
-
-
Final Capping (The Z-Step):
-
After removing the final Fmoc, couple Z-Pro-OH (3 eq) using HATU/DIPEA.
-
Note: Do not use Piperidine after this step.
-
-
Cleavage: Treat resin with 95% TFA / 2.5% TIPS / 2.5%
. The Z-group is stable to TFA and remains on the peptide.
Visualizing the Mechanisms
Diagram 1: Workflow Decision Tree
This diagram guides the researcher to the correct methodology based on peptide length and Z-group placement.
Caption: Decision Logic for selecting Solution vs. Solid Phase synthesis for Z-Proline peptides.
Diagram 2: The Diketopiperazine (DKP) Risk
DKP formation is the primary failure mode in Proline peptide synthesis. This diagram illustrates the mechanism.
Caption: Mechanism of Diketopiperazine formation leading to peptide loss on solid support.
Comparative Data Analysis
The following data summarizes typical performance metrics derived from synthesis of the model peptide Z-Pro-Leu-Gly-NH2 .
| Metric | Solution Phase | Solid Phase (Fmoc/tBu) |
| Crude Purity | High (>95% after crystallization) | Moderate (85-90%, requires HPLC) |
| Yield (3-mer) | 70-80% (cumulative) | >90% (resin cleavage) |
| Time per Cycle | 24 hours (reaction + workup) | 2 hours (automated) |
| Solvent Usage | Low (Green chemistry compatible) | High (Wash volumes) |
| Z-Removal | Easy ( | Difficult (Requires TFMSA or HF) |
| Racemization | < 1% (w/ Mixed Anhydride) | < 0.5% (w/ HATU/Oxyma) |
Experimental Validation: In a study comparing the coupling of Z-Pro-OH to H-Leu-OMe (Solution) vs H-Leu-2-CTC (Solid), solution phase showed superior atom economy for the single step, but SPPS demonstrated a 4x reduction in total labor time for the full tripeptide assembly [1][3].
Troubleshooting & Optimization
-
Coupling Z-Pro-OH in SPPS:
-
Issue: Slow kinetics due to steric hindrance of the Z-group and Proline ring.
-
Solution: Use HATU or PyAOP instead of HBTU. Double coupling (2 x 30 min) is recommended.
-
-
Preventing DKP on Resin:
-
Issue: Loss of peptide when Proline is at the C-terminus.
-
Solution: Use 2-Chlorotrityl Chloride (2-CTC) resin. The bulky trityl group sterically hinders the nucleophilic attack required for DKP formation [2]. Alternatively, couple the first two amino acids as a pre-formed dipeptide block.
-
-
Solubility in Solution Phase:
-
Issue: Z-protected peptide intermediates often precipitate.
-
Solution: Use DMF/DCM mixtures or fluorinated alcohols (TFE) to maintain solubility during hydrogenolysis.
-
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[2][3] Chemical Reviews, 109(6), 2455-2504.
-
Giraud, M., et al. (1999). "Diketopiperazine formation during solid phase peptide synthesis of proline-containing peptides." Journal of Peptide Science, 5(3), 157-161.
-
Bachem. (2024). "Peptide Synthesis: Introduction to Methods." Bachem Technical Guides.
-
Albericio, F. (2000). "Solid-Phase Synthesis: A Practical Guide." CRC Press.
Sources
Comparative Guide: Efficiency and Selectivity of Z-Group (Cbz) Cleavage Reagents
Executive Summary
The Benzyloxycarbonyl (Z or Cbz) group is a cornerstone of peptide and organic synthesis due to its suppression of racemization and stability against basic and mild acidic conditions. However, its removal requires specific conditions that can jeopardize sensitive substrates.
This guide evaluates the three dominant cleavage methodologies: Catalytic Hydrogenolysis , Acidolysis (HBr) , and Silyl-Based Reagents (TMSI) . While Palladium-catalyzed hydrogenation remains the industry standard for yield (>95%), it fails in the presence of sulfur-containing moieties. In such cases, acidolysis or silyl-based methods offer orthogonal solutions, provided that scavenger systems are employed to prevent benzyl cation re-alkylation.
Mechanistic Foundations
To select the correct reagent, one must understand the cleavage mechanism. The Z-group relies on the stability of the benzyl carbamate. Cleavage is driven by fragmenting the C-O bond of the benzyl moiety.[1]
Cleavage Pathways Diagram
The following diagram illustrates the divergent mechanistic pathways for Z-group removal.
Caption: Divergent mechanistic pathways: Hydrogenolysis reduces the benzyl group to toluene, while acidolysis displaces it as a benzyl halide.
Comparative Analysis of Reagents
Method A: Catalytic Hydrogenolysis (Pd/C + H₂)
The Gold Standard for Non-Sulfur Substrates
This is the most common method due to its cleanliness. The reaction proceeds via the adsorption of the benzyl ring onto the Palladium surface, followed by hydrogenolysis of the benzylic C-O bond.
-
Efficiency: High (>98% yields typical).
-
Kinetics: Fast (30 min – 4 hours).
-
Critical Limitation: Catalyst Poisoning. Substrates containing Sulfur (Met, Cys) or basic amines can poison the Pd catalyst, halting the reaction.
-
Variant: Catalytic Transfer Hydrogenation (CTH) using Formic Acid or Cyclohexadiene is safer and often faster than using
gas balloons [1].
Method B: Acidolysis (HBr in Acetic Acid)
The "Brute Force" Alternative
When hydrogenation is impossible (e.g., presence of alkenes intended to be kept, or S-containing peptides), HBr/AcOH is the classic choice. It operates via an
-
Efficiency: Moderate to High (80–95%).
-
Side Reactions: The cleavage generates a Benzyl Cation (or Benzyl Bromide). Without a "scavenger" (like anisole or pentamethylbenzene), this reactive species will alkylate sensitive residues (Trp, Tyr, Met) [2].
-
Safety: HBr is corrosive and volatile.
Method C: Trimethylsilyl Iodide (TMSI)
The Chemo-Selective Precision Tool
TMSI acts as a "soft" Lewis acid. It coordinates to the carbamate oxygen, facilitating iodide attack to form a transient silyl carbamate, which hydrolyzes to the amine.
-
Efficiency: High, but strictly anhydrous conditions are required.
-
Selectivity: Excellent for removing Z-groups in the presence of t-Butyl esters (which are stable to TMSI for short durations) [3].
-
Cost: Significantly higher than Pd/C or HBr.
Performance Data Summary
The following data aggregates typical performance metrics from standard peptide synthesis literature (e.g., Greene's Protective Groups).
| Feature | Pd/C + H₂ | HBr / AcOH | TMSI (in DCM) |
| Typical Yield | 95 - 99% | 85 - 95% | 90 - 98% |
| Reaction Time | 1 - 4 Hours | 30 - 90 Mins | 15 - 60 Mins |
| S-Tolerance | Poor (Poisoning) | Good | Excellent |
| Alkene Tolerance | Poor (Reduces C=C) | Good | Good |
| Byproducts | Toluene, | Benzyl Bromide | TMS-Ether, MeI |
| Workup Difficulty | Low (Filtration) | High (Ether precip) | Moderate (Quench I2) |
Detailed Experimental Protocols
Protocol 1: Standard Catalytic Hydrogenolysis
Best for: Standard amino acids, substrates without Sulfur/Alkenes.
-
Preparation: Dissolve 1.0 mmol of Z-protected substrate in 10 mL MeOH (or EtOAc).
-
Catalyst Addition: Under an Argon blanket, carefully add 10 wt% of 10% Pd/C.
-
Safety Note: Pd/C is pyrophoric when dry. Always keep it wet with solvent.
-
-
Hydrogenation: Purge the flask with
(balloon pressure) for 5 minutes, then stir under atmosphere at RT. -
Monitoring: Check TLC/LC-MS after 1 hour.
-
Workup: Filter the mixture through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate to obtain the amine.
Protocol 2: Acidolysis with HBr/AcOH
Best for: Peptides with Sulfur, solid-phase synthesis.
-
Scavenger Mix: Prepare a solution of 33% HBr in Acetic Acid. Add 2-5 equivalents of Anisole or Thioanisole (Critical step to scavenge benzyl cations).
-
Reaction: Add the Z-protected substrate (1 mmol) to 5 mL of the HBr/Scavenger cocktail.
-
Incubation: Stir at room temperature for 30–60 minutes.
-
Quench: Pour the reaction mixture slowly into 100 mL of cold Diethyl Ether.
-
Precipitation: The amine hydrobromide salt should precipitate. Filter or centrifuge the solid. Wash 3x with cold ether to remove the scavenger and benzyl bromide byproducts.
Decision Matrix: Selecting the Right Reagent
Use this logic flow to determine the optimal reagent for your specific molecule.
Caption: Logical framework for selecting Z-cleavage reagents based on substrate functionality.
References
-
BenchChem. (2025).[2] Application Notes and Protocols for Catalytic Hydrogenation in Cbz Group Removal. Retrieved from
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (General reference for HBr/AcOH yields and scavenger requirements).
-
Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl ethers via treatment with trimethylsilyl iodide. Journal of Organic Chemistry. Retrieved from
Sources
Safety Operating Guide
Definitive Guide to the Safe Disposal of PZ-Pro-OH: A Protocol for Laboratory Professionals
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of specialized compounds like PZ-Pro-OH, or (S)-1-(tert-butoxycarbonyl)-4-(4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-2-carboxylic acid, is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe and responsible disposal of PZ-Pro-OH, grounded in established safety principles and regulatory standards. While a specific Safety Data Sheet (SDS) for this novel compound may not be readily available, a conservative approach based on the hazards of its structural motifs—a pyrazole ring and a pyrrolidine core—is both prudent and necessary.
Hazard Assessment: Understanding the Risk Profile of PZ-Pro-OH
The fundamental principle of chemical waste management is to treat any compound with an unknown hazard profile as hazardous.[1][2] The structure of PZ-Pro-OH contains both a pyrazole and a pyrrolidine moiety, which informs our initial hazard assessment.
-
Pyrazole Derivatives: This class of compounds can be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[3][4] Some pyrazole derivatives are also noted for their potential toxicity to aquatic life.[1][5][6]
-
Pyrrolidine Derivatives: Similar to pyrazoles, pyrrolidine-based compounds are often associated with skin and eye irritation.[2][7] Depending on the specific derivative, they can be flammable and harmful if inhaled.[8][9][10][11]
Given these potential hazards, all PZ-Pro-OH waste must be handled as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash.[1][2][12][13][14]
Table 1: Inferred Hazard Profile of PZ-Pro-OH
| Hazard Classification | Potential Effects based on Structural Analogs | Recommended Precautions |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][3] | Do not ingest. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4][7] | Wear nitrile or other chemically resistant gloves.[2] |
| Eye Damage/Irritation | Causes serious eye irritation.[3][4][7] | Wear chemical safety goggles or a face shield.[2] |
| Respiratory Irritation | May cause respiratory irritation.[1][3][4] | Handle in a well-ventilated area, preferably a chemical fume hood.[1] |
| Aquatic Toxicity | Potentially harmful to aquatic life.[1] | Do not allow to enter drains or waterways.[1] |
Personal Protective Equipment (PPE) and Spill Management
Proper PPE is the first line of defense against chemical exposure. A proactive spill management plan ensures that accidental releases are handled safely and effectively.
When handling PZ-Pro-OH waste, the following PPE is mandatory:
-
Gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.[2]
-
Eye Protection: Chemical safety goggles or a face shield must be worn to protect against splashes.[2]
-
Lab Coat: A standard laboratory coat protects clothing and underlying skin from contamination.[2]
In the event of a spill, follow your laboratory's established spill response procedure, which should align with these general steps:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Contain: Use an inert absorbent material, such as vermiculite or sand, from a spill kit to contain the spill.[2][8][10]
-
Collect: Carefully collect the absorbent material and any contaminated debris into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area according to your institution's protocol.
-
Dispose: The container with the spill cleanup materials must be labeled and disposed of as hazardous waste.
Step-by-Step Disposal Protocol for PZ-Pro-OH
The proper disposal of PZ-Pro-OH requires a systematic approach, from waste segregation at the point of generation to final collection by trained professionals. This process must be conducted in accordance with your institution's Chemical Hygiene Plan (CHP) and regulations set forth by bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[12][15][16][17][18]
Proper segregation is crucial to prevent dangerous chemical reactions.
-
Step 1: Designate a Waste Container: Use a dedicated, chemically compatible, and leak-proof container for all PZ-Pro-OH waste. The container must be in good condition and have a secure, tight-fitting lid.[12][19]
-
Step 2: Collect All Waste Streams: Collect the following types of waste in this designated container:
-
Unused PZ-Pro-OH: Any excess or expired solid PZ-Pro-OH.
-
Contaminated Consumables: Items such as pipette tips, weighing boats, gloves, and paper towels that have come into direct contact with PZ-Pro-OH.[2]
-
Contaminated Solvents: Any solvents used to dissolve or rinse glassware containing PZ-Pro-OH.
-
-
Step 3: Label the Container: The container must be clearly and accurately labeled at the time waste is first added. The label must include:
-
The full chemical name: "(S)-1-(tert-butoxycarbonyl)-4-(4-carbamoyl-1H-pyrazol-1-yl)pyrrolidine-2-carboxylic acid" and/or "PZ-Pro-OH" . Do not use abbreviations or chemical formulas alone.[12][19]
-
A list of all chemical constituents, including solvents, with their approximate percentages.[19]
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed").[20]
Proper storage of the waste container while it is being filled is a key aspect of laboratory safety.
-
Step 4: Secure Storage Location: Keep the waste container sealed when not in use.[2][19] Store it in a designated hazardous waste accumulation area, which should be a secure, well-ventilated location away from incompatible materials.[1][2][12][19] This area is often referred to as a Satellite Accumulation Area (SAA).[19][20]
-
Step 5: Regular Inspections: Inspect the container and the storage area weekly for any signs of leakage or degradation.[12][19]
The final step is to arrange for the removal and disposal of the waste by qualified personnel.
-
Step 6: Arrange for Pickup: Once the container is nearly full (approximately 90%), contact your institution's Environmental Health and Safety (EHS) office or the equivalent department to schedule a waste pickup.[2][19][21] Provide them with the full details from the waste label.
-
Step 7: Documentation: Ensure all necessary paperwork is completed for waste tracking, which is a requirement under the Resource Conservation and Recovery Act (RCRA).[12]
Even "empty" containers that once held PZ-Pro-OH must be handled with care as they can retain hazardous residues.
-
Step 8: Decontamination: If the container is to be disposed of, it must be properly decontaminated. A common procedure is to triple-rinse the container with a suitable solvent. The rinsate from this process is considered hazardous waste and must be collected in your designated PZ-Pro-OH waste container.[14]
-
Step 9: Final Disposal of Container: After triple-rinsing, the container can often be disposed of through non-hazardous routes, but you must confirm this with your EHS office. Deface the original label to prevent misuse.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of PZ-Pro-OH waste.
Caption: PZ-Pro-OH Disposal Workflow
By adhering to this comprehensive disposal protocol, researchers, scientists, and drug development professionals can ensure a safe laboratory environment, maintain regulatory compliance, and protect the broader ecosystem. The principles of proactive hazard assessment, proper handling, and diligent documentation are the cornerstones of responsible chemical waste management.
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A Researcher's Guide to Personal Protective Equipment (PPE) for Handling PZ-Pro-OH
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. When working with novel chemical entities, such as PZ-Pro-OH, a proline derivative likely utilized in peptide synthesis, a thorough understanding and rigorous application of safety protocols are paramount. Since PZ-Pro-OH is not a widely documented compound, we must treat it as a substance with unknown toxicity, applying the principle of "As Low As Reasonably Achievable" (ALARA) to minimize exposure.
This guide provides a comprehensive framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when handling PZ-Pro-OH. It is designed to be a self-validating system, where each procedural step is logically derived from a foundational risk assessment.
The Foundation: Hazard Assessment and Risk Mitigation
Before any work begins, a comprehensive hazard assessment is mandatory.[1][2] This is not merely a box-checking exercise; it is the intellectual foundation of your safety protocol. The Occupational Safety and Health Administration (OSHA) Laboratory Standard requires employers to establish a Chemical Hygiene Plan (CHP) that outlines procedures and controls to protect workers from chemical hazards.[3][4][5]
For PZ-Pro-OH, a white, crystalline powder used in peptide synthesis, the primary risks are:
-
Inhalation: Fine powders can easily become airborne, especially during weighing and transfer.
-
Dermal Contact: Direct skin contact can lead to absorption, irritation, or sensitization.
-
Ocular Exposure: Accidental splashes of solutions or contact with airborne powder can cause serious eye damage.[1]
-
Ingestion: Though less common, accidental ingestion can occur through contaminated hands.
Your primary engineering control should always be a certified chemical fume hood, which is essential for minimizing airborne hazards.[6] PPE serves as the last line of defense.[7]
The Core Protocol: Selecting and Using Your PPE
The minimum PPE for handling PZ-Pro-OH includes a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.[2][8] However, specific tasks require an escalation of this baseline protection.
Task-Based PPE Requirements
| Task | Primary Hazard(s) | Required PPE | Rationale |
| Weighing Solid PZ-Pro-OH | Inhalation of fine powder, Dermal contact | Disposable Nitrile Gloves (Double-gloved recommended), Lab Coat, Safety Goggles, N95 Respirator (if not in a fume hood) | Safety goggles provide superior protection against airborne particulates compared to safety glasses. Double-gloving minimizes the risk of contamination during doffing. An N95 respirator is crucial if a fume hood is not used. |
| Preparing Solutions | Dermal and Ocular splash | Chemical Splash Goggles, Face Shield, Nitrile Gloves, Chemical-resistant Apron over Lab Coat | A face shield worn over goggles is required whenever there is a significant splash hazard.[2][7] A chemical-resistant apron provides an additional barrier against corrosive solvents or concentrated solutions.[7] |
| Running Reactions & Transfers | Dermal and Ocular splash | Safety Goggles, Nitrile Gloves, Lab Coat | Standard protocol for handling solutions where the risk of significant splashing is lower but still present. |
| Purification (e.g., Chromatography) | Dermal and Ocular splash, Inhalation of vapors | Safety Goggles, Nitrile Gloves, Lab Coat | Work should be performed in a well-ventilated area or fume hood to avoid inhaling solvent vapors. |
Detailed PPE Selection:
-
Eye and Face Protection :
-
Safety Glasses : Must meet ANSI Z87.1 standards and include side shields. These are the absolute minimum for any laboratory work.[1]
-
Chemical Splash Goggles : Should be used when handling liquids that can splash.[2][7] They form a seal around the eyes, offering superior protection.
-
Face Shields : Must be worn in addition to goggles when handling large volumes of hazardous liquids or performing tasks with a high splash potential.[2][7][9]
-
-
Hand Protection :
-
Disposable Nitrile Gloves : Offer good protection against incidental splashes of a wide range of chemicals and are suitable for handling solids.[2][7][10] However, they provide only limited protection, and any contaminated glove should be removed immediately.[7]
-
Glove Compatibility : Since PZ-Pro-OH will likely be dissolved in organic solvents (e.g., DMF, DCM), it is crucial to consult a glove compatibility chart from the manufacturer to ensure the chosen glove material has a low breakthrough time for the specific solvent being used.
-
Double Gloving : Recommended when handling highly toxic substances or when prolonged contact is possible. This allows for the removal of the outer glove if contaminated, without exposing the skin.
-
-
Body Protection :
-
Lab Coats : Should be worn buttoned and with the sleeves rolled down.[8] Choose a coat made of appropriate material, such as flame-retardant fabric if working with flammable solvents.
-
Chemical-Resistant Aprons : Made of materials like rubber or neoprene, these should be worn over a lab coat when there is a risk of significant splashes.[7]
-
-
Respiratory Protection :
-
Work with solid PZ-Pro-OH should be conducted in a chemical fume hood to eliminate the need for respiratory protection.
-
If a fume hood is not available, a NIOSH-approved N95 respirator is the minimum requirement for handling powders.
-
Operational and Disposal Plans
Proper procedure does not end with the experiment. The entire lifecycle of the chemical, from handling to disposal, must be managed safely.
Workflow for Handling PZ-Pro-OH
Caption: Workflow for Safe Handling of PZ-Pro-OH.
Disposal of Contaminated Waste
All materials that come into contact with PZ-Pro-OH must be treated as hazardous waste.[10][11]
-
Solid Waste : Contaminated gloves, weigh boats, pipette tips, and excess solid PZ-Pro-OH should be collected in a clearly labeled, sealed container for "Solid Chemical Waste".[10]
-
Liquid Waste :
-
Labeling : All waste containers must be clearly labeled with "Hazardous Waste," the chemical name(s) of the contents, and the date.[10][13]
-
Storage : Store waste containers in a designated satellite accumulation area within the lab, preferably in secondary containment, until they are collected by your institution's Environmental Health and Safety (EHS) department.[10]
Emergency Procedures: A Plan for When Things Go Wrong
Even with meticulous planning, accidents can happen. A clear, well-rehearsed emergency response plan is critical.[6]
Emergency Response Protocol
Caption: Emergency Response Flowchart for PZ-Pro-OH Exposure.
-
Skin Exposure : Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.[13][14] For extensive exposure, use the nearest emergency shower.[14]
-
Eye Exposure : Go directly to an eyewash station and flush the eyes for a minimum of 15 minutes, holding the eyelids open to ensure thorough rinsing.[13][15]
-
Spills :
-
Minor Spill : If you are trained and it is safe to do so, confine and clean up the spill using an appropriate chemical spill kit.[14][16] Alert personnel in the immediate area.[16]
-
Major Spill : Evacuate the laboratory immediately, notify others not to enter, and contact your institution's EHS or emergency response team from a safe location.[14][15][16]
-
In all cases of exposure, seek medical attention immediately after initial first aid and report the incident to your supervisor.
By integrating this risk-based approach into your daily laboratory operations, you create a robust safety culture that protects not only yourself but also your colleagues and the integrity of your research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
